Product packaging for Symphytine(Cat. No.:CAS No. 22571-95-5)

Symphytine

Numéro de catalogue: B1681198
Numéro CAS: 22571-95-5
Poids moléculaire: 381.5 g/mol
Clé InChI: MVWPTZQHBOWRTF-SMLWLWDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Symphytine is a unsaturated pyrrolizidine alkaloid (PA) found in several species of the Symphytum (comfrey) genus . This compound is of significant interest in toxicological and phytochemical research due to its documented biological activity. Scientific literature has linked this compound and related PAs to hepatotoxicity, including liver fibrosis, portal hypertension, and veno-occlusive disease in animal and human case studies . Consequently, internal use of comfrey is not recommended by various international regulatory agencies . These properties make this compound a critical reference standard for research. Its primary applications include use as an analytical standard for the quality control and safety assessment of herbal products, enabling the quantification of PA content to ensure consumer safety . In mechanistic research, this compound is used in in vitro and in vivo models to study the molecular pathways of PA-induced toxicity, genotoxicity, and carcinogenicity . Furthermore, it is a key compound in the development and validation of remediation strategies aimed at removing toxic PAs from plant extracts, such as the use of polymer-based resins . This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use and is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO6 B1681198 Symphytine CAS No. 22571-95-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPTZQHBOWRTF-SMLWLWDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22571-95-5
Record name Symphytine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22571-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Symphytine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022571955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SYMPHYTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K8W67TIDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Symphytine Biosynthesis Pathway in Symphytum officinale: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of symphytine, a prominent pyrrolizidine alkaloid (PA) found in Symphytum officinale (comfrey). The biosynthesis of PAs is a critical area of study due to their hepatotoxic properties, which carry significant implications for the pharmaceutical and herbal medicine industries. This document details the known enzymatic steps, key intermediates, and regulatory aspects of the this compound pathway. Quantitative data on enzyme kinetics and alkaloid concentrations are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the elucidation of this pathway and the quantification of its products are provided. Visualizations of the biosynthetic pathway and experimental workflows are rendered using the DOT language to facilitate a clear understanding of the complex biological processes involved.

Introduction

Symphytum officinale, commonly known as comfrey, has a long history of use in traditional medicine for its anti-inflammatory and wound-healing properties. However, the presence of pyrrolizidine alkaloids (PAs), such as this compound, has raised significant safety concerns due to their potential for hepatotoxicity. A thorough understanding of the this compound biosynthesis pathway is therefore essential for the development of safer therapeutic applications of comfrey extracts, potentially through genetic modification of the plant or optimization of extraction processes to minimize PA content.

The biosynthesis of this compound, like other PAs, originates from the polyamines putrescine and spermidine. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic necine base, which is subsequently esterified with a necic acid to form the final alkaloid. This guide will systematically dissect the known and proposed steps of this intricate pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Symphytum officinale is a multi-step process that is localized in the roots and, under specific conditions such as flowering, also in the leaves. The pathway can be broadly divided into the formation of the necine base and its subsequent esterification.

Formation of the Necine Base

The initial and committed step in the biosynthesis of all PAs is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) .[1] HSS has been identified as the key enzyme initiating the pathway and its activity is a critical control point.[2]

Following the formation of homospermidine, the next crucial step is the oxidative cyclization to form the bicyclic pyrrolizidine backbone. This reaction is catalyzed by homospermidine oxidase (HSO) , a copper-containing amine oxidase.[3][4] In Symphytum officinale, two distinct HSO paralogs have been identified, exhibiting tissue-specific expression: SoCuAO1 in young leaves and SoCuAO5 in the roots.[3]

The product of the HSO-catalyzed reaction is believed to be a pyrrolizidine aldehyde, which is then reduced to form the necine base precursor, trachelanthamidine. The subsequent steps leading to the specific necine base of this compound are less well-characterized and are considered "postulated" based on the identification of downstream intermediates.

Symphytine_Biosynthesis_Pathway cluster_necine_base Necine Base Formation cluster_esterification Esterification & Final Product Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Pyrrolizidine_Backbone Bicyclic Pyrrolizidine Backbone Homospermidine->Pyrrolizidine_Backbone HSO (SoCuAO1/SoCuAO5) Trachelanthamidine Trachelanthamidine Pyrrolizidine_Backbone->Trachelanthamidine Postulated Reductases This compound This compound Trachelanthamidine->this compound Postulated Acyltransferases Necic_Acid_Precursors Necic Acid Precursors Tiglic_Acid Tiglic Acid Necic_Acid_Precursors->Tiglic_Acid Postulated Enzymes Tiglic_Acid->this compound Postulated Acyltransferases

Fig. 1: Proposed biosynthetic pathway of this compound in Symphytum officinale.
Esterification

The final step in this compound biosynthesis is the esterification of the necine base with a necic acid. In the case of this compound, the necic acid is tiglic acid. The enzymes responsible for this esterification, likely acyltransferases, have not yet been fully characterized in Symphytum officinale.

Quantitative Data

The concentration of this compound and other PAs can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The roots of Symphytum officinale generally contain higher concentrations of PAs than the leaves.

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Symphytum officinale
Plant PartPyrrolizidine AlkaloidConcentration RangeReference
RootsTotal PAs1380 - 8320 µg/g
LeavesTotal PAs15 - 55 µg/g
RootsThis compoundMajor component
LeavesThis compoundVariable
Table 2: Kinetic Parameters of Homospermidine Oxidase (HSO) from Symphytum officinale
EnzymeSubstrateKm (mM)Vmax (nmol min-1 mg-1 protein)Reference
SoCuAO1 (leaves)Homospermidine~0.25~150
SoCuAO5 (roots)Homospermidine~0.15~250

Note: The kinetic data presented here are estimated from the Michaelis-Menten and Lineweaver-Burk plots published in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of tracer studies, enzyme assays, and analytical chemistry techniques.

Radioactive Tracer Feeding Experiments

This protocol is adapted from methods used to determine the biosynthetic capability of comfrey leaves for PAs.

Objective: To trace the incorporation of a labeled precursor into the pyrrolizidine alkaloid fraction.

Materials:

  • Fresh young leaves of Symphytum officinale

  • [1,4-¹⁴C]Putrescine

  • Scintillation vials

  • Liquid scintillation cocktail

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata SCX)

  • Methanol

  • 0.05 M H₂SO₄

  • Ammonia solution

  • TLC plates (Silica gel G-25)

  • HPLC system with a radioactivity detector

  • GC-MS system

Procedure:

  • Tracer Application: Apply a solution of [1,4-¹⁴C]putrescine to the surface of freshly detached young comfrey leaves.

  • Incubation: Incubate the leaves in a suitable chamber for a defined period (e.g., 24-48 hours) to allow for the metabolism of the tracer.

  • Extraction:

    • Homogenize the leaves in 0.05 M H₂SO₄.

    • Centrifuge the homogenate and collect the supernatant.

    • Adjust the pH of the supernatant to ~9 with ammonia solution.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the alkaloid extract onto the cartridge.

    • Wash the cartridge with water and then methanol to remove impurities.

    • Elute the PAs with an appropriate solvent (e.g., methanol containing 1% ammonia).

  • Analysis:

    • Radio-TLC: Spot the eluate on a TLC plate and develop the chromatogram. Detect the radioactive spots using a TLC scanner or autoradiography.

    • Radio-HPLC: Inject the eluate into an HPLC system equipped with a radioactivity detector to quantify the incorporation of the label into specific PA peaks.

    • GC-MS: Analyze the purified PA fraction by GC-MS to identify the labeled compounds based on their mass spectra.

Tracer_Experiment_Workflow Start Start Apply_Tracer Apply [14C]Putrescine to Comfrey Leaves Start->Apply_Tracer Incubate Incubate Leaves Apply_Tracer->Incubate Extract_Alkaloids Extract Alkaloids with Acid Incubate->Extract_Alkaloids SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extract_Alkaloids->SPE_Cleanup Analyze Analysis SPE_Cleanup->Analyze Radio_TLC Radio-TLC Analyze->Radio_TLC Radio_HPLC Radio-HPLC Analyze->Radio_HPLC GC_MS GC-MS Analyze->GC_MS End End Radio_TLC->End Radio_HPLC->End GC_MS->End

Fig. 2: Workflow for radioactive tracer feeding experiments.
Homospermidine Oxidase (HSO) Enzyme Assay

This protocol is based on the methods described for the characterization of SoCuAO1 and SoCuAO5.

Objective: To determine the kinetic parameters of HSO activity.

Materials:

  • Purified recombinant HSO (SoCuAO1 or SoCuAO5)

  • Homospermidine substrate

  • Phosphate buffer (pH 7.5)

  • Peroxidase

  • Amplex Red reagent

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, peroxidase, and Amplex Red.

  • Enzyme Addition: Add a known amount of purified HSO to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding varying concentrations of the homospermidine substrate.

  • Measurement: Immediately measure the increase in absorbance at 570 nm over time. The production of H₂O₂ during the oxidation of homospermidine is coupled to the oxidation of Amplex Red by peroxidase, resulting in a fluorescent product.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Alternatively, use a Lineweaver-Burk plot for graphical determination of the kinetic parameters.

HSO_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Peroxidase, Amplex Red) Start->Prepare_Reaction_Mix Add_Enzyme Add Purified HSO Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Add Homospermidine (Varying Concentrations) Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance at 570 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax (Michaelis-Menten/Lineweaver-Burk) Plot_Data->Determine_Kinetics End End Determine_Kinetics->End

Fig. 3: Workflow for the homospermidine oxidase (HSO) enzyme assay.

Conclusion

The biosynthesis of this compound in Symphytum officinale is a complex pathway that is beginning to be unraveled at the molecular level. The identification and characterization of key enzymes such as homospermidine synthase and the tissue-specific homospermidine oxidases represent significant advancements in our understanding. However, the downstream enzymatic steps leading to the final this compound molecule remain an active area of research. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in natural product chemistry, plant biochemistry, and toxicology. Further elucidation of this pathway will be instrumental in developing strategies to mitigate the risks associated with pyrrolizidine alkaloids in medicinal and food products.

References

Symphytine in Comfrey: A Technical Guide to its Natural Occurrence, Analysis, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of symphytine, a representative hepatotoxic pyrrolizidine alkaloid (PA), in various species of the genus Symphytum, commonly known as comfrey. This document details the quantitative distribution of this compound, outlines the methodologies for its extraction and analysis, and explores the molecular mechanisms underlying its toxicity, offering valuable insights for research, drug development, and safety assessment of comfrey-containing products.

Quantitative Occurrence of this compound in Symphytum Species

This compound, along with other PAs, is a secondary metabolite found in comfrey plants, serving as a defense mechanism against herbivores. The concentration of this compound and other PAs can vary significantly depending on the Symphytum species, the plant part, the age of the plant, and growing conditions.[1][2] Roots generally contain higher concentrations of PAs than the aerial parts.[1][3] Young leaves have been found to contain significantly higher levels of these alkaloids compared to mature leaves.[1]

The following table summarizes the quantitative data on the occurrence of this compound and total PAs in different comfrey species and plant parts, compiled from various studies. For comparative purposes, all values have been standardized to micrograms per gram (µg/g) of dry weight.

Symphytum SpeciesPlant PartThis compound Concentration (µg/g DW)Total Pyrrolizidine Alkaloid Concentration (µg/g DW)Reference(s)
Symphytum officinale (Common Comfrey)RootPresent, but not always the major PA1380 - 8320
Leaf-15 - 55
Herbal Tea (from leaves)Variable, increases with N-oxide reduction-
Symphytum asperum (Prickly Comfrey)RootPresent-
Symphytum x uplandicum (Russian Comfrey)LeafPresent-
Commercial Comfrey ProductsRoot-up to 400
Leaf-0.1 - 400

Note: "-" indicates that specific quantitative data for this compound was not provided in the cited sources, although its presence was confirmed.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound and other PAs in plant material is crucial for safety assessment and quality control. The following section outlines a typical experimental workflow for the extraction, separation, and quantification of these alkaloids.

Extraction of Pyrrolizidine Alkaloids

Objective: To extract PAs and their N-oxides from dried comfrey material.

Materials:

  • Dried, powdered comfrey root or leaf material

  • Methanol

  • 0.1 M Sulfuric acid

  • Zinc dust

  • Ammonia solution

  • Dichloromethane (or other suitable organic solvent)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction: A known weight of the powdered plant material is extracted with methanol, often with the aid of sonication or Soxhlet apparatus to ensure efficiency.

  • Acidification and Reduction: The methanolic extract is acidified with sulfuric acid and then treated with zinc dust. This step is crucial as it reduces the water-soluble PA N-oxides to their free base forms, allowing for their extraction into an organic solvent and providing a measure of the total PA content.

  • Basification and Liquid-Liquid Extraction: The acidic solution is made alkaline with ammonia solution (to pH ~9-10) and then partitioned with an immiscible organic solvent like dichloromethane. The free base PAs will move into the organic layer. This step is repeated multiple times to ensure complete extraction.

  • Purification and Concentration: The combined organic extracts are dried (e.g., over anhydrous sodium sulfate) and then concentrated under reduced pressure. The concentrated extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify individual PAs, including this compound, in the purified extract.

Instrumentation:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS)

  • Capillary column suitable for alkaloid analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: The purified and concentrated extract is reconstituted in a suitable solvent (e.g., methanol or ethyl acetate). An internal standard may be added at this stage for improved quantitative accuracy.

  • GC Separation: A small volume of the sample is injected into the GC. The instrument's temperature program is optimized to separate the different PAs based on their volatility and interaction with the stationary phase of the column.

  • MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, targeting the characteristic ions of this compound and other PAs of interest. Quantification is achieved by comparing the peak areas of the analytes to those of a calibration curve prepared with certified reference standards.

Visualization of Methodologies and Toxicological Pathways

To aid in the understanding of the analytical workflow and the toxicological mechanisms of this compound, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis start Powdered Comfrey Sample extraction Methanolic Extraction start->extraction acid_reduction Acidification & Zn Reduction of N-oxides extraction->acid_reduction l_l_extraction Basification & Liquid-Liquid Extraction acid_reduction->l_l_extraction spe Solid-Phase Extraction (SPE) l_l_extraction->spe gcms GC-MS Analysis spe->gcms quantification Quantification gcms->quantification Hepatotoxicity_Pathway cluster_activation Metabolic Activation in Hepatocytes cluster_damage Cellular Damage cluster_outcomes Toxicological Outcomes This compound This compound (in blood) cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4) This compound->cyp450 dhpa Dehydrothis compound (DHPA) - Reactive Metabolite cyp450->dhpa dna_adducts DNA Adducts dhpa->dna_adducts Alkylation protein_adducts Protein Adducts dhpa->protein_adducts Alkylation apoptosis Apoptosis dna_adducts->apoptosis oxidative_stress Oxidative Stress (ROS) protein_adducts->oxidative_stress hsos Hepatic Sinusoidal Obstruction Syndrome (HSOS) protein_adducts->hsos Endothelial Cell Damage oxidative_stress->apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Symphytine: CAS Number and Chemical Properties

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid this compound, focusing on its Chemical Abstracts Service (CAS) number, detailed chemical properties, and relevant experimental protocols. The information is intended to support research and development activities by providing a consolidated resource of key technical data.

Core Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, most notably in comfrey (Symphytum officinale)[1][2]. As a member of a class of compounds known for their potential hepatotoxicity, a thorough understanding of its chemical and physical characteristics is crucial for any scientific investigation[1][3].

PropertyValueSource(s)
CAS Number 22571-95-5[4]
Molecular Formula C₂₀H₃₁NO₆
Molecular Weight 381.47 g/mol ChemFaces
381.5 g/mol PubChem
IUPAC Name [(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Physical State Almost colorless oil
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, MethanolChemFaces
Optical Rotation [α]D²⁴ +3.65° (c = 4.28 in ethanol)

Experimental Protocols

This section details the methodologies for the extraction, isolation, analysis, and biological evaluation of this compound, as derived from published scientific literature.

Extraction and Isolation from Symphytum officinale Roots

The following protocol outlines a common procedure for the extraction and purification of this compound from its natural source:

  • Plant Material Preparation : Air-dried and ground roots of Symphytum officinale are used as the starting material.

  • Extraction : The ground root material is subjected to hot methanol extraction. This process is typically repeated multiple times to ensure a comprehensive extraction of the alkaloids.

  • N-Oxide Reduction : The crude extract contains both tertiary alkaloids and their N-oxides. To convert the N-oxides to their corresponding tertiary alkaloids, the extract residue is treated with zinc dust and hydrochloric acid.

  • Purification : The resulting residue is then purified using chromatographic techniques. Column chromatography is a common method for this purpose. For a more refined separation, especially to separate stereoisomers like this compound and Symlandine, countercurrent chromatography can be employed.

Analytical Characterization

The identification and quantification of this compound are typically achieved through a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.

    • Detection : UV detection at wavelengths around 190-210 nm is suitable for detecting the pyrrolizidine alkaloid structure.

  • Mass Spectrometry (MS) :

    • Ionization : Electrospray ionization (ESI) is a suitable method for generating ions of this compound.

    • Analysis : High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) is employed to study the fragmentation patterns, which aids in structural confirmation. The protonated molecule [M+H]⁺ of this compound is observed at m/z 382.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR : These are essential for the definitive structural elucidation of this compound.

    • 2D NMR : Techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of atoms within the molecule.

Biological Activity Assessment: In Vitro Cytotoxicity Assay

This compound has demonstrated cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells in vitro. A general protocol to assess this activity is as follows:

  • Cell Culture : EAC cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment : The cells are seeded in 96-well plates and treated with various concentrations of purified this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment : Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Trypan Blue dye exclusion method.

  • Data Analysis : The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit 50% of cell growth.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

G cluster_extraction Extraction & Purification cluster_analysis Analysis Plant_Material Symphytum officinale (Dried, Ground Roots) Methanol_Extraction Hot Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract N_Oxide_Reduction N-Oxide Reduction (Zn/HCl) Crude_Extract->N_Oxide_Reduction Purification Column/Countercurrent Chromatography N_Oxide_Reduction->Purification Purified_this compound Purified this compound Purification->Purified_this compound HPLC HPLC Analysis Purified_this compound->HPLC Structural_Confirmation Structural Confirmation & Purity Assessment HPLC->Structural_Confirmation MS Mass Spectrometry MS->Structural_Confirmation NMR NMR Spectroscopy NMR->Structural_Confirmation G cluster_pathway NF-κB Signaling Pathway Inhibition by Comfrey Extract IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R IKK IKK Complex IL1R->IKK IkBa_p P-IκBα IKK->IkBa_p IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Proteasome Proteasome Degradation IkBa_Ub->Proteasome NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_active Active NF-κB (p65/p50) NFkB_IkBa->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Comfrey Comfrey Extract (contains this compound) Comfrey->IKK Inhibits Activation Comfrey->NFkB_active Inhibits Nuclear Translocation G cluster_metabolism Metabolic Activation and Hepatotoxicity of Pyrrolizidine Alkaloids This compound This compound (Pyrrolizidine Alkaloid) CYP450 Liver Cytochrome P450 (Metabolic Activation) This compound->CYP450 Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydropyrrolizidine) CYP450->Pyrrolic_Ester Macromolecules Cellular Macromolecules (DNA, Proteins) Pyrrolic_Ester->Macromolecules Alkylation Adducts Covalent Adducts Macromolecules->Adducts Hepatotoxicity Cell Death & Hepatotoxicity Adducts->Hepatotoxicity

References

Symphytine: A Technical Review of its Carcinogenicity and Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Symphytine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), has been the subject of toxicological evaluation due to concerns over its potential carcinogenicity and genotoxicity. This technical guide provides a comprehensive overview of the existing scientific literature on these endpoints. The data conclusively demonstrates that this compound is a genotoxic agent and a carcinogen in animal models. Its mechanism of toxicity is consistent with that of other carcinogenic PAs, involving metabolic activation in the liver to reactive pyrrole derivatives that form DNA adducts, leading to mutations and the initiation of cancer. This document summarizes key quantitative data, outlines the experimental protocols used in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Carcinogenicity of this compound

The carcinogenic potential of isolated this compound has been investigated in long-term animal bioassays. The primary target organ for this compound-induced carcinogenicity is the liver.

In Vivo Carcinogenicity Data

A key study conducted by Hirono et al. (1979) provides the most direct evidence of this compound's carcinogenicity in an animal model.[1][2]

Table 1: Carcinogenicity of Intraperitoneally Injected this compound in Male Inbred ACI Rats

Treatment GroupDose RegimenObservation Period (days)Number of RatsIncidence of Liver TumorsTumor Types
This compound13 mg/kg bw, twice weekly for 4 weeks, then once weekly for 52 weeks650204/20 (20%)3 Hemangioendothelial Sarcomas, 1 Liver Cell Adenoma
Control (0.9% NaCl)Same as treatment group650200/20 (0%)None

Data sourced from Hirono et al. (1979a) as cited in the National Institute of Environmental Health Sciences review.[1]

In addition to tumor formation, the study also noted non-neoplastic changes in the livers of this compound-treated rats, including megalocytosis and proliferation of oval cells and sinusoidal endothelium.[1]

Experimental Protocol: In Vivo Carcinogenicity Assay

The following is a generalized protocol for a long-term rodent carcinogenicity study, based on standard methodologies and the details available from the Hirono et al. (1979a) study.[1]

  • Test System: Male inbred ACI rats, approximately 1.5 months old at the start of the study.

  • Compound Preparation and Administration: this compound is dissolved in a suitable vehicle, such as a saline solution. The solution is administered via intraperitoneal (i.p.) injection.

  • Dosing Regimen: Animals are divided into a treatment group and a vehicle control group. The treatment group receives the specified dose of this compound according to a predetermined schedule (e.g., 13 mg/kg twice weekly for 4 weeks, followed by once weekly for 52 weeks). The control group receives an equivalent volume of the vehicle on the same schedule.

  • Animal Husbandry: Rats are housed in controlled conditions with a standard diet and water available ad libitum. They are monitored regularly for clinical signs of toxicity.

  • Observation and Termination: The animals are observed for a significant portion of their lifespan (e.g., 650 days). The study is terminated at a predetermined time point, or when animals become moribund.

  • Pathology: A full necropsy is performed on all animals. The liver and other major organs are examined macroscopically. Tissues, particularly the liver, are preserved in formalin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic histopathological evaluation to identify neoplastic and non-neoplastic lesions.

Genotoxicity of this compound

This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays, which have demonstrated its mutagenic potential. This activity is dependent on metabolic activation.

Summary of Genotoxicity Data

Table 2: Genotoxicity Profile of this compound

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA100With S9Positive
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA98With or Without S9Negative
Gene Mutation AssayChinese Hamster V79 CellsNot specifiedPositive
Somatic Mutation and Recombination Test (SMART)Drosophila melanogaster (wing spot test)Endogenous (in vivo)Positive
Cell Transformation AssaySyrian Hamster Embryo (SHE) CellsNot specifiedNegative

Data sourced from the National Institute of Environmental Health Sciences review.

Experimental Protocols for Key Genotoxicity Assays

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Tester Strains: S. typhimurium strain TA100 (detects base-pair substitutions) is used.

  • Metabolic Activation: A rat liver homogenate fraction (S9) is used to mimic mammalian metabolism. The S9 mix typically contains the S9 fraction, cofactors such as NADP+, and glucose-6-phosphate.

  • Procedure (Plate Incorporation Method): a. Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix (for activated testing) or a buffer (for non-activated testing) are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate, which lacks histidine. c. Plates are incubated at 37°C for 48-72 hours. d. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. e. A positive result is a concentration-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese hamster V79 cells.

  • Cell Line: Chinese hamster V79 lung fibroblasts are used.

  • Treatment: V79 cells are exposed to various concentrations of this compound for a defined period (e.g., 4-24 hours).

  • Expression Period: After treatment, the cells are cultured in a standard medium for a period (e.g., 6-9 days) to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then cultured in a selective medium containing a purine analog, such as 6-thioguanine (6-TG). Normal cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die. Mutant cells lacking a functional HPRT enzyme will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency indicates a positive result.

The wing spot test is an in vivo assay that detects both gene mutations and somatic recombination.

  • Genetic Cross: A standard cross is performed between two Drosophila strains with recessive wing hair markers, such as multiple wing hairs (mwh) and flare (flr). The resulting larvae are heterozygous for these markers.

  • Exposure: Third-instar larvae are exposed to different concentrations of this compound, typically by adding it to their food.

  • Development: The larvae develop into adult flies. During larval development, if a genotoxic event (mutation or recombination) occurs in a wing imaginal disc cell, a clone of mutant cells can be produced.

  • Analysis: The wings of the emergent adult flies are mounted on slides and examined under a microscope for the presence of mutant spots (clones of cells expressing the mwh or flr phenotype).

  • Endpoint: The frequency of different types of spots (small single spots, large single spots, and twin spots) is recorded. A statistically significant increase in the frequency of spots in the treated group compared to the control group indicates a genotoxic effect.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity and genotoxicity of this compound, like other PAs, are not due to the parent molecule itself but rather to its metabolic activation. This process occurs primarily in the liver.

Signaling Pathway Diagram

G cluster_0 Metabolic Activation (Liver) cluster_1 Genotoxic Events This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B) This compound->CYP450 Oxidation Dehydro_this compound Dehydrothis compound (Pyrrolic Ester - Electrophilic) CYP450->Dehydro_this compound Hydrolysis Hydrolysis Dehydro_this compound->Hydrolysis DNA DNA Dehydro_this compound->DNA Covalent Binding DHP Dehydropyrrolizidine (DHP) (Secondary Metabolite) Hydrolysis->DHP DHP->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Faulty DNA Replication/Repair Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of this compound to reactive pyrrolic esters, leading to DNA adduct formation and cancer initiation.

Description of the Pathway
  • Oxidation: this compound is metabolized in the liver by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2B isoforms. This oxidation reaction converts this compound into a highly reactive electrophilic pyrrolic ester, dehydrothis compound.

  • Hydrolysis: Dehydrothis compound can be hydrolyzed to a secondary reactive metabolite, dehydropyrrolizidine (DHP), also known as dehydroretronecine (DHR) for retronecine-type PAs.

  • DNA Adduct Formation: Both dehydrothis compound and DHP are potent alkylating agents. They can covalently bind to the nucleophilic centers of DNA bases (primarily guanine and adenine), forming DNA adducts.

  • Mutagenesis and Carcinogenesis: These DNA adducts, if not repaired by the cell's DNA repair machinery, can lead to mispairing during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to the initiation of carcinogenesis and the development of tumors, particularly in the liver.

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.

Ames Test Workflow

G start Start prep_bacteria Prepare overnight culture of S. typhimurium TA100 start->prep_bacteria prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_s9 Prepare S9 mix (for metabolic activation) start->prep_s9 mix Combine bacteria, this compound, and S9 mix (or buffer) in top agar prep_bacteria->mix prep_this compound->mix prep_s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for dose-dependent increase in revertants count->analyze end End analyze->end

Caption: Generalized workflow for the bacterial reverse mutation (Ames) test.

V79/HPRT Gene Mutation Assay Workflow

G start Start culture_cells Culture V79 cells start->culture_cells treat_cells Treat cells with this compound (4-24 hours) culture_cells->treat_cells expression Remove this compound and culture in normal medium (6-9 days) for mutation expression treat_cells->expression selection Re-plate cells in selective medium containing 6-thioguanine expression->selection incubate Incubate to allow mutant colony formation selection->incubate count Fix, stain, and count mutant colonies incubate->count analyze Calculate mutation frequency count->analyze end End analyze->end

Caption: Generalized workflow for the V79/HPRT mammalian cell gene mutation assay.

Conclusion

References

Symphytine: A Technical Guide on its Discovery, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symphytine is a naturally occurring pyrrolizidine alkaloid (PA) identified in several species of the Boraginaceae family, most notably comfrey (Symphytum officinale). Historically, it has been the subject of toxicological interest due to its potent hepatotoxicity, a characteristic shared with other unsaturated PAs. This document provides a comprehensive technical overview of this compound, consolidating historical research on its discovery, its mechanism of action, and detailed experimental protocols for its isolation. The primary biological activity of this compound stems from its metabolic activation in the liver to highly reactive pyrrolic intermediates, which act as potent alkylating agents, forming adducts with DNA and proteins. This genotoxic mechanism is responsible for its observed cytotoxicity and carcinogenicity. While early research noted its cytotoxic effects against tumor cells, specific quantitative data, such as IC50 values, are not prevalent in modern literature. This guide aims to serve as a foundational resource for researchers investigating pyrrolizidine alkaloids, natural product toxicity, and mechanisms of genotoxicity.

Discovery and Historical Context

This compound was first isolated from the roots of common comfrey (Symphytum officinale L.) and structurally elucidated in 1968 by Japanese researchers Tsutomu Furuya and Keisuke Araki.[1][2][3] Their work was part of broader investigations into the chemical constituents of medicinal plants. This compound was identified as a diester of the necine base retronecine.[4][5] Subsequent research confirmed its presence in other Symphytum species, including Russian comfrey (Symphytum × uplandicum), and other plants of the Boraginaceae family.

Much of the historical research has focused on the toxicological properties of this compound, as consumption of comfrey-containing herbal preparations was linked to cases of hepatic veno-occlusive disease in humans. This led to regulatory action in several countries restricting the sale of comfrey products intended for internal use. Research has established that this compound is a potent hepatotoxin and carcinogen in animal models, which is attributed to its classification as an unsaturated pyrrolizidine alkaloid.

Quantitative Data

Quantitative data for this compound primarily relates to its concentration in plant materials and its acute toxicity in animal models. Specific in vitro cytotoxicity data (e.g., IC50 values) is not widely reported in the available scientific literature.

Table 1: Concentration of this compound in Plant Sources
Plant SpeciesPlant PartConcentration RangeReference(s)
Symphytum officinale (Comfrey)Dried Roots0.2% - 0.4% (of total PAs)
Symphytum officinale (Comfrey)Dried Leaves0.003% - 0.2% (of total PAs)
Symphytum officinale (Comfrey)General1.7 - 2.5 g/kg
Table 2: Acute Toxicity Data
CompoundTest AnimalRoute of AdministrationLD50Reference(s)
This compoundRatIntraperitoneal (i.p.)~300 mg/kg

Mechanism of Action: Metabolic Activation and Genotoxicity

This compound in its native form is chemically stable and not inherently toxic. Its bioactivity is entirely dependent on metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A and CYP2B isoforms, within the liver.

The activation process involves two key steps:

  • Dehydrogenation: The retronecine core of the this compound molecule is oxidized, creating a double bond and forming a highly reactive dehydropyrrolizidine alkaloid, also known as a DHP-ester or pyrrolic ester.

  • Alkylation: These pyrrolic intermediates are potent electrophiles and alkylating agents. They readily react with nucleophilic centers on cellular macromolecules.

The primary targets for alkylation are DNA and cellular proteins. The formation of DHP-DNA adducts is the basis for this compound's genotoxicity, leading to mutations and the initiation of carcinogenesis. The binding to cellular proteins disrupts normal function and contributes to cytotoxicity and organ damage, particularly in the liver where the concentration of activating CYP enzymes is highest.

Symphytine_Mechanism_of_Action cluster_liver Hepatocyte (Liver Cell) cluster_cellular_damage Cellular Targets cluster_outcomes Biological Outcomes This compound This compound (Inactive Pro-toxin) CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism (Dehydrogenation) ReactiveMetabolite Reactive Pyrrolic Intermediate (Dehydro-Symphytine) Potent Alkylating Agent CYP450->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Alkylation Protein Cellular Proteins ReactiveMetabolite->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity (Mutations) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (Cell Death) Protein_Adducts->Cytotoxicity Carcinogenesis Carcinogenesis (Tumor Initiation) Genotoxicity->Carcinogenesis

Caption: Metabolic activation and genotoxic mechanism of this compound.

Experimental Protocols

Protocol for Isolation of this compound from Symphytum officinale Roots

This protocol is adapted from the methodology described by Kim et al. (2001) for the isolation of pyrrolizidine alkaloids from comfrey roots, which successfully separated this compound from its stereoisomer, symlandine.

1. Extraction: a. Obtain air-dried, ground roots of S. officinale (e.g., 4 kg). b. Extract the ground root material exhaustively with methanol (MeOH) at an elevated temperature (e.g., three times with boiling MeOH). c. Combine the MeOH extracts and concentrate under vacuum to yield a crude extract.

2. Acid-Base Partitioning and N-Oxide Reduction: a. Acidify the crude MeOH extract to approximately 2.0 N using concentrated H₂SO₄. b. Add an excess of Zinc (Zn) dust (e.g., 20 g) to the acidic solution and stir to reduce the naturally occurring PA N-oxides to their tertiary base form. c. Remove the Zn dust by filtration. d. Wash the acidic filtrate with chloroform (CHCl₃) to remove non-alkaloidal lipids and pigments. Discard the CHCl₃ layer. e. Basify the remaining aqueous layer to pH 11 using ammonium hydroxide (NH₄OH). f. Partition the basified aqueous solution with CHCl₃ multiple times. The free base alkaloids will move into the organic layer. g. Combine the CHCl₃ layers and concentrate under vacuum to yield the crude alkaloid fraction (yields approx. 4.6 g from 4 kg starting material).

3. Purification by Countercurrent Chromatography (CCC): a. Instrument: High-speed countercurrent chromatograph. b. Solvent System: Prepare a two-phase solvent system of chloroform-methanol-water (5:4:3, v/v/v). c. Procedure: i. Fill the CCC coil with the upper aqueous phase to serve as the stationary phase. ii. Dissolve the crude alkaloid fraction (e.g., 300 mg) in a small volume of the solvent system. iii. Inject the sample into the CCC instrument. iv. Elute with the lower organic (chloroform) phase at a defined flow rate (e.g., 2 mL/min) while rotating the coil at high speed (e.g., 800 rpm). v. Collect fractions and monitor by Thin Layer Chromatography (TLC) using Dragendorff's reagent for alkaloid visualization. vi. Combine fractions containing pure this compound based on TLC and HPLC analysis.

4. Structure Confirmation: a. Confirm the structure and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (e.g., HMBC, HSQC), and mass spectrometry (MS).

Symphytine_Isolation_Workflow start Dried, Ground Symphytum officinale Roots extraction 1. Methanol Extraction start->extraction crude_extract Crude MeOH Extract extraction->crude_extract partition 2. Acid/Base Partitioning + Zn Dust Reduction crude_extract->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids ccc 3. Countercurrent Chromatography (CCC) crude_alkaloids->ccc fractions Collected Fractions ccc->fractions analysis 4. TLC / HPLC Analysis fractions->analysis end Pure this compound analysis->end

Caption: Workflow for the isolation of this compound from comfrey roots.

Conclusion and Future Directions

This compound stands as a classic example of a plant-derived pro-toxin, whose biological activity is entirely dependent on host metabolism. The historical research has firmly established its mechanism of genotoxicity via the formation of reactive pyrrolic alkylating agents. While this mechanism explains its cytotoxicity and carcinogenicity, it also limits its potential as a therapeutic agent due to a lack of specificity and a high potential for systemic toxicity.

For drug development professionals, this compound serves as an important case study in the toxicological evaluation of natural products. The core research challenges and opportunities lie not in its direct therapeutic application, but in understanding:

  • Enzyme-Specific Activation: Further characterization of the specific human CYP450 isoforms responsible for its activation could help predict individual susceptibility to comfrey-related toxicity.

  • Structure-Toxicity Relationships: Comparing the toxicity of this compound with its stereoisomer, symlandine, and other related PAs can provide valuable data for creating predictive toxicology models for this class of compounds.

  • Detoxification Pathways: Research into metabolic pathways that deactivate and excrete this compound and its metabolites could inform strategies to mitigate accidental poisoning.

While the direct study of this compound's effect on modern cell signaling pathways (e.g., MAPK, PI3K/Akt) is absent from the literature, its role as a DNA-damaging agent suggests it would trigger cellular DNA damage response (DDR) pathways. Future research could explore this interaction, though the inherent toxicity of the compound would likely preclude any therapeutic development.

References

The Role of Symphytine in Plant Defense: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Symphytine, a prominent pyrrolizidine alkaloid (PA) found in species of the Boraginaceae family, particularly Symphytum officinale (common comfrey), serves as a critical component of the plant's chemical defense system. PAs are a class of constitutively expressed and inducible secondary metabolites renowned for their efficacy against a broad range of herbivores.[1] This document provides an in-depth examination of the function of this compound, including its biosynthesis, regulation via the jasmonate signaling pathway, and its role in deterring herbivory. Detailed quantitative data, experimental protocols for analysis and bioassays, and diagrams of the core biological pathways are presented to offer a comprehensive resource for researchers in plant science and natural product development.

Introduction: Pyrrolizidine Alkaloids as a Defense Strategy

Plants have evolved a sophisticated arsenal of chemical defenses to protect against herbivory and pathogenic attack.[2] Among these defenses are secondary metabolites, such as alkaloids, which are not essential for primary metabolic processes but are crucial for survival and interaction with the environment.[3] Pyrrolizidine alkaloids (PAs) represent a major class of these defensive compounds, found in approximately 3% of all flowering plants.[4] These compounds are characterized by a necine base structure esterified with one or more necic acids.

This compound is a diester PA found in comfrey.[5] Like many PAs, it is primarily synthesized in the roots and transported, often as a less toxic N-oxide, throughout the plant via the phloem. The concentration of this compound and other PAs is significantly higher in the roots compared to the leaves, reflecting their importance in protecting the plant's vital underground structures. The primary defensive role of these alkaloids is to act as feeding deterrents and toxins to herbivores.

Quantitative Analysis of this compound Distribution

The concentration of this compound and related PAs varies significantly depending on the plant part, age, and growing conditions. Roots consistently show the highest concentrations, often by two orders of magnitude compared to leaves. This differential allocation is a strategic defense, prioritizing the protection of perennial roots over more transient leaves. Young leaves, however, may have higher concentrations than older leaves, protecting new, vulnerable growth.

Table 1: Concentration of Pyrrolizidine Alkaloids in Symphytum officinale
Plant PartAlkaloid GroupConcentration Range (µg/g dry weight)Key Alkaloids IdentifiedReference
Root Total Pyrrolizidine Alkaloids1380 - 8320 µg/gThis compound, Symlandine, Echimidine, Lycopsamine
Leaf Total Pyrrolizidine Alkaloids15 - 55 µg/gThis compound, Echimidine, Lycopsamine
Root Specific AlkaloidsThis compound: Trace to 25% of total PAsThis compound
Leaf Specific AlkaloidsThis compound & Echimidine: 40 - 8900 ng/gThis compound, Echimidine
Table 2: Toxicological Data for this compound
CompoundTest OrganismMetricValueReference
This compoundRatLD₅₀ (intraperitoneal)130 - 300 mg/kg

Biosynthesis and Regulation via Jasmonate Signaling

The production of this compound, like other defensive secondary metabolites, is tightly regulated and can be induced in response to environmental threats such as herbivore attack. The jasmonate (JA) signaling pathway is the primary mechanism governing this induced response.

The Jasmonate Cascade
  • Initiation: Mechanical damage from an insect herbivore, coupled with the recognition of compounds in the insect's oral secretions, triggers the synthesis of the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), at the site of injury.

  • Signal Transduction: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.

  • De-repression: This binding event targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Transcriptional Activation: The degradation of JAZ proteins releases transcription factors (TFs) such as MYC2 and AP2/ERF-domain proteins (e.g., ORCA3). These TFs then bind to the promoters of JA-responsive genes, activating their expression.

  • PA Biosynthesis: Among the activated genes are those encoding the enzymes for PA biosynthesis. A critical and pathway-specific enzyme is Homospermidine Synthase (HSS) , which catalyzes the first committed step in the formation of the necine base of PAs. Subsequent enzymatic steps lead to the production of this compound and other PAs.

Diagram: Jasmonate Signaling Pathway for PA Biosynthesis

JAS_Pathway cluster_perception Cell Perception cluster_signaling Signal Transduction cluster_response Transcriptional Response cluster_synthesis Metabolic Output Herbivory Herbivore Damage (Wounding + Oral Secretions) JA_Ile JA-Ile Biosynthesis Herbivory->JA_Ile Induces COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation TF Transcription Factors (MYC2, ORCA3) JAZ->TF Represses HSS_Gene HSS Gene Activation TF->HSS_Gene Activates HSS_Enzyme HSS Enzyme HSS_Gene->HSS_Enzyme Expresses This compound This compound Biosynthesis HSS_Enzyme->this compound Catalyzes

Jasmonate-mediated induction of this compound biosynthesis following herbivory.

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and quantitative analysis of this compound and other PAs from Symphytum officinale plant material using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation:

  • Harvest plant material (roots or leaves) and freeze-dry immediately.

  • Grind the lyophilized tissue to a fine, homogenous powder (e.g., particle size < 0.5 mm).

2. Extraction:

  • Weigh approximately 2.0 g of powdered plant material into a centrifuge tube.

  • Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in 25% methanol).

  • Sonicate the mixture for 15-30 minutes at ambient temperature to ensure complete wetting and cell disruption.

  • Centrifuge at ~3800 x g for 10 minutes. Decant the supernatant into a clean tube.

  • Repeat the extraction on the remaining plant pellet with another 20 mL of extraction solution.

  • Combine the two supernatant extracts.

3. Solid-Phase Extraction (SPE) for N-oxides and Free Bases (Optional but Recommended):

  • Note: PAs exist as free bases and N-oxides. To quantify total PAs, a reduction step is necessary. For separate quantification, split the extract.

  • For Total PAs: To a portion of the acidic extract, add zinc dust and stir for several hours to reduce N-oxides to their corresponding free bases. Filter the solution.

  • SPE Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol, followed by water.
    • Load the (optionally reduced) extract onto the cartridge. PAs will bind to the column.
    • Wash the cartridge with water to remove impurities.
    • Elute the PAs with an ammoniated methanol solution (e.g., 2.5% ammonia in methanol).
    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Quantification by LC-MS/MS:

  • Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

  • Inject the sample into an LC-MS/MS system.

  • Chromatography: Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

  • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor for specific parent-to-daughter ion transitions for this compound and other target PAs.

  • Quantification: Create a calibration curve using certified reference standards of this compound. Calculate the concentration in the original sample based on the peak area and express as µg/g of dry plant material.

Diagram: Workflow for PA Extraction and Analysis

Workflow_PA_Analysis start Start: Homogenized Plant Material extraction Acidic Methanol Extraction (Sonication + Centrifugation) start->extraction reduction Optional: Reduction of N-oxides (with Zinc dust) extraction->reduction spe Solid-Phase Extraction (SPE) Cleanup on SCX column reduction->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quant Quantification vs. Standards lcms->quant

General workflow for the extraction and quantification of this compound.
Protocol: Herbivore Performance Bioassay

This protocol is adapted from studies testing the effects of PAs on generalist herbivores and can be used to assess the anti-herbivore properties of this compound. The model organism used here is the generalist lepidopteran Heliothis virescens (tobacco budworm).

1. Preparation of Artificial Diet:

  • Prepare a standard artificial diet for H. virescens.

  • Create a stock solution of purified this compound (or a PA-rich plant extract) in a suitable solvent (e.g., ethanol).

  • Incorporate the this compound stock solution into the diet at various concentrations while the diet is still liquid. Ensure thorough mixing. Concentrations should reflect physiologically relevant levels found in the plant (e.g., 0 µg/g, 50 µg/g, 500 µg/g, 5000 µg/g).

  • Prepare a control diet containing only the solvent to account for any effects of the solvent.

  • Dispense the diets into individual wells of a multi-well bioassay plate before it solidifies.

2. Insect Bioassay:

  • Obtain H. virescens eggs and allow them to hatch.

  • Place one neonate (first-instar) larva into each well of the bioassay plate. Use a fine paintbrush for transfer.

  • Seal the plates with a breathable membrane.

  • Maintain the larvae in a controlled growth chamber (e.g., 25°C, 16:8 light:dark cycle).

  • Replicate each treatment concentration with a sufficient number of larvae (n ≥ 30).

3. Data Collection and Analysis:

  • Monitor the larvae daily or every other day.

  • Record the following metrics:

    • Larval Survival: Number of larvae surviving at set time points (e.g., day 7, day 14) and the number that successfully reach pupation.
    • Larval Weight: Weigh a subset of surviving larvae at a specific time point (e.g., day 10) to assess growth rate.
    • Time to Pupation: Record the number of days it takes for each surviving larva to pupate.

  • Analyze the data using appropriate statistical methods. Survival data can be analyzed using Kaplan-Meier survival analysis. Larval weight and time to pupation can be analyzed using ANOVA or Kruskal-Wallis tests, followed by post-hoc comparisons.

Conclusion and Future Directions

This compound is a potent and integral part of the chemical defense machinery of Symphytum officinale. Its biosynthesis is regulated by the jasmonate pathway, allowing for an inducible response to herbivore threats. The high concentrations of this compound, particularly in the roots, underscore its strategic importance for plant survival.

For researchers and drug development professionals, understanding the biosynthesis and mode of action of this compound is crucial. While its toxicity limits its internal use, the compound and its derivatives could serve as leads for developing novel bio-pesticides. Furthermore, engineering the PA biosynthetic pathway, for instance by downregulating HSS using CRISPR/Cas9 or RNAi, offers a promising avenue for creating "safe" comfrey varieties that retain other beneficial compounds (like allantoin and rosmarinic acid) while eliminating toxic PAs. Continued research into the specific interactions of this compound with insect herbivores and its precise molecular targets will further illuminate its defensive role and potential applications.

References

The In Vivo Journey of Symphytine: A Technical Examination of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Symphytine, a prominent pyrrolizidine alkaloid (PA) found in comfrey (Symphytum officinale), has garnered significant scientific attention due to its association with hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Understanding the in vivo pharmacokinetics (PK) and metabolism of this compound is paramount for assessing its toxicological risk and for the development of any potential therapeutic applications. This technical guide synthesizes the available scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing from studies on comfrey and its constituent PAs. It is important to note that specific in-depth pharmacokinetic data for isolated this compound is limited; therefore, much of the understanding is extrapolated from research on the broader class of pyrrolizidine alkaloids.

Pharmacokinetic Profile

Comprehensive in vivo pharmacokinetic studies exclusively on this compound are not extensively documented in publicly available literature. However, general principles of PA pharmacokinetics can be inferred from studies on comfrey extracts and other PAs.

Absorption

The route of exposure significantly influences the absorption of PAs like this compound. When comfrey is ingested orally, its constituent alkaloids are absorbed from the gastrointestinal tract.[3] However, pharmacokinetic studies have indicated a very low cutaneous absorption of comfrey-related compounds, suggesting minimal systemic exposure through topical application.[2]

Distribution

Following absorption, PAs are distributed throughout the body via the systemic circulation. The primary organ of interest for PA distribution and toxicity is the liver, where they undergo metabolic activation.[1]

Metabolism

The metabolism of pyrrolizidine alkaloids is a critical determinant of their toxicity. The liver is the principal site of metabolic transformation.

The prevailing evidence suggests that the toxicity of PAs, including this compound, is mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process leads to the formation of highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHP). These electrophilic metabolites can readily react with cellular macromolecules.

The reactive DHP metabolites can form covalent bonds with DNA, creating DHP-DNA adducts. These adducts are considered to be the primary mechanism underlying the genotoxicity and carcinogenicity of PAs. The formation of a specific set of four (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-DNA adducts has been identified and is believed to be responsible for liver tumor formation in rats.

Excretion

The excretion pathways for this compound and its metabolites have not been fully elucidated. Generally, metabolites of xenobiotics are eliminated from the body through renal and/or biliary excretion.

Quantitative Pharmacokinetic Data

ParameterValueSpeciesDose & RouteAnalytical MethodReference
Cmax Data not available
Tmax Data not available
AUC Data not available
T1/2 Data not available
Bioavailability Data not available

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are scarce. However, a general methodology for such studies can be outlined based on standard practices for natural product pharmacokinetics.

Animal Models

In vivo pharmacokinetic studies typically utilize animal models to understand the ADME properties of a compound. Rodent models, such as rats and mice, are commonly employed for initial pharmacokinetic screening.

Dosing and Sample Collection
  • Administration: this compound would be administered to the animal models, typically via oral gavage or intravenous injection, to assess bioavailability and clearance.

  • Biological Sample Collection: Blood, urine, and feces would be collected at predetermined time points to measure the concentration of the parent compound and its metabolites.

Bioanalytical Methods

Accurate quantification of this compound and its metabolites in biological matrices is crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard and sensitive method for this purpose.

  • Sample Preparation: Biological samples would undergo an extraction process, such as solid-phase extraction or liquid-liquid extraction, to isolate the analytes of interest.

  • Chromatographic Separation: The extracted samples would be injected into an HPLC system to separate this compound and its metabolites from other endogenous components.

  • Mass Spectrometric Detection: A mass spectrometer would be used for the detection and quantification of the separated compounds, providing high sensitivity and specificity.

Visualizations

Metabolic Activation Pathway of Pyrrolizidine Alkaloids

metabolic_activation This compound This compound (Pyrrolizidine Alkaloid) Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) Metabolism->DHP DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity pk_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase Animal_Model Animal Model (e.g., Rat) Dosing This compound Administration (Oral or IV) Animal_Model->Dosing Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Sample_Prep Sample Preparation (Extraction) Sampling->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, T1/2) Analysis->Data_Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of Symphytine in Plant Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine is a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus, commonly known as comfrey. PAs are a class of naturally occurring toxins that can cause hepatotoxicity in humans and animals. Due to the potential health risks associated with the consumption of products containing comfrey, robust and sensitive analytical methods for the quantification of this compound are crucial for quality control in herbal medicine, food safety, and drug development. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and sensitive quantification of this compound in complex plant matrices.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of HPLC. The sample is first extracted with an acidified solvent to ensure the protonation of the basic nitrogen atom in the pyrrolizidine structure, enhancing extraction efficiency. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is injected into the HPLC-MS/MS system. This compound is separated from other components on a reversed-phase C18 column and is subsequently detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with a certified reference standard.

Materials and Reagents

  • This compound certified reference standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)

  • 0.45 µm syringe filters

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with methanol or the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation
  • Homogenization: Homogenize the plant material (e.g., dried leaves or roots) to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent consisting of 0.1% formic acid in 50% aqueous methanol.

    • Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid and 5 mM Ammonium formate in Methanol
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound382.2120.00.13025
This compound (Qualifier)382.294.00.13035
This compound N-oxide398.2120.00.13530

Data Presentation

The quantitative data for the HPLC-MS/MS method for this compound are summarized in the table below. These values are representative for the analysis of pyrrolizidine alkaloids in complex matrices.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Recovery (%) 85 - 110%
Precision (RSD%) < 15%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Plant Material Homogenization extraction Acidified Solvent Extraction homogenization->extraction 1.0 g cleanup Solid-Phase Extraction (SPE) extraction->cleanup Supernatant reconstitution Reconstitution cleanup->reconstitution Eluate hplc HPLC Separation (C18 Column) reconstitution->hplc Filtered Sample msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Signaling Pathway for MRM Detection

mrm_pathway cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) Collision Cell cluster_ms3 Quadrupole 3 (Q3) precursor This compound Precursor Ion [M+H]+ = 382.2 m/z fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation Isolation product Product Ion 120.0 m/z fragmentation->product Selection detector Detector product->detector

Caption: MRM pathway for this compound detection.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plant matrices. The detailed protocol for sample preparation and instrumental analysis, along with the specified MRM transitions, allows for accurate and precise measurements. This application note serves as a valuable resource for researchers and professionals involved in the safety and quality assessment of products containing Symphytum species.

Application Notes and Protocols for the Synthesis of a Stable Symphytine Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of a stable analytical standard of symphytine. Due to the lack of commercially available standards, a reliable in-house preparation is crucial for the accurate quantification and study of this hepatotoxic pyrrolizidine alkaloid. The following protocols detail the extraction of this compound from its natural source, Symphytum officinale (comfrey), its purification using chromatographic techniques, and its characterization by modern analytical methods. Furthermore, this guide outlines procedures for stability testing to ensure the integrity and reliability of the prepared analytical standard over time.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus, commonly known as comfrey. PAs are known for their hepatotoxicity, and their presence in herbal remedies and food products is a significant safety concern. Accurate analytical monitoring of this compound requires a well-characterized and stable analytical standard. This application note describes a robust workflow for the preparation and validation of such a standard.

Synthesis and Purification of this compound

The synthesis of the this compound analytical standard involves its extraction from a natural source, Symphytum officinale, followed by purification.

Extraction of Crude this compound from Symphytum officinale

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant material.

Experimental Protocol:

  • Plant Material Preparation: Air-dry the roots of Symphytum officinale and grind them into a fine powder.

  • Methanol Extraction:

    • Macerate 100 g of the dried root powder in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Re-extract the plant residue twice more with 500 mL of fresh methanol each time.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction for N-oxide Reduction (if necessary):

    • Dissolve the crude extract in 1 M sulfuric acid.

    • Add zinc dust portion-wise to the acidic solution with stirring to reduce any this compound N-oxide to the free base. The reaction is complete when the solution no longer gives a positive test for N-oxides (e.g., with a specific colorimetric test).

    • Filter the solution to remove excess zinc dust.

    • Make the acidic solution alkaline (pH 9-10) with concentrated ammonium hydroxide.

    • Extract the aqueous solution three times with an equal volume of chloroform or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

Purification of this compound

Purification is achieved using column chromatography.

Experimental Protocol:

  • Column Preparation: Pack a silica gel column (e.g., 60-120 mesh) in a suitable solvent system, such as a gradient of chloroform and methanol.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a step-wise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform to 90:10 chloroform:methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Data Presentation: Purification Summary

StepInputOutputPurity (by HPLC-UV)Yield (%)
Methanol Extraction100 g Dried Comfrey Root~10 g Crude Extract~5%10%
Acid-Base Extraction~10 g Crude Extract~1 g Crude Alkaloid Fraction~40%10%
Column Chromatography~1 g Crude Alkaloid Fraction~50 mg Purified this compound>98%5%

Analytical Characterization of this compound Standard

The identity and purity of the synthesized this compound standard must be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the purified this compound in methanol (1 mg/mL) and dilute to create a series of calibration standards.

Mass Spectrometry (MS)

Experimental Protocol:

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS/MS).

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Full scan and product ion scan (MS/MS) for fragmentation analysis.

  • Expected Mass: The protonated molecule [M+H]⁺ for this compound (C₂₀H₂₇NO₆) is expected at m/z 378.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to confirm the structure.

Data Presentation: Analytical Characterization Summary

TechniqueParameterResult
HPLC-UV Purity>98%
Retention TimeVaries with specific conditions
LC-MS/MS [M+H]⁺m/z 378.18
Key FragmentsTo be determined from MS/MS spectrum
¹H NMR Chemical Shifts (ppm)Characteristic signals for the pyrrolizidine core and ester side chains.
¹³C NMR Chemical Shifts (ppm)Characteristic signals for the pyrrolizidine core and ester side chains.

Stability of the this compound Analytical Standard

Ensuring the stability of the analytical standard is critical for its use in quantitative analysis. Stability studies should be conducted according to ICH Q1A(R2) guidelines.

Long-Term Stability Study

Experimental Protocol:

  • Storage Conditions: Store aliquots of the purified this compound standard (in solid form and as a stock solution in methanol) at the intended long-term storage temperature (e.g., -20°C).

  • Testing Intervals: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Use the validated HPLC-UV method to determine the purity and concentration of this compound at each time point.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Experimental Protocol:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound standard to 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS/MS to identify and quantify any degradation products.

Data Presentation: Forced Degradation Summary

Stress Condition% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 60°C, 24hTo be determinedTo be identified
0.1 M NaOH, RT, 2hTo be determinedTo be identified
3% H₂O₂, RT, 24hTo be determinedTo be identified
80°C, 48h (solid)To be determinedTo be identified
UV light, 24hTo be determinedTo be identified

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in-house synthesis, purification, characterization, and stability assessment of a this compound analytical standard. Adherence to these procedures will enable researchers to generate a reliable and well-characterized standard, which is essential for accurate toxicological studies and for ensuring the safety of products containing comfrey.

Visualizations

Synthesis_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Symphytum officinale (Dried Roots) extraction Methanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction (N-oxide reduction) crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom pure_this compound Purified this compound (>98% Purity) column_chrom->pure_this compound analysis Analytical Characterization (HPLC, MS, NMR) pure_this compound->analysis standard Stable Analytical Standard analysis->standard

Caption: Workflow for the synthesis and purification of this compound.

Stability_Testing_Workflow cluster_long_term Long-Term Stability cluster_forced_degradation Forced Degradation start Purified this compound Standard storage Storage at -20°C start->storage acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo testing Periodic Analysis (0, 3, 6, 12... months) storage->testing data Purity and Concentration Data testing->data end Established Shelf-life and Storage Conditions data->end degradation_analysis Analysis of Stressed Samples (HPLC-UV, LC-MS/MS) acid->degradation_analysis base->degradation_analysis oxidation->degradation_analysis thermal->degradation_analysis photo->degradation_analysis degradation_analysis->end

Caption: Workflow for stability testing of the this compound standard.

Application Notes and Protocols for the Analysis of Symphytine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), and its corresponding N-oxide are of significant interest due to their potential hepatotoxicity. Accurate quantification of these compounds in plant materials, herbal products, and other matrices is crucial for safety assessment and regulatory compliance. This compound N-oxide is often present in higher concentrations than its parent alkaloid and may not be directly detectable by certain analytical techniques, such as gas chromatography (GC), due to its low volatility. This can lead to a significant underestimation of the total PA content. Therefore, a reduction of the N-oxide to the tertiary amine (this compound) is a critical step for accurate analysis by GC-based methods.

This document provides detailed protocols for the reduction of this compound N-oxide to this compound for analytical purposes, focusing on the widely used zinc dust reduction method. It also discusses alternative analytical approaches that do not require a reduction step.

Analytical Considerations

The choice of analytical methodology dictates the necessity of a reduction step for this compound N-oxide.

  • Gas Chromatography (GC): Methods such as GC-Mass Spectrometry (GC-MS) and GC with a Nitrogen-Phosphorus Detector (GC-NPD) are commonly used for the analysis of PAs. However, the polar and non-volatile nature of PA N-oxides, including this compound N-oxide, makes them unsuitable for direct GC analysis. A chemical reduction to the more volatile tertiary amine is therefore a mandatory sample preparation step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique has emerged as a powerful tool for the analysis of PAs and their N-oxides. LC-MS/MS allows for the simultaneous detection and quantification of both the tertiary amine and the N-oxide forms in a single run, eliminating the need for a reduction step. This approach simplifies sample preparation and provides a more comprehensive profile of the PA content.

Quantitative Data Summary

The reduction of this compound N-oxide to this compound prior to GC analysis has been shown to dramatically increase the measured concentration of the alkaloid, highlighting the importance of this step for accurate quantification.

Sample MatrixReduction MethodAnalytical MethodFold Increase in Measured this compoundReference
Comfrey Leaf TeaZinc DustGC-NPD~10-fold[1]

Table 1: Effect of Zinc Dust Reduction on the Measured Concentration of this compound in Comfrey Leaf Tea.

Experimental Protocols

Protocol 1: Zinc Dust Reduction of this compound N-oxide for GC Analysis

This protocol is adapted from the methodology described for the analysis of pyrrolizidine alkaloids in comfrey tea.

4.1.1. Materials and Reagents

  • Zinc dust

  • Hydrochloric acid (HCl), 2M

  • Ammonium hydroxide (NH₄OH), concentrated

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH)

  • Deionized water

  • Sample extract containing this compound N-oxide (e.g., aqueous extract of comfrey)

4.1.2. Reduction and Extraction Procedure

  • Acidification: To an aqueous sample extract containing the pyrrolizidine alkaloids, add 2M HCl to adjust the pH to approximately 2.

  • Extraction of Neutral and Acidic Impurities: Partition the acidified aqueous solution with chloroform (3 x 50 mL). Discard the chloroform layers.

  • Reduction of N-oxide: To the remaining acidic aqueous solution, add 50 mg of zinc dust. Stir the mixture at room temperature for at least 1 hour to ensure complete reduction of the N-oxide.

  • Basification: After the reduction, carefully add concentrated ammonium hydroxide to the solution until the pH is approximately 9-10.

  • Extraction of Tertiary Amines: Extract the basified solution with chloroform (3 x 50 mL).

  • Drying and Evaporation: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter the solution and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or chloroform) for GC analysis.

4.1.3. Recommended GC-NPD Parameters

  • Instrument: Hewlett-Packard 5890A GC with a Nitrogen/Phosphorus Detector (NPD)

  • Column: J&W DB-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 55°C, hold for 1 min

    • Ramp 1: 20°C/min to 120°C

    • Ramp 2: 2°C/min to 260°C

  • Injector Temperature: 190°C

  • Detector Temperature: 250°C

Protocol 2: Analysis of this compound and this compound N-oxide by LC-MS/MS (Without Reduction)

This protocol provides a general framework for the direct analysis of this compound and its N-oxide. Method optimization will be required based on the specific instrument and sample matrix.

4.2.1. Materials and Reagents

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Deionized water, LC-MS grade

  • This compound and this compound N-oxide analytical standards

4.2.2. Sample Preparation

  • Extraction: Extract the sample with a suitable solvent, such as methanol or an acidified aqueous solution, to efficiently extract both the tertiary amine and the N-oxide.

  • Clean-up: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

4.2.3. Recommended LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the analysis of pyrrolizidine alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and this compound N-oxide.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction of N-oxide cluster_analysis Analysis node_sample Sample (e.g., Comfrey Tea) node_extraction Aqueous Extraction node_sample->node_extraction node_acidification Acidification (pH ~2) node_extraction->node_acidification node_partition1 Chloroform Partition (Remove Impurities) node_acidification->node_partition1 node_reduction Add Zinc Dust (Reduction of this compound N-oxide) node_partition1->node_reduction node_basification Basification (pH ~9-10) node_reduction->node_basification node_partition2 Chloroform Partition (Extract this compound) node_basification->node_partition2 node_drying Drying and Evaporation node_partition2->node_drying node_reconstitution Reconstitution node_drying->node_reconstitution node_gcms GC-MS/NPD Analysis node_reconstitution->node_gcms

Caption: Experimental workflow for the reduction and analysis of this compound N-oxide.

logical_relationship node_total_pa Total Pyrrolizidine Alkaloid Content node_this compound This compound (Tertiary Amine) node_total_pa->node_this compound node_symphytine_noxide This compound N-oxide node_total_pa->node_symphytine_noxide node_no_reduction Direct Analysis node_this compound->node_no_reduction node_reduction_step Reduction Step Required node_symphytine_noxide->node_reduction_step to convert to this compound node_symphytine_noxide->node_no_reduction direct detection node_analysis_method Analytical Method node_gc GC-based Methods (GC-MS, GC-NPD) node_analysis_method->node_gc node_lcms LC-MS/MS node_analysis_method->node_lcms node_gc->node_reduction_step node_lcms->node_no_reduction

Caption: Logical relationship between analytical methods and the need for reduction.

References

Application Note: Isolation of Symphytine Using Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Symphytine is a pyrrolizidine alkaloid found in plants of the Symphytum genus, commonly known as comfrey.[1][2] Due to the potential bioactivity of this compound and related alkaloids, obtaining pure compounds is essential for pharmacological studies and drug development. However, the isolation of this compound is challenging due to the presence of its stereoisomer, symlandine, and other structurally similar alkaloids in the plant extract.[1][2] Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and degradation of the sample. This makes it an ideal method for the preparative isolation of delicate natural products like this compound.[3]

This application note provides a detailed protocol for the one-step isolation of this compound from a crude alkaloid extract of Symphytum officinale roots using high-speed countercurrent chromatography (HSCCC).

Experimental Protocols

Preparation of Crude Alkaloid Extract

A crude alkaloid extract is prepared from the dried roots of Symphytum officinale through an acid/base partitioning method.

  • Materials:

    • Dried, powdered roots of Symphytum officinale

    • Methanol

    • Sulfuric acid (H₂SO₄), 2% aqueous solution

    • Ammonia (NH₃), aqueous solution

    • Dichloromethane (CH₂Cl₂)

    • Rotary evaporator

    • pH meter or pH paper

  • Protocol:

    • Macerate the powdered comfrey roots with methanol at room temperature.

    • Concentrate the methanol extract in vacuo using a rotary evaporator to obtain a crude residue.

    • Acidify the residue with a 2% aqueous H₂SO₄ solution to a pH of approximately 2.0.

    • Extract the acidified solution with dichloromethane to remove non-alkaloidal components. Discard the organic phase.

    • Basify the aqueous phase to a pH of approximately 9.0 using an ammonia solution.

    • Extract the basified solution multiple times with dichloromethane to partition the alkaloids into the organic phase.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Countercurrent Chromatography (CCC) Isolation of this compound

This protocol details the preparative separation of this compound from the crude alkaloid extract using a high-speed countercurrent chromatograph.

  • Instrumentation and Materials:

    • High-Speed Countercurrent Chromatograph (e.g., Pharma-Tech Research Corp., Baltimore, MD) equipped with a multi-layer coil.

    • HPLC pump

    • Fraction collector

    • UV detector

    • Solvent system: Chloroform-methanol-0.2 M phosphate buffer (pH 7.8)

    • Crude alkaloid extract

  • Protocol:

    • Solvent System Preparation: Prepare the biphasic solvent system by mixing chloroform, methanol, and the 0.2 M phosphate buffer (pH 7.8) in a separatory funnel. Shake vigorously and allow the layers to separate. The lower layer is the mobile phase, and the upper layer is the stationary phase.

    • Column Preparation: Fill the entire CCC coil with the stationary phase (upper phase).

    • Equilibration: Pump the mobile phase (lower phase) through the coil at a flow rate of 2.0 mL/min while the apparatus is rotating at 800 rpm. Continue until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.

    • Sample Injection: Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system and inject it into the column through the sample injection valve.

    • Elution and Fractionation: Continue pumping the mobile phase at the same flow rate. Monitor the effluent with a UV detector and collect fractions of a fixed volume.

    • Isolation: this compound will elute in specific fractions, which can be identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis. Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment

The purity of the isolated this compound is confirmed using reverse-phase HPLC.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column

    • Mobile phase: Acetonitrile and water gradient

    • Isolated this compound, symlandine, and echimidine for reference

  • Protocol:

    • Prepare a standard solution of the isolated this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Elute using a suitable gradient of acetonitrile and water.

    • Monitor the elution profile at a specific UV wavelength.

    • The purity of this compound is determined by the peak area relative to other components. The retention time is used for identification in comparison to reference standards.

Data Presentation

The following table summarizes the quantitative data from a typical isolation of this compound and related alkaloids from Symphytum officinale using countercurrent chromatography.

CompoundAmount of Crude Extract (mg)Yield (mg)Purity (%)HPLC Retention Time (min)
Echimidine50035>9831.7
This compound 500 25 >98 41.5
Symlandine50015>9842.9

Visualizations

G cluster_extraction Crude Extract Preparation cluster_ccc Countercurrent Chromatography cluster_analysis Analysis and Final Product plant_material Symphytum officinale Roots methanol_extraction Methanol Extraction plant_material->methanol_extraction acid_base_partition Acid/Base Partitioning methanol_extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract ccc_instrument HSCCC Instrument crude_extract->ccc_instrument sample_loading Sample Loading ccc_instrument->sample_loading separation Separation sample_loading->separation fraction_collection Fraction Collection separation->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

Caption: Experimental workflow for the isolation of this compound.

References

Animal Models for Studying Symphytine Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), is a known hepatotoxin and carcinogen.[1][2] Animal models are indispensable for elucidating the mechanisms of this compound toxicity and for the preclinical safety assessment of herbal remedies and contaminated foodstuffs. This document provides detailed application notes and experimental protocols for studying this compound-induced toxicity in rodent models, with a primary focus on rats, which are a commonly used species for this purpose.[3][4]

Animal Model Selection

Rats, particularly inbred strains like ACI, are a well-established model for studying the carcinogenicity and hepatotoxicity of pyrrolizidine alkaloids, including this compound.[5] Mice are also utilized, although their sensitivity to this compound may differ from that of rats. The selection of the animal model should be guided by the specific research question, considering factors such as metabolic similarities to humans and the availability of strain-specific reagents.

Data Presentation: Quantitative Toxicity Data

The following tables summarize key quantitative data from studies on this compound and related pyrrolizidine alkaloids.

Table 1: Acute Toxicity of this compound

ParameterSpeciesRoute of AdministrationValueReference
LD50Rat (male, inbred ACI)Intraperitoneal (i.p.)130 mg/kg
LD50MouseIntraperitoneal (i.p.)300 mg/kg

Table 2: Biochemical Markers of this compound-Induced Hepatotoxicity in Rats

MarkerExpected ChangeTime PointSignificance
Alanine Aminotransferase (ALT)IncreasedAcute (24-48h) and ChronicIndicates hepatocellular damage.
Aspartate Aminotransferase (AST)IncreasedAcute (24-48h) and ChronicIndicates hepatocellular damage.
Total BilirubinIncreasedAcute and ChronicReflects impaired liver function.
Gamma-Glutamyltransferase (GGT)IncreasedChronicSuggests cholestasis and liver damage.
Serum AlbuminDecreasedChronicIndicates reduced synthetic function of the liver.

Experimental Protocols

Protocol 1: Chronic Toxicity and Carcinogenicity Study of this compound in Rats

This protocol is adapted from studies investigating the long-term effects of this compound administration.

1. Animal Husbandry:

  • Species: Male inbred ACI rats, 6 weeks old.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard laboratory diet and water ad libitum.

2. Preparation of this compound for Injection:

  • Vehicle: Sterile isotonic saline (0.9% NaCl) is a suitable vehicle for intraperitoneal injection. If solubility is an issue, a small amount of a biocompatible co-solvent like DMSO (final concentration <1% v/v) can be used, followed by dilution in saline.

  • Calculation of Dose: The dosing is based on the LD50 of this compound in rats (130 mg/kg). A dose of 10% of the LD50 is 13 mg/kg.

  • Preparation of Dosing Solution:

    • Weigh the required amount of purified this compound.

    • If necessary, dissolve this compound in a minimal amount of DMSO.

    • Bring the solution to the final desired volume with sterile isotonic saline to achieve a concentration that allows for an injection volume of less than 10 ml/kg body weight. For a 250g rat, the maximum injection volume would be 2.5 ml.

    • Ensure the final solution is clear and free of precipitates. Prepare fresh before each injection.

3. Dosing Regimen:

  • Administer this compound via intraperitoneal (i.p.) injection.

  • Weeks 1-4: Inject twice weekly.

  • Weeks 5-56: Inject once weekly.

  • Control Group: Administer an equivalent volume of the vehicle (e.g., saline with the same percentage of DMSO if used) following the same injection schedule.

4. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals daily for signs of toxicity, including changes in behavior, weight loss, and general appearance.

  • Body Weight: Record body weight weekly.

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein) at predetermined intervals and at the termination of the study for biochemical analysis (see Protocol 2).

  • Termination: The study duration can be up to 56 weeks. Euthanize animals at the end of the study or if they become moribund.

  • Necropsy and Histopathology: Perform a full necropsy. Collect the liver and other organs of interest. Weigh the liver and calculate the liver-to-body weight ratio. Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (see Protocol 3).

Protocol 2: Assessment of Biochemical Markers of Liver Injury

1. Sample Collection and Preparation:

  • Collect whole blood into serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C.

  • Collect the serum and store at -80°C until analysis.

2. Biochemical Assays:

  • Use commercial assay kits to measure the serum levels of:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Total Bilirubin

    • Gamma-Glutamyltransferase (GGT)

    • Albumin

  • Follow the manufacturer's instructions for each assay.

Protocol 3: Histopathological Evaluation of Liver Tissue

1. Tissue Processing and Sectioning:

  • Fix liver tissue in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections and mount on glass slides.

2. Hematoxylin and Eosin (H&E) Staining:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with hematoxylin to visualize cell nuclei.

  • Counterstain with eosin to visualize the cytoplasm and extracellular matrix.

  • Dehydrate and mount with a permanent mounting medium.

  • Evaluation: Examine for signs of liver injury including necrosis, inflammation, sinusoidal dilation, and endothelial cell damage.

3. Sirius Red Staining for Collagen:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with Picro-Sirius red solution for 1 hour to specifically stain collagen fibers.

  • Wash with acidified water.

  • Dehydrate and mount.

  • Evaluation: Assess the degree of fibrosis by visualizing the red-stained collagen fibers. This can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Toxicity

This compound, like other hepatotoxic pyrrolizidine alkaloids, undergoes metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic metabolites. These metabolites are potent alkylating agents that can form adducts with cellular macromolecules, including proteins and DNA. This leads to cellular damage, genotoxicity, and can initiate carcinogenesis. A key signaling pathway implicated in the fibrotic response to PA-induced liver injury is the Transforming Growth Factor-beta (TGF-β) pathway.

Symphytine_Toxicity_Pathway cluster_0 Hepatocyte cluster_1 Hepatic Stellate Cell (HSC) Activation This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Metabolic Activation ReactivePyrroles Reactive Pyrrolic Metabolites CYP450->ReactivePyrroles DNA_Adducts DNA Adducts ReactivePyrroles->DNA_Adducts Alkylation Protein_Adducts Protein Adducts ReactivePyrroles->Protein_Adducts Alkylation Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity CellDamage Cellular Damage & Necrosis Protein_Adducts->CellDamage TGFb_Receptor TGF-β Receptor CellDamage->TGFb_Receptor Release of pro-fibrotic factors (e.g., TGF-β) Smad Smad Signaling TGFb_Receptor->Smad Activation Myofibroblast Myofibroblast Differentiation Smad->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis Experimental_Workflow Animal_Acclimation Animal Acclimation (Rats, 6 weeks old) Group_Assignment Group Assignment (this compound vs. Vehicle) Animal_Acclimation->Group_Assignment Dosing Chronic Dosing (i.p. injection, up to 56 weeks) Group_Assignment->Dosing Monitoring In-life Monitoring (Clinical signs, Body weight) Dosing->Monitoring Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Termination Study Termination & Necropsy Monitoring->Termination Biochemistry Serum Biochemical Analysis (ALT, AST, Bilirubin, etc.) Blood_Sampling->Biochemistry Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis Organ_Collection Organ Collection & Weight (Liver) Termination->Organ_Collection Histopathology Histopathological Analysis (H&E, Sirius Red) Organ_Collection->Histopathology Histopathology->Data_Analysis

References

Application Notes and Protocols for the Analysis of Symphytine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine is a pyrrolizidine alkaloid (PA) found in various plant species, most notably in comfrey (Symphytum officinale). Due to the potential for hepatotoxicity, genotoxicity, and carcinogenicity associated with unsaturated pyrrolizidine alkaloids, the accurate and sensitive analysis of this compound in complex matrices is of significant importance for quality control of herbal products, toxicological studies, and drug development.[1][2] This document provides detailed application notes and protocols for the extraction and quantification of this compound, as well as an overview of its metabolic activation and toxicity pathway.

Quantitative Data Summary

The following table summarizes the performance of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of pyrrolizidine alkaloids, including this compound, in various food matrices.[3]

ParameterTeaHoneyMilk
Limit of Detection (LOD) 0.015–0.75 µg/kg0.015–0.75 µg/kg0.015–0.75 µg/kg
Limit of Quantification (LOQ) 0.05–2.5 µg/kg0.05–2.5 µg/kg0.05–2.5 µg/kg
Average Recovery 67.6–107.6%64.5–103.4%65.2–112.2%
Intra-day Precision (RSD) < 15%< 15%< 15%
Inter-day Precision (RSD) < 15%< 15%< 15%

Experimental Protocols

Extraction of this compound from Plant Material (e.g., Comfrey Root)

This protocol is adapted from methods described for the extraction of phytochemicals from Symphytum officinale root.[4][5]

Materials:

  • Dried and finely ground comfrey root powder

  • 95% Ethanol

  • Distilled water

  • Reflux apparatus

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, ground comfrey root powder and place it into a round-bottom flask.

  • Add 100 mL of 95% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to boiling. Continue the extraction under reflux for 60 minutes.

  • Allow the mixture to cool to room temperature and then filter the extract to separate the solid plant material from the liquid.

  • Repeat the extraction of the plant residue with another 100 mL of 95% ethanol to ensure exhaustive extraction.

  • Combine the ethanolic extracts.

  • The remaining plant residue can be further extracted with distilled water (2 x 100 mL) under reflux for 60 minutes to isolate more polar compounds.

  • Concentrate the combined extracts using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract containing this compound.

  • The crude extract can be further purified using solid-phase extraction (SPE) or other chromatographic techniques prior to analysis.

Analysis of this compound by UHPLC-MS/MS

This protocol is based on a validated method for the analysis of pyrrolizidine alkaloids in food matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow sample Complex Matrix (e.g., Plant Material) extraction Extraction (e.g., Ethanolic Reflux) sample->extraction Add 95% Ethanol filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Optional Purification (e.g., SPE) concentration->purification analysis UHPLC-MS/MS Analysis purification->analysis Inject into UHPLC quantification Data Analysis & Quantification analysis->quantification

Caption: Experimental workflow for this compound analysis.

toxicity_pathway cluster_liver_cell Hepatocyte (Liver Cell) cluster_cellular_targets Cellular Targets cluster_cellular_damage Cellular Damage This compound This compound (Pyrrolizidine Alkaloid) cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4) This compound->cyp450 Metabolic Activation pyrrole Toxic Pyrrole Metabolites (Dehydropyrrolizidine Alkaloids) cyp450->pyrrole dna DNA pyrrole->dna proteins Cellular Proteins pyrrole->proteins adducts Formation of Pyrrole-Protein/DNA Adducts dna->adducts proteins->adducts oxidative_stress Oxidative Stress adducts->oxidative_stress apoptosis Apoptosis (Intrinsic & Extrinsic Pathways) adducts->apoptosis oxidative_stress->apoptosis toxicity Hepatotoxicity Genotoxicity Carcinogenicity apoptosis->toxicity

References

Application Note: Solid-Phase Extraction for Enhanced Cleanup of Symphytine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of symphytine, a pyrrolizidine alkaloid (PA), from complex sample matrices such as plant extracts and herbal preparations. The described methodology utilizes strong cation exchange (SCX) SPE cartridges to effectively remove interfering substances, thereby improving the accuracy and sensitivity of subsequent analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a pyrrolizidine alkaloid, a class of secondary plant metabolites known for their potential carcinogenicity and genotoxicity.[1][2] These compounds are found in various plant species, and their presence in herbal products, honey, and teas is a significant concern for consumer safety.[1][3] Accurate quantification of this compound requires effective sample preparation to eliminate matrix interferences. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex samples.[4] This application note provides a detailed protocol for the selective isolation of this compound using strong cation exchange SPE, leveraging the tertiary amine structure of pyrrolizidine alkaloids.

Chemical Structure of this compound

This compound is a but-2-enoate ester with the molecular formula C20H31NO6 and a molecular weight of 381.5 g/mol . Its structure contains a pyrrolizidine core, which is characteristic of this class of alkaloids.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a real application note. For this text-based generation, a placeholder is used.)

Principle of the SPE Method

The described method utilizes a strong cation exchange (SCX) SPE sorbent. At an acidic pH, the tertiary amine group of this compound becomes protonated, acquiring a positive charge. This allows it to be retained on the negatively charged SCX sorbent. Neutral and acidic interferences are washed away. The retained this compound is then eluted with a basic solution, which neutralizes the charge on the alkaloid, releasing it from the sorbent.

Experimental Protocols

Materials and Reagents
  • SPE Cartridge: Strong Cation Exchange (SCX), e.g., Oasis MCX, 6 cc, 150 mg

  • Reagents:

    • Methanol (HPLC grade)

    • Water (deionized or HPLC grade)

    • Sulfuric Acid (0.05 M)

    • Ammonia solution (2.5% in methanol)

    • Acetonitrile (HPLC grade)

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Nitrogen evaporator

    • Analytical balance

    • pH meter

Sample Preparation: Plant Material
  • Weigh 1.0 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants.

  • Adjust the pH of the combined extract to approximately 6-7 with an ammonia solution.

  • Filter the extract through a 0.45 µm filter before loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

The SPE procedure should be carried out using a vacuum manifold to ensure consistent flow rates.

  • Conditioning:

    • Pass 5 mL of methanol through the SCX cartridge.

    • Follow with 5 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample extract onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under a stream of nitrogen for 5-10 minutes.

  • Elution:

    • Elute the retained this compound with 5 mL of 2.5% ammonia in methanol.

    • Collect the eluate in a clean tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 10:90, v/v) suitable for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes representative recovery data for pyrrolizidine alkaloids using strong cation exchange SPE. While specific data for this compound is not detailed in the cited literature, these values for structurally similar PAs demonstrate the effectiveness of the method.

Analyte ClassMatrixSPE SorbentAverage Recovery (%)Reference
Pyrrolizidine AlkaloidsHoneyStrong Cation Exchange91.12 - 98.51
Pyrrolizidine AlkaloidsTeaOasis MCX (SCX)>80% (general)
Pyrrolizidine AlkaloidsPlant MaterialReversed Phase C18Not specified

Note: Recovery can vary depending on the specific PA, matrix complexity, and exact SPE conditions. Method validation is recommended for each specific application.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE Processing cluster_analysis Analysis Sample Plant Material Extraction Acidic Extraction (0.05M H2SO4) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant pH_Adjust pH Adjustment (to 6-7) Supernatant->pH_Adjust Filtration Filtration (0.45 µm) pH_Adjust->Filtration Conditioning 1. Conditioning (Methanol, Water) Filtration->Conditioning Load Sample Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Water, Methanol) Loading->Washing Drying Dry Cartridge (Nitrogen) Washing->Drying Elution 4. Elution (2.5% NH3 in Methanol) Drying->Elution Evaporation Evaporation to Dryness Elution->Evaporation Collect Eluate Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Application Notes & Protocols for the Structural Elucidation of Symphytine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Symphytine, a pyrrolizidine alkaloid found in plants of the Symphytum genus, commonly known as comfrey. The protocols outlined below detail the necessary steps for sample preparation, NMR data acquisition, and spectral analysis to confirm the chemical structure of this compound.

Introduction

This compound is a diester pyrrolizidine alkaloid that has been identified in several species of the Boraginaceae family, most notably in common comfrey (Symphytum officinale).[1] The structural characterization of such natural products is a critical step in drug discovery and development, as well as for safety and quality control of herbal preparations. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures in solution.[2] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the complete chemical structure, including stereochemistry, of complex molecules like this compound.

This document will guide researchers through the process of using 1H NMR, 13C NMR, and various 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), for the complete structural assignment of this compound.

Chemical Structure of this compound

The chemical structure of this compound is provided below for reference. The numbering of the atoms is crucial for the assignment of NMR signals.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Experimental Protocols

A detailed methodology for the key NMR experiments is provided below. These protocols are designed to be a starting point and may require optimization based on the available instrumentation and sample concentration.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Isolation and Purification: this compound should be isolated from its natural source (e.g., roots of Symphytum officinale) using appropriate chromatographic techniques to ensure high purity.[3]

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl3) is a common choice for many natural products. For solubility or stability reasons, other solvents such as methanol-d4 (CD3OD), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6 may be used.

  • Sample Concentration: A concentration of 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of both 1H and 13C NMR spectra to 0.00 ppm.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D 1H NMR: This is the foundational experiment that provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their through-bond connectivity to neighboring protons (spin-spin coupling).

  • 1D 13C NMR and DEPT: The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH2, and CH3 groups.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates each proton with the carbon atom to which it is directly attached (one-bond 1H-13C correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range 1H-13C correlations). This is arguably the most crucial experiment for piecing together the molecular fragments and establishing the overall carbon skeleton.

Data Presentation: NMR Spectral Data for this compound

Due to the lack of a publicly available, complete, and assigned NMR dataset for this compound, the following table presents a representative set of 1H and 13C NMR data based on the known structure of this compound and typical chemical shift values for similar pyrrolizidine alkaloids. This data should be used as a guide for the interpretation of experimentally acquired spectra.

Table 1: Representative 1H and 13C NMR Data for this compound (in CDCl3)

Atom NumberRepresentative ¹³C Chemical Shift (δC, ppm)Representative ¹H Chemical Shift (δH, ppm)MultiplicityRepresentative J (Hz)
Necine Base Moiety
1130.05.80br s
2135.0
360.53.95, 3.40m
554.03.20, 2.60m
630.02.10, 1.90m
775.05.20m
878.04.10m
962.04.80, 4.30d, d12.0
Viridifloric Acid Moiety
1'175.0
2'84.0
3'72.04.00d2.0
4'34.02.20m
5' (CH3)17.00.90d7.0
6' (CH3)17.50.95d7.0
7' (OH)3.50s
8' (OH)2.80d2.0
Tiglic Acid Moiety
1''167.0
2''128.0
3''138.06.80q7.0
4'' (CH3)14.51.80d7.0
5'' (CH3)12.01.85s

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of this compound using the acquired NMR data follows a logical workflow.

Symphytine_Elucidation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Structure Structure Assembly H1_NMR 1H NMR: - Identify proton signals - Determine multiplicities and integrations COSY COSY: - Establish H-H spin systems - Identify coupled protons H1_NMR->COSY HSQC HSQC: - Correlate protons to directly attached carbons H1_NMR->HSQC HMBC HMBC: - Establish long-range H-C correlations - Connect molecular fragments H1_NMR->HMBC C13_NMR 13C NMR & DEPT: - Identify carbon signals - Determine carbon types (CH, CH2, CH3, Cq) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Fragments: - Combine data to build structural fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Final Structure Elucidation: - Connect fragments to deduce the complete structure of this compound Fragments->Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Key Signaling Pathways and Correlations

The following diagram illustrates the key COSY and HMBC correlations that are expected for this compound, which are instrumental in confirming its structure.

Symphytine_Correlations cluster_structure This compound Structure Fragments cluster_correlations Key NMR Correlations Necine Necine Base COSY_Necine COSY: H3-H5, H5-H6, H6-H7, H7-H8 Necine->COSY_Necine Intra-residue correlations HMBC_link1 HMBC: H9 to C1' Necine->HMBC_link1 HMBC_link2 HMBC: H7 to C1'' Necine->HMBC_link2 Viridifloric Viridifloric Acid COSY_Viridifloric COSY: H3'-H4', H4'-H5'/H6' Viridifloric->COSY_Viridifloric Intra-residue correlations Viridifloric->HMBC_link1 Ester Linkage Tiglic Tiglic Acid COSY_Tiglic COSY: H3''-H4'' Tiglic->COSY_Tiglic Intra-residue correlations Tiglic->HMBC_link2 Ester Linkage

Caption: Key COSY and HMBC correlations for this compound structural elucidation.

By systematically applying these protocols and analytical strategies, researchers can confidently elucidate and confirm the structure of this compound, a crucial step for any further investigation into its biological activity and potential applications.

References

Troubleshooting & Optimization

Improving peak resolution in Symphytine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Symphytine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution is a common issue in HPLC analysis. This guide provides a systematic approach to diagnosing and resolving such problems in the context of this compound analysis.

Q1: My chromatogram shows poor resolution between this compound and other related pyrrolizidine alkaloids. Where should I start troubleshooting?

A1: Start by systematically evaluating your HPLC method parameters. The most common culprits for poor resolution are suboptimal mobile phase composition, incorrect flow rate, and issues with the column. It's recommended to change only one parameter at a time to accurately assess its impact.[1]

Here is a logical workflow to follow:

G start Poor Peak Resolution mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column_check Step 2: Evaluate Column Performance mobile_phase->column_check If no improvement end Resolution Improved mobile_phase->end If resolved method_params Step 3: Adjust Method Parameters column_check->method_params If no improvement column_check->end If resolved sample_prep Step 4: Review Sample Preparation method_params->sample_prep If no improvement method_params->end If resolved sample_prep->end If resolved

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Q2: How does the mobile phase composition affect the resolution of this compound?

A2: The mobile phase composition is a critical factor in achieving good separation. For pyrrolizidine alkaloids like this compound, a reversed-phase HPLC method is commonly used.[2]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase significantly impact retention and selectivity. Altering the ratio of the organic modifier to the aqueous phase can improve the separation of closely eluting peaks.[3][4]

  • pH: The pH of the mobile phase can affect the ionization state of alkaloids, which in turn influences their retention and peak shape.[3] Adjusting the pH with a suitable buffer can be an effective way to improve resolution.

  • Additives: Additives like formic acid or ammonium formate are often used to improve peak shape and ionization in mass spectrometry detection.

Data Presentation: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time of this compound (min)Resolution (Rs) between this compound and a Co-eluting Peak
40:608.51.2
45:557.21.8
50:506.11.4

Q3: Could my column be the cause of poor resolution?

A3: Yes, the column is a central component of the separation process. Several factors related to the column can lead to decreased resolution:

  • Column Chemistry: The choice of stationary phase is crucial. A C18 column is a common choice for alkaloid analysis. However, if resolution is still an issue, consider a column with a different selectivity, such as a phenyl or cyano column.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) generally provide higher efficiency and better resolution.

  • Column Dimensions: A longer column can increase the number of theoretical plates, leading to better separation, although this will also increase analysis time and backpressure.

  • Column Contamination: Over time, columns can become contaminated, leading to peak broadening and loss of resolution. Flushing the column or replacing it may be necessary.

Q4: What other HPLC method parameters can I adjust to improve peak resolution?

A4: Besides the mobile phase and column, other parameters can be optimized:

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will increase the run time.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.

  • Injection Volume: Overloading the column with too much sample can cause peak broadening and distortion. Try reducing the injection volume to see if resolution improves.

Frequently Asked Questions (FAQs)

Q5: What is a typical experimental protocol for the HPLC analysis of this compound?

A5: A common approach for the analysis of pyrrolizidine alkaloids, including this compound, involves reversed-phase HPLC coupled with mass spectrometry (MS/MS) for sensitive and selective detection.

Experimental Protocol: UHPLC-MS/MS Analysis of Pyrrolizidine Alkaloids

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0–1 min, 5% B

    • 1–10 min, 5–80% B

    • 10–14 min, 80% B

    • 14–15 min, 80–5% B

    • 15–16 min, 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 3 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Caption: General workflow for this compound HPLC analysis.

Q6: How should I prepare my sample for this compound analysis?

A6: Proper sample preparation is crucial to avoid issues like column contamination and poor resolution. For plant materials, an extraction followed by a clean-up step is typically required.

  • Extraction: Acidic solvent extraction is often used for pyrrolizidine alkaloids. For example, using 0.05 M sulfuric acid in 50% methanol.

  • Clean-up: Solid-phase extraction (SPE) is a common method to remove interfering matrix components. Cation-exchange cartridges are often effective for alkaloid purification.

Q7: My peaks are tailing. What could be the cause and how can I fix it?

A7: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or an inappropriate mobile phase pH.

  • Active Sites: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in this compound, causing tailing. Using a well-endcapped column or adding a competing base to the mobile phase can help.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for this compound.

  • Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Replace the guard column and/or flush the analytical column.

Q8: I am observing split peaks. What is the likely reason?

A8: Split peaks can occur due to a few reasons:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-eluting Peaks: What appears to be a split peak might actually be two different compounds that are not fully resolved. Try optimizing the method to improve separation.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak. This usually requires replacing the column.

References

Troubleshooting low recovery of Symphytine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Symphytine from plant material, primarily Symphytum officinale (comfrey).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a pyrrolizidine alkaloid, a class of naturally occurring organic compounds known for their potential biological activities.[1] The primary source of this compound is the root of the comfrey plant (Symphytum officinale), which has been used in traditional medicine.[1]

Q2: I am experiencing a very low recovery of this compound. What are the common reasons for this?

Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. The most common issues include:

  • Suboptimal Extraction Method: The chosen extraction technique may not be efficient for pyrrolizidine alkaloids.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for effectively solubilizing this compound.

  • Degradation of this compound: this compound, like many alkaloids, can be sensitive to pH, temperature, and light, leading to degradation during the process.[2]

  • Incomplete Purification: Losses can occur during various purification steps, such as liquid-liquid partitioning and chromatography.

  • Poor Quality of Plant Material: The concentration of this compound in the plant material can vary depending on the plant's age, origin, and storage conditions.[3]

Q3: What are the recommended extraction methods for this compound?

Several methods can be employed for this compound extraction, ranging from traditional to modern techniques. The choice of method will depend on the available equipment, desired yield, and purity. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields than simple maceration.

  • Pressurized Liquid Extraction (PLE): A modern technique that uses elevated temperature and pressure to enhance extraction efficiency.[3]

  • Supercritical Fluid Extraction (SFE): A "green" extraction method that uses supercritical CO2 as the solvent.

Q4: How does pH affect the extraction and purification of this compound?

As an alkaloid, the solubility of this compound is highly dependent on pH.

  • Acidic Conditions (low pH): this compound will be in its protonated (salt) form, which is more soluble in polar solvents like water and methanol. This principle is utilized in acid-base extraction to bring the alkaloid into an aqueous phase.

  • Alkaline Conditions (high pH): this compound will be in its free base form, which is more soluble in less polar organic solvents like chloroform and dichloromethane. This allows for its extraction from the aqueous phase during purification.

Careful control of pH is therefore essential during liquid-liquid partitioning steps to ensure efficient separation and recovery.

Q5: Can this compound degrade during the extraction process?

Yes, this compound can degrade under certain conditions. Pyrrolizidine alkaloids can be susceptible to:

  • Hydrolysis: The ester linkages in the this compound molecule can be hydrolyzed under strong acidic or alkaline conditions, especially at elevated temperatures.

  • Photodegradation: Exposure to UV light can lead to the degradation of some pyrrolizidine alkaloids. It is advisable to protect the extracts from direct light.

  • Thermal Degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving the causes of low this compound recovery.

Problem 1: Inefficient Initial Extraction
Possible Cause Recommended Solution
Inappropriate Solvent This compound is a polar molecule. Use polar solvents like methanol or ethanol for the initial extraction. A mixture of methanol and water can also be effective.
Insufficient Solvent Volume A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of the extraction solvent. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Inadequate Extraction Time The extraction time may be too short to allow for complete diffusion of this compound from the plant matrix. Increase the extraction time, monitoring the yield at different time points to find the optimum.
Inefficient Extraction Method Simple maceration may not be sufficient. Consider using more exhaustive methods like Soxhlet extraction or modern techniques like Pressurized Liquid Extraction (PLE) for improved efficiency.
Poor Plant Material Preparation The plant material may not be finely ground, limiting solvent penetration. Ensure the plant material is dried and ground to a fine powder to maximize the surface area for extraction.
Problem 2: Low Yield After Purification
Possible Cause Recommended Solution
Incorrect pH during Acid-Base Partitioning Incomplete conversion of this compound between its salt and free base forms will lead to poor separation. Use a pH meter to accurately adjust the pH of the aqueous solution during each partitioning step.
Emulsion Formation The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the compound. To break emulsions, try adding a saturated NaCl solution (brine), centrifuging the mixture, or filtering through a bed of celite.
Losses during Chromatography This compound may be irreversibly adsorbed to the stationary phase or co-elute with other compounds. Optimize the chromatographic conditions, including the stationary phase (e.g., silica gel, alumina) and the mobile phase composition. Monitor fractions carefully using TLC or HPLC.
Degradation during Solvent Evaporation High temperatures during solvent removal can degrade this compound. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.

Data Presentation

Table 1: Comparison of Extraction Yields from Comfrey Root Using Different Methods

Extraction MethodSolventTemperature (°C)Extraction TimeTotal Extract Yield (%)Reference
MacerationMethanol/Water (80:20)Room Temperature24 hours21.63
MacerationEthanol/Water (80:20)Room Temperature24 hours18.95
Pressurized Liquid Extraction (PLE)Ethanol (85%)6315 minutes49.92
Supercritical Fluid Extraction (SFE)CO2 + 7% Ethanol4030 minutes4.5

Note: The total extract yield does not represent the specific yield of this compound, but a higher total yield often correlates with a higher recovery of individual components.

Experimental Protocols

Key Experiment: Extraction and Preliminary Purification of this compound

This protocol describes a general method for the extraction and acid-base partitioning of this compound from dried comfrey root.

1. Sample Preparation:

  • Dry the comfrey roots in a well-ventilated area, protected from direct sunlight.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Methanol Extraction:

  • Macerate the powdered comfrey root with methanol (e.g., 100 g of powder in 1 L of methanol) at room temperature for 24 hours with occasional stirring.

  • Filter the mixture through filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 2% sulfuric acid.

  • Wash the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide).

  • Extract the alkaline aqueous solution multiple times with chloroform.

  • Combine the chloroform fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction containing this compound.

4. Further Purification (Optional):

  • The crude alkaloid fraction can be further purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC).

Visualizations

Troubleshooting_Low_Symphytine_Recovery cluster_Start cluster_Problem_Identification Problem Identification cluster_Solutions_Extraction Solutions for Inefficient Extraction cluster_Solutions_Purification Solutions for Purification Losses cluster_Solutions_Degradation Solutions for Degradation cluster_End Start Low this compound Recovery PI1 Inefficient Initial Extraction? Start->PI1 PI2 Low Yield After Purification? Start->PI2 PI3 This compound Degradation? Start->PI3 SE1 Optimize Solvent (Methanol/Ethanol) PI1->SE1 SE2 Increase Solvent Volume (e.g., 1:10 solid:solvent) PI1->SE2 SE3 Increase Extraction Time PI1->SE3 SE4 Use More Efficient Method (Soxhlet, PLE) PI1->SE4 SE5 Ensure Fine Grinding of Plant Material PI1->SE5 SP1 Control pH during Partitioning PI2->SP1 SP2 Break Emulsions (Brine, Centrifugation) PI2->SP2 SP3 Optimize Chromatography (Stationary/Mobile Phase) PI2->SP3 SD1 Control Temperature (e.g., < 45°C during evaporation) PI3->SD1 SD2 Protect from Light PI3->SD2 SD3 Avoid Harsh pH Conditions PI3->SD3 End Improved this compound Recovery SE1->End SE2->End SE3->End SE4->End SE5->End SP1->End SP2->End SP3->End SD1->End SD2->End SD3->End

Caption: Troubleshooting workflow for low this compound recovery.

Symphytine_Extraction_Workflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Purification 3. Acid-Base Purification cluster_Final 4. Final Product Prep1 Dry Comfrey Roots Prep2 Grind to Fine Powder Prep1->Prep2 Ext1 Macerate with Methanol Prep2->Ext1 Ext2 Filter and Repeat Ext1->Ext2 Ext3 Combine Extracts Ext2->Ext3 Ext4 Concentrate Crude Extract Ext3->Ext4 Pur1 Dissolve in Acidic Solution Ext4->Pur1 Pur2 Wash with Organic Solvent Pur1->Pur2 Pur3 Basify Aqueous Layer Pur2->Pur3 Pur4 Extract with Organic Solvent Pur3->Pur4 Pur5 Dry and Concentrate Pur4->Pur5 Final Crude this compound Fraction Pur5->Final

Caption: General workflow for this compound extraction.

References

Dealing with co-eluting interferences in Symphytine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Symphytine, with a particular focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: The most significant co-eluting interferences in this compound analysis are its stereoisomer, Symlandine, other pyrrolizidine alkaloids (PAs) present in the sample matrix, and the N-oxide forms of these alkaloids.[1][2] Due to their similar chemical structures and physicochemical properties, these compounds often exhibit similar retention times under standard chromatographic conditions, leading to peak overlap and inaccurate quantification.

Q2: How can I detect if I have co-elution in my chromatogram?

A2: Co-elution can be identified by observing asymmetrical or broad peaks, shoulders on the main peak, or what appear to be merged peaks. However, in cases of perfect co-elution, the peak may appear symmetrical. The most reliable way to detect co-elution is by using a diode array detector (DAD) or a mass spectrometer (MS). With a DAD, you can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely. With an MS detector, you can examine the mass spectra across the peak; a change in the spectral profile indicates the presence of multiple compounds.

Q3: What are matrix effects and how do they affect this compound analysis?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3] These effects are particularly prominent in electrospray ionization (ESI) mass spectrometry and can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3] This can result in inaccurate and unreliable quantification of this compound.

Q4: Why is it important to consider the N-oxide forms of this compound?

A4: A significant portion of this compound and other pyrrolizidine alkaloids in plant material can exist as N-oxides.[3] These N-oxides may not be readily detectable by some analytical methods or may have different chromatographic behavior. To ensure accurate quantification of the total this compound content, it is often necessary to include a reduction step in the sample preparation to convert the N-oxides back to their corresponding tertiary amine forms.

Troubleshooting Guide: Dealing with Co-eluting Interferences

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during this compound analysis.

Step 1: Method Optimization - Chromatographic Parameters

If you observe or suspect co-elution, the first step is to optimize your liquid chromatography (LC) method.

  • Modify the Mobile Phase Gradient: Adjusting the gradient slope can improve the separation of closely eluting compounds. A shallower gradient around the elution time of this compound can increase resolution.

  • Change the Mobile Phase Composition: Switching between different organic modifiers, such as acetonitrile and methanol, can alter the selectivity of the separation. The pH of the mobile phase can also be adjusted with additives like formic acid or ammonium formate to influence the retention of the alkaloids.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

  • Optimize the Column Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, potentially improving resolution.

Step 2: Advanced Chromatographic Solutions

If modifications to the chromatographic parameters are insufficient, consider the following advanced options:

  • Change the Column Stationary Phase: The choice of the stationary phase is critical for separating isomers. If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide the necessary resolution.

  • Employ Chiral Chromatography: For the specific challenge of separating stereoisomers like this compound and Symlandine, a chiral stationary phase may be required for baseline separation.

Step 3: Sample Preparation and Cleanup

Minimizing matrix effects is crucial for accurate quantification and can also help in reducing the complexity of the chromatogram.

  • Solid-Phase Extraction (SPE): A thorough cleanup of the sample extract using SPE can remove many interfering compounds from the matrix. Mixed-mode cation exchange (MCX) SPE cartridges are often effective for purifying pyrrolizidine alkaloids.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract the target analytes and remove interfering substances.

Step 4: Mass Spectrometry Optimization

When chromatographic separation is not fully achievable, optimizing the mass spectrometer settings can help in differentiating the co-eluting compounds.

  • Select Specific MRM Transitions: For quantitative analysis using tandem mass spectrometry (MS/MS), select multiple reaction monitoring (MRM) transitions that are specific to this compound and its interfering isomers. Even if the compounds co-elute, they may have different fragmentation patterns that allow for their individual quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion ([M+H]⁺) m/z 382.2
Product Ion 1 (Quantifier) m/z 220.1
Product Ion 2 (Qualifier) m/z 120.1
Collision Energy (for m/z 220.1) 15-25 eV
Collision Energy (for m/z 120.1) 25-35 eV

Note: These values are typical for pyrrolizidine alkaloids and may require optimization on your specific instrument.

Table 2: Reported Concentrations of this compound in Symphytum officinale (Comfrey)

Plant PartConcentration RangeReference
Root 1380 - 8320 µg/g
Leaf 15 - 55 µg/g
Herbal Tea (from leaves) Varies considerably by source

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Plant Material
  • Homogenization: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).

    • Vortex or sonicate for 15-30 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using MCX cartridge):

    • Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute the this compound and other PAs with 10 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization of Plant Material Extraction Extraction with Acidified Methanol Homogenization->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Reconstitution Evaporation and Reconstitution SPE_Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Co-elution Suspected Optimize_LC Optimize LC Method (Gradient, Mobile Phase, Flow Rate, Temp) Start->Optimize_LC Check_Resolution Resolution Improved? Optimize_LC->Check_Resolution Change_Column Change Column Stationary Phase (e.g., Phenyl-hexyl, PFP) Check_Resolution->Change_Column No End Quantification Achieved Check_Resolution->End Yes Check_Again Resolution Improved? Change_Column->Check_Again Chiral_Column Consider Chiral Column (for stereoisomers) Check_Again->Chiral_Column No Check_Again->End Yes Optimize_MS Optimize MS/MS (Specific MRM Transitions) Chiral_Column->Optimize_MS Optimize_MS->End

Caption: Troubleshooting workflow for co-elution issues.

Logical_Relationships cluster_challenges Analytical Challenges cluster_solutions Solutions CoElution Co-eluting Interferences (Isomers, other PAs) Method_Dev Chromatographic Method Development CoElution->Method_Dev addressed by MS_Optimization Mass Spectrometry Optimization (MRM) CoElution->MS_Optimization differentiated by MatrixEffects Matrix Effects (Ion Suppression/Enhancement) Sample_Prep Advanced Sample Preparation (SPE) MatrixEffects->Sample_Prep mitigated by Method_Dev->CoElution Sample_Prep->MatrixEffects

References

Pyrrolizidine Alkaloid Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of pyrrolizidine alkaloids (PAs).

Frequently Asked Questions (FAQs)

Q1: What are pyrrolizidine alkaloids (PAs) and why are they a concern?

A1: Pyrrolizidine alkaloids are a large group of toxins naturally produced by over 6,000 plant species as a defense mechanism against herbivores.[1][2][3][4] Contamination of the food chain can occur when PA-producing weeds are accidentally co-harvested with agricultural crops.[5] Many PAs are genotoxic and carcinogenic, posing a potential health risk to humans. Their presence in food, herbal supplements, and animal feed is a significant safety concern, leading regulatory bodies like the European Commission to set stringent maximum levels.

Q2: What are the current regulatory limits for PAs in products like herbal supplements?

A2: As of July 2022, European Commission Regulation (EU) 2020/2040 (amending Regulation (EC) No 1881/2006) sets maximum levels for the sum of 35 specific PAs in various foodstuffs. These limits are designed to keep PA concentrations as low as reasonably achievable (ALARA). For example, the maximum level in most herbal food supplements is 400 µg/kg, while for pollen-based supplements, it is 500 µg/kg.

Q3: Which analytical technique is most suitable for PA analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of PAs. This technique offers the high sensitivity and selectivity required to detect trace levels of PAs in complex matrices. Unlike gas chromatography (GC), LC-MS can analyze the thermally unstable PA N-oxides without degradation, which is crucial for a comprehensive risk assessment.

Q4: Why is sample preparation so critical for accurate PA analysis?

A4: Sample preparation is a critical step designed to extract PAs efficiently while removing interfering matrix components that can compromise results. Complex matrices like herbs, honey, and teas contain numerous compounds that can cause matrix effects (ion suppression or enhancement) in the MS source, leading to inaccurate quantification. A robust sample preparation protocol, typically involving acidic extraction followed by Solid Phase Extraction (SPE) clean-up, is essential for achieving reliable and reproducible results.

Q5: What are the main challenges in developing and validating a method for PA analysis?

A5: The primary challenges include:

  • Structural Diversity: Hundreds of PA structures exist, including numerous isomers that are difficult to separate chromatographically.

  • Matrix Effects: Complex sample matrices can significantly suppress or enhance the analyte signal during LC-MS/MS analysis, affecting accuracy.

  • Co-elution: Many isomeric PAs have identical mass transitions, making chromatographic separation the only way to distinguish them.

  • Low Concentrations: PAs are often present at very low levels (µg/kg), requiring highly sensitive instrumentation and optimized methods to achieve required limits of quantification (LOQ).

  • Availability of Standards: Analytical standards are commercially available for only a fraction of the over 500 known PAs, which can limit the scope of quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for PA analysis.

Problem: Poor Recovery of PAs

Possible Cause 1: Inefficient Extraction

  • Solution: Ensure the extraction solvent is appropriate. PAs and their N-oxides are polar compounds, so extraction is typically performed with a dilute aqueous acid, such as 0.05 M sulfuric acid, often mixed with methanol. Ensure thorough homogenization of the sample to maximize the surface area for extraction.

Possible Cause 2: Suboptimal SPE Clean-up

  • Solution: Verify the SPE cartridge conditioning, loading, washing, and elution steps.

    • Conditioning: Properly condition the cation-exchange cartridge (e.g., Oasis MCX) with methanol and water to activate the sorbent.

    • Loading: Do not exceed the cartridge capacity. Ensure the flow rate is slow and steady (e.g., 1-2 mL/min).

    • Washing: Use appropriate wash solvents (e.g., water, methanol) to remove interferences without prematurely eluting the target analytes.

    • Elution: Use an effective elution solvent. A common choice is a mixture of ethyl acetate, methanol, and acetonitrile containing a small percentage of a weak base like ammonium hydroxide to neutralize the PAs for elution.

Problem: High Matrix Effects (Ion Suppression or Enhancement)

Possible Cause: Insufficient Sample Clean-up

  • Solution: The SPE clean-up is the most critical step for minimizing matrix effects. Re-evaluate the SPE protocol; consider using a different sorbent or adding extra wash steps. Visually comparing a crude extract to a cleaned-up extract can show the effectiveness of the clean-up process.

Solution 2: Use Matrix-Matched Calibration

  • Solution: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that is free of PAs. This approach helps to correct for signal suppression or enhancement caused by co-eluting matrix components, ensuring more accurate quantification.

Problem: Inability to Separate Isomeric PAs

Possible Cause: Suboptimal Chromatographic Conditions

  • Solution: The separation of isomeric PAs (e.g., senecionine and integerrimine) is a significant challenge as they often share the same MRM transitions.

    • Optimize Gradient: Adjust the LC gradient profile (slope, duration) to improve resolution between critical pairs.

    • Column Chemistry: Use a high-resolution column (e.g., UPLC HSS T3) designed for separating polar compounds.

    • Mobile Phase: Experiment with different mobile phase modifiers. While formic acid is common, some methods have explored dual-condition chromatography (acidic and basic) to improve separation.

Experimental Protocols & Data

Generic Sample Preparation Workflow for Herbal Matrices

This protocol is a synthesized example based on common methodologies for analyzing PAs in matrices like tea, herbs, and spices.

  • Homogenization: Weigh 1-2 g of the homogenized, dry sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ in 50:50 water/methanol).

    • Vortex or shake vigorously for 10-30 minutes.

    • Centrifuge at high speed (e.g., 5000 x g) for 10 minutes.

  • SPE Clean-up (Cation Exchange):

    • Condition: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) with 3-5 mL of methanol, followed by 3-5 mL of water.

    • Load: Load 2 mL of the supernatant from the extraction step onto the cartridge.

    • Wash: Wash the cartridge sequentially with 6 mL of water and then 6 mL of methanol to remove interferences.

    • Elute: Elute the PAs with 6 mL of an ammoniated organic solvent mixture (e.g., 80:10:10 ethyl acetate:methanol:acetonitrile with 1% NH₄OH).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water/methanol).

    • Filter the final extract through a 0.2 µm syringe filter into an LC vial for analysis.

Method Validation Performance Data (Example)

The following table summarizes typical performance data from validated LC-MS/MS methods for PA analysis, demonstrating expected recovery and precision.

ParameterSpiking Level (µg/kg)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Reference
Overall Method 584.1 - 112.93.0 - 13.64.8 - 18.9
(Feed Matrix) 2084.1 - 112.93.0 - 13.64.8 - 18.9
10084.1 - 112.93.0 - 13.64.8 - 18.9
Honey Matrix 5 - 10080 - 120Not ReportedNot Reported
Herbal Tea Matrix 5 - 10070 - 85Not ReportedNot Reported
Regulatory Maximum Levels for PAs in Select Food Categories

This table provides a summary of the maximum levels for the sum of 35 PAs as established by EU Regulation 2020/2040.

Food Product CategoryMaximum Level (µg/kg)
Tea (Camellia sinensis), dried product150
Herbal infusions, dried product200
Rooibos, Lemon Balm, Chamomile, etc. (dried)400
Food supplements with herbal ingredients400
Pollen-based food supplements & products500
Cumin seeds400
Dried Herbs (Borage, Lovage, Marjoram, Oregano)1000

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the typical experimental workflow for the analysis of pyrrolizidine alkaloids from sample preparation to final data acquisition.

G cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis start Sample Homogenization extraction Acidic Extraction (H₂SO₄ / MeOH) start->extraction centrifuge Centrifugation extraction->centrifuge spe Solid Phase Extraction (Cation Exchange) centrifuge->spe Supernatant evap Evaporation (N₂ Stream) spe->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Standard workflow for Pyrrolizidine Alkaloid analysis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during method validation, specifically focusing on poor analytical results.

G start Poor Results: Low Recovery or High RSD? check_extraction Verify Extraction Protocol start->check_extraction Yes check_lc Optimize LC Separation start->check_lc No, Poor Peak Shape / Resolution extraction_solvent Is solvent correct? (Acidified polar solvent) check_extraction->extraction_solvent extraction_time Is extraction time sufficient? check_extraction->extraction_time check_spe Review SPE Clean-up spe_steps Check Conditioning, Loading, Wash, Elution steps check_spe->spe_steps spe_elution Is elution solvent basic enough? check_spe->spe_elution lc_column Is column chemistry appropriate? check_lc->lc_column lc_gradient Adjust gradient for isomer separation check_lc->lc_gradient check_ms Check MS/MS Parameters ms_transitions Confirm MRM transitions check_ms->ms_transitions matrix_effects Evaluate Matrix Effects (Use matrix-matched cal.) check_ms->matrix_effects extraction_time->check_spe If Extraction OK spe_steps->check_ms If SPE OK

Caption: Decision tree for troubleshooting PA analysis issues.

References

Technical Support Center: Optimizing Symphytine Extraction from Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Symphytine from herbal products, primarily Comfrey (Symphytum officinale).

Frequently Asked Questions (FAQs)

Q1: Which solvent is most effective for extracting this compound?

A1: The choice of solvent significantly impacts the extraction yield and purity of this compound. Generally, polar solvents are more effective for extracting pyrrolizidine alkaloids (PAs) like this compound.[1] Methanol, particularly in an aqueous mixture (e.g., 50% methanol in water), has been shown to be an effective solvent.[2] Acidifying the solvent, for instance with tartaric acid, can further enhance the extraction efficiency.[3] While ethanol is a safer alternative, methanol often provides higher extractability for a broader range of phytochemicals.[4] For specific protocols, basic chloroform has also been utilized, particularly in conjunction with sonication and shaking.[5]

Q2: Why is the measured concentration of this compound in my extract unexpectedly low?

A2: A common reason for low measured concentrations of this compound is the presence of its N-oxide form. This compound, like many pyrrolizidine alkaloids, can exist as both a free base and an N-oxide. Standard analytical methods may not detect the N-oxide form, leading to an underestimation of the total this compound content. To obtain an accurate quantification, a reduction step (e.g., using zinc dust and hydrochloric acid) is necessary to convert the N-oxides to their corresponding free bases before analysis.

Q3: Can the extraction method affect the stability of this compound?

A3: Yes, the extraction method and conditions can lead to the degradation of this compound. Prolonged exposure to high temperatures, such as in Soxhlet extraction, can cause a significant decrease in the yield of pyrrolizidine alkaloids. It is also important to consider that PA N-oxides are thermolabile and can be reduced to their free bases during heating, which might alter the natural profile of the extract if not accounted for.

Q4: What are some common impurities in a crude this compound extract and how can they be removed?

A4: Crude extracts of comfrey often contain a variety of other compounds besides this compound. Major constituents include mucilage and allantoin. Other pyrrolizidine alkaloids such as lycopsamine, intermedine, and their acetylated derivatives are also commonly present. Purification can be achieved through a multi-step process. Allantoin can be removed from the crude methanolic extract. Further purification often involves column chromatography or countercurrent chromatography to separate this compound from other alkaloids. Solid-phase extraction (SPE) can also be a rapid and effective cleanup method.

Q5: How does pH influence the extraction of this compound?

A5: The pH of the extraction solvent can have a significant effect on the extraction efficiency of alkaloids. For pyrrolizidine alkaloids, using a slightly acidic solvent (e.g., methanol with 1% tartaric acid or a methanol/water mixture acidified with HCl) can improve the extraction yield. This is because the acidic conditions can help to protonate the alkaloids, increasing their solubility in the polar solvent. Conversely, extraction with a basic solvent like chloroform with ammonium hydroxide has also been reported. The optimal pH may depend on the specific extraction technique and the desired final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Solvent: The solvent may not be optimal for this compound. 2. Presence of N-oxides: A significant portion of this compound may be in the N-oxide form, which has different solubility. 3. Incomplete Extraction: The extraction time or temperature may be insufficient. 4. Degradation: High temperatures during extraction may have degraded the this compound.1. Optimize Solvent: Switch to a more polar solvent like a methanol/water mixture (50:50, v/v). Consider acidifying the solvent with tartaric acid or HCl to a pH of around 4-5. 2. Incorporate a Reduction Step: Before final quantification, reduce the extract with zinc dust and HCl to convert N-oxides to the free base form. 3. Adjust Extraction Parameters: For maceration, increase the extraction time. For ultrasonic-assisted extraction, ensure sufficient sonication time and power. 4. Use Milder Conditions: Opt for room temperature maceration or ultrasonic extraction over high-temperature methods like Soxhlet to minimize thermal degradation.
Impure Extract 1. Co-extraction of other compounds: The solvent may be extracting a wide range of other phytochemicals from the comfrey root. 2. Presence of other alkaloids: Comfrey contains several other pyrrolizidine alkaloids that are structurally similar to this compound.1. Pre-extraction cleanup: Consider a preliminary wash with a non-polar solvent to remove lipids and other non-polar compounds. 2. Purification: Employ column chromatography (e.g., silica gel) or countercurrent chromatography for separation. A solid-phase extraction (SPE) step can also be used for initial cleanup.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary significantly between different batches of comfrey roots or leaves. 2. Incomplete N-oxide Reduction: The reduction step may not be complete, leading to variable quantification. 3. Storage Degradation: Improper storage of the plant material or extract can lead to degradation of this compound.1. Standardize Plant Material: If possible, use a standardized source of comfrey. Always analyze a sample of the raw material for its initial this compound content. 2. Standardize Reduction Protocol: Ensure the reduction step is carried out consistently and to completion. 3. Proper Storage: Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids from Comfrey

Extraction MethodSolventTemperatureTimeRelative Yield (%)Reference
MacerationMethanolRoom Temp18 h~85
Electric Basket1% Tartaric Acid in Methanol100 ± 5°C2 h100
Electric BasketMethanol100 ± 5°C2 h~92
Ultrasonic Bath1% Tartaric Acid in MethanolRoom Temp2 h~60
Sonication & ShakingBasic ChloroformNot specifiedNot specified94.2% recovery
RefluxMethanol/Water (50/50) with AmmoniaBoiling Point15 minNot specified
SoxhletMethanolBoiling Point48 hLower yield due to degradation

Note: Relative yields are compared to the most effective method reported in the cited study.

Experimental Protocols

Protocol 1: Maceration with Acidified Methanol
  • Preparation of Plant Material: Grind dried comfrey roots to a fine powder (e.g., 0.5 mm sieve).

  • Solvent Preparation: Prepare a 1% solution of tartaric acid in methanol.

  • Extraction:

    • Place 10 g of the powdered comfrey root into a flask.

    • Add 100 mL of the 1% tartaric acid in methanol solution.

    • Seal the flask and macerate for 18 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)
  • Preparation of Plant Material: Grind dried comfrey roots to a fine powder.

  • Extraction:

    • Place 5 g of the powdered comfrey root into a beaker.

    • Add 100 mL of methanol/water (50:50, v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration: Follow steps 4 and 5 from the Maceration protocol.

Protocol 3: Purification by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., start with 100% chloroform and gradually increase the percentage of methanol).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions for the presence of this compound using an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow start Dried Comfrey Root extraction Extraction (Maceration, Sonication, etc.) with Solvent (e.g., Acidified Methanol) start->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract reduction Reduction of N-oxides (e.g., Zn/HCl) crude_extract->reduction purification Purification (Column Chromatography) reduction->purification pure_this compound Pure this compound purification->pure_this compound analysis Quantification (HPLC, GC-MS) pure_this compound->analysis troubleshooting_guide start Low this compound Yield? check_n_oxides Have N-oxides been reduced? start->check_n_oxides Yes check_solvent Is the extraction solvent optimal? check_n_oxides->check_solvent Yes solution_reduce Action: Add a reduction step (e.g., Zn/HCl) before quantification. check_n_oxides->solution_reduce No check_temp Was extraction temperature too high? check_solvent->check_temp Yes solution_solvent Action: Use acidified polar solvent (e.g., 1% Tartaric Acid in Methanol). check_solvent->solution_solvent No solution_temp Action: Use a lower temperature method (e.g., Maceration or Sonication). check_temp->solution_temp Yes end Yield Optimized check_temp->end No solution_reduce->end solution_solvent->end solution_temp->end

References

Reducing analysis time for Symphytine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Symphytine Quantification

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to streamline the quantification of this compound, a hepatotoxic pyrrolizidine alkaloid (PA) found in plants such as comfrey (Symphytum officinale). The focus is on reducing overall analysis time while maintaining data quality and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the standard analytical method for this compound quantification and what are its time-consuming steps?

A1: The gold standard for quantifying this compound and other pyrrolizidine alkaloids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS).[1][2] This technique offers the high sensitivity and selectivity required for detecting low concentrations in complex matrices like herbal extracts, tea, or honey.[2][3] The most time-consuming stages of the process are typically sample preparation and chromatographic separation. Sample preparation involves multi-step procedures for extraction and purification, while chromatography requires careful gradient elution to separate this compound from its isomers and other matrix components.[4]

Q2: My sample preparation is laborious. How can I accelerate the extraction and clean-up process?

A2: To reduce sample preparation time, consider optimizing the two main stages: extraction and clean-up.

  • Extraction: While traditional solid-liquid extraction is common, newer methods can significantly shorten the process. Ultrasound-assisted dispersive solid-phase extraction has been shown to be a rapid and simple alternative.

  • Clean-up: Solid-Phase Extraction (SPE) is the most critical clean-up step. Using mixed-mode cation exchange cartridges (e.g., Oasis MCX) is highly effective for isolating PAs. To accelerate this step, ensure an efficient workflow by preparing samples in batches and using a vacuum manifold to process multiple cartridges simultaneously. A well-optimized SPE protocol provides a cleaner extract, which can prevent downstream issues and the need for time-consuming re-analysis.

Q3: How can I shorten my chromatography run time without compromising the quality of separation?

A3: Transitioning from traditional HPLC to UHPLC is the most effective way to reduce run times. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster flow rates and shorter gradient times while maintaining or even improving peak resolution. For example, a UHPLC method can achieve separation in under 20 minutes. Optimizing the gradient profile is also crucial; a steeper gradient can shorten the run, but care must be taken to ensure this compound is fully resolved from isomers like symlandine.

Q4: I am struggling to separate this compound from its stereoisomers. What are the key parameters to adjust?

A4: The co-elution of stereoisomers is a significant challenge in PA analysis. To improve resolution, focus on the following chromatographic parameters:

  • Column Chemistry: Employ a high-efficiency column, such as an ACQUITY UPLC HSS T3, which is designed for the retention of polar compounds.

  • Mobile Phase: Fine-tune the mobile phase composition. A common setup uses water and methanol, both containing a small amount of formic acid (e.g., 0.1%) to ensure consistent protonation of the analytes for optimal peak shape and retention.

  • Column Temperature: Temperature can influence selectivity. Systematically varying the column temperature (e.g., from 25°C to 40°C) may improve the separation of critical isomeric pairs.

Q5: What common mistakes lead to inaccurate results and require time-consuming re-analysis?

A5: Two major pitfalls in PA quantification are neglecting N-oxides and failing to account for matrix effects.

  • Pyrrolizidine Alkaloid N-oxides (PANOs): this compound can exist as both a free base and an N-oxide. PANOs can be present in significant quantities and have lower toxicity but can be converted back to the toxic parent compound in vivo. Failing to quantify PANOs, or to chemically reduce them to the parent PA prior to analysis, can lead to a gross underestimation of the total alkaloid content.

  • Matrix Effects: Components of the sample matrix (e.g., sugars in honey, polyphenols in tea) can interfere with the ionization of this compound in the MS source, either suppressing or enhancing the signal. This leads to inaccurate quantification. Using matrix-matched calibration standards or an internal standard is essential to compensate for these effects and avoid flawed results.

Troubleshooting Guide

The following table outlines common issues encountered during this compound quantification, their potential causes, and recommended solutions to reduce analysis downtime.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient sample extraction.2. Incomplete elution from the SPE cartridge.3. Degradation of the analyte.1. Ensure the sample is properly homogenized. Use an appropriate extraction solvent, such as acidified methanol (e.g., 0.05 M H₂SO₄ in 50% MeOH).2. Use the correct SPE elution solvent (e.g., 2.5-5% ammonia in methanol) to deprotonate and release the PAs from the cation exchange sorbent.3. Minimize sample exposure to high temperatures and light.
Poor Peak Shape / Tailing 1. Inappropriate mobile phase pH.2. Column overload.3. Active sites on the column.1. Add a modifier like formic acid (0.1%) to both mobile phases to ensure the analyte remains in a consistent protonation state.2. Dilute the sample extract or reduce the injection volume.3. Use a high-quality, end-capped column suitable for basic compounds.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation.2. Fluctuation in MS source conditions.3. Uncorrected matrix effects.1. Standardize all extraction and SPE steps. Use of an automated liquid handler can improve consistency.2. Allow the mass spectrometer to fully stabilize before starting the analysis sequence.3. Incorporate a stable isotope-labeled internal standard for the most accurate correction of variability. If unavailable, use matrix-matched calibration curves.
No Peak Detected 1. Concentration is below the Limit of Detection (LOD).2. Incorrect MS/MS transition (MRM) settings.3. Complete loss of analyte during sample prep.1. Concentrate the sample extract or increase the injection volume. Ensure the method's sensitivity is adequate.2. Verify the precursor and product ion masses for this compound using a certified reference standard.3. Analyze the sample at each stage of the preparation process (post-extraction, post-SPE) to pinpoint the step where the loss occurs.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for Plant Material

This protocol is a consolidated method for the extraction and solid-phase extraction (SPE) clean-up of this compound from homogenized plant samples.

  • Homogenization: Weigh 1.0 g of the dried, ground plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solution (0.05 M H₂SO₄ in 50% methanol/water).

    • Vortex or shake vigorously for 15-30 minutes to ensure thorough extraction.

    • Centrifuge the mixture at ≥5000 x g for 10 minutes.

    • Carefully decant the supernatant for the clean-up step.

  • SPE Clean-up (using MCX Cartridge):

    • Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) by passing 3 mL of methanol, followed by 3 mL of water.

    • Loading: Load 2 mL of the supernatant (from step 2) onto the conditioned cartridge.

    • Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering compounds.

    • Elution: Elute the target PAs with 6 mL of 5% ammoniated methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature of approximately 30-40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) for UHPLC-MS/MS analysis.

Protocol 2: Fast UHPLC-MS/MS Method

This method is designed for rapid quantification of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • UHPLC System:

    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 3 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      10.0 80
      14.0 80
      14.1 5

      | 16.0 | 5 |

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use specific precursor → product ion transitions for this compound and any internal standards. These must be optimized by infusing a pure standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate key processes for this compound analysis.

G cluster_prep Sample Preparation cluster_cleanup SPE Clean-up cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acidified Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute PAs Wash->Elute Drydown Evaporation Elute->Drydown Reconstitute Reconstitution Drydown->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

G Start Start: Low or No Analyte Recovery CheckExtraction Was extraction solvent correct (acidified methanol)? Start->CheckExtraction CheckSPE Was SPE elution solvent correct (ammoniated methanol)? CheckExtraction->CheckSPE Yes FixExtraction Solution: Use correct acidified solvent to extract protonated PAs. CheckExtraction->FixExtraction No CheckMS Is MS instrument response normal for standard solution? CheckSPE->CheckMS Yes FixSPE Solution: Use correct basic solvent to elute neutral PAs. CheckSPE->FixSPE No CheckReduction Does the sample require N-oxide reduction step? CheckMS->CheckReduction Yes FixMS Solution: Tune MS and verify MRM transitions with pure standard. CheckMS->FixMS No FixReduction Solution: Implement a validated reduction step to measure total PAs. CheckReduction->FixReduction Yes End Problem Resolved CheckReduction->End No FixExtraction->End FixSPE->End FixMS->End FixReduction->End

Caption: Troubleshooting logic for low analyte recovery.

References

Calibration strategies for accurate Symphytine measurement

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Accurate Symphytine Measurement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most widely accepted and sensitive method for the quantification of this compound, a pyrrolizidine alkaloid (PA), is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, which is crucial for detecting and quantifying trace levels of this compound in complex matrices such as plant extracts, herbal teas, honey, and milk.

Q2: Why is a calibration strategy crucial for accurate this compound measurement?

A2: A robust calibration strategy is essential to ensure the accuracy and reliability of quantitative results. The complexity of biological and botanical matrices can lead to "matrix effects," where other components in the sample interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. A proper calibration strategy, such as using matrix-matched standards, helps to compensate for these effects, ensuring that the measured concentration accurately reflects the true concentration in the sample.

Q3: What are the key parameters to consider when developing a calibration curve for this compound?

A3: When developing a calibration curve for this compound analysis, the following parameters are critical:

  • Linearity: The calibration curve should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. The coefficient of determination (r²) should ideally be greater than 0.99.

  • Range: The concentration range of the calibration standards should encompass the expected concentration of this compound in the samples.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the measurements at different concentration levels should be within acceptable limits, typically a relative standard deviation (RSD) of ≤20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These values are crucial for analyzing samples with low levels of the analyte.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound

  • Question: My chromatogram for this compound shows poor peak shape, with significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions with the Column: this compound, being an alkaloid, can have secondary interactions with residual silanol groups on the C18 column, leading to peak tailing.

    • Solution 1:

      • Use a column with end-capping or a polar-embedded stationary phase to minimize these interactions.

      • Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to protonate the this compound molecule, which can improve peak shape.

    • Potential Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.

    • Solution 2: Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue.

    • Potential Cause 3: Contamination of the Guard or Analytical Column: Accumulation of matrix components can affect the chromatography.

    • Solution 3: Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I am observing significant variability in my quantitative results for this compound across different injections of the same sample. What are the likely causes?

  • Answer:

    • Potential Cause 1: Inadequate Sample Homogenization: For solid samples like plant material, incomplete homogenization can lead to variations in the amount of this compound extracted.

    • Solution 1: Ensure the sample is finely ground and thoroughly mixed before extraction.

    • Potential Cause 2: Inconsistent Extraction Efficiency: Variations in the extraction procedure (e.g., time, temperature, solvent volume) can lead to inconsistent recoveries.

    • Solution 2: Strictly adhere to a validated extraction protocol. The use of an internal standard can help to correct for variations in extraction efficiency.

    • Potential Cause 3: Matrix Effects: As mentioned earlier, matrix effects can cause significant variability.

    • Solution 3: Employ matrix-matched calibration curves or the standard addition method to compensate for these effects.

Issue 3: Low Signal Intensity or Inability to Detect this compound

  • Question: I am not able to detect this compound in my samples, or the signal intensity is very low, even though it is expected to be present. What should I check?

  • Answer:

    • Potential Cause 1: Sub-optimal MS/MS Parameters: The mass spectrometer settings, such as collision energy and precursor/product ion selection, may not be optimized for this compound.

    • Solution 1: Infuse a pure standard of this compound into the mass spectrometer to optimize the MRM (Multiple Reaction Monitoring) transitions and other MS parameters.

    • Potential Cause 2: Inefficient Extraction or Sample Loss: The extraction method may not be suitable for this compound, or the analyte may be degrading during sample preparation.

    • Solution 2:

      • Review and optimize the extraction solvent and conditions. Acidified solvents are often used for PA extraction.

      • Investigate potential for analyte degradation and consider performing sample preparation at lower temperatures or in the dark if this compound is found to be unstable.

    • Potential Cause 3: Insufficient Sample Cleanup: Co-eluting matrix components can suppress the this compound signal.

    • Solution 3: Incorporate a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of calibration standards in a blank matrix to account for matrix effects.

  • Preparation of Primary Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 100 µg/mL).

  • Preparation of Working Standard Solution: Prepare a mixed working solution containing this compound and any other PAs being analyzed by diluting the primary stock solution. A typical concentration for the working solution is 1 µg/mL.

  • Selection of Blank Matrix: Choose a matrix that is representative of the samples to be analyzed but is free of this compound and other PAs. This could be a certified blank material or a sample that has been tested and shown to be negative for the analytes of interest.

  • Spiking the Blank Matrix: Prepare a series of calibration standards by spiking known volumes of the working standard solution into accurately weighed or measured amounts of the blank matrix. The concentration levels should cover the expected range of this compound in the samples (e.g., 0, 5, 10, 20, 50, 100 µg/kg).

  • Extraction of Calibration Standards: Subject the spiked matrix samples to the same extraction and cleanup procedure as the unknown samples.

  • Construction of the Calibration Curve: Analyze the extracted calibration standards by LC-MS/MS. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Protocol 2: Sample Extraction and Cleanup for this compound Analysis from Plant Material

This protocol provides a general procedure for extracting this compound from plant material.

  • Sample Homogenization: Dry the plant material and grind it to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent. A common choice is an acidified aqueous methanol or ethanol solution (e.g., 0.05 M sulfuric acid in 50% methanol).

    • Vortex or sonicate the sample for a specified period (e.g., 30-60 minutes) to ensure efficient extraction.

    • Centrifuge the sample to separate the solid material from the extract.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition an Oasis MCX SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences.

    • Elute the this compound and other PAs with a stronger, slightly basic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value
Chromatography
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume2 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined for this compound
Product Ion (Q3)To be determined for this compound
Collision EnergyTo be optimized for this compound

Note: Specific MRM transitions and collision energies for this compound need to be determined empirically using a pure standard.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriterionReference
Linearity (r²)≥ 0.99
Recovery70 - 120%
Repeatability (RSDr)≤ 20%
Within-Laboratory Reproducibility (RSDR)≤ 20%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10

Visualizations

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_chrom Chromatographic Issues cluster_quant_issues Quantitative Issues start Inaccurate this compound Measurement peak_shape Poor Peak Shape start->peak_shape retention_time Retention Time Shift start->retention_time non_reproducible Non-Reproducible Results start->non_reproducible low_signal Low/No Signal start->low_signal sol_peak1 Check Mobile Phase pH peak_shape->sol_peak1 sol_peak2 Check for Column Overload peak_shape->sol_peak2 sol_peak3 Clean/Replace Column peak_shape->sol_peak3 sol_rt1 Ensure System Equilibration retention_time->sol_rt1 sol_rt2 Check for Leaks retention_time->sol_rt2 sol_rt3 Verify Mobile Phase Composition retention_time->sol_rt3 sol_rep1 Improve Sample Homogenization non_reproducible->sol_rep1 sol_rep2 Use Internal Standard non_reproducible->sol_rep2 sol_rep3 Use Matrix-Matched Calibration non_reproducible->sol_rep3 sol_sig1 Optimize MS/MS Parameters low_signal->sol_sig1 sol_sig2 Optimize Extraction/Cleanup low_signal->sol_sig2 sol_sig3 Check for Signal Suppression low_signal->sol_sig3

Caption: Troubleshooting logic for this compound analysis.

References

Sample preparation techniques to improve Symphytine stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on sample preparation techniques to improve the stability of Symphytine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species, including comfrey (Symphytum spp.). PAs are known for their potential hepatotoxicity, and their stability is a critical factor in obtaining accurate analytical results for safety and efficacy studies. This compound is susceptible to degradation, which can lead to an underestimation of its concentration in samples.

Q2: What are the main factors that affect this compound stability during sample preparation?

The primary factors affecting the stability of this compound and other pyrrolizidine alkaloids are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the ester linkages in the molecule.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4] Prolonged exposure to high temperatures during extraction, such as in Soxhlet extraction, has been found to decrease PA yield.[3]

  • Solvent Type: The choice of solvent can influence the rate and type of degradation. For instance, protic solvents like methanol, when used with alkaline SPE eluates, can contribute to the deacetylation of acetylated PAs.

  • Presence of Oxidizing Agents: this compound is susceptible to oxidation, which can alter its chemical structure.

  • Sample Matrix: The complexity of the sample matrix can impact extraction efficiency and the stability of the analyte.

Q3: What are the recommended storage conditions for this compound-containing samples and extracts?

To minimize degradation, it is recommended to store plant material and extracts at low temperatures, typically at -20°C, in airtight containers, and protected from light. For solutions, using an acidic buffer (e.g., pH 3-5) may improve stability for short-term storage, although long-term stability should be experimentally verified.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound Degradation during extraction: Use of high temperatures or harsh pH conditions.- Employ non-thermal extraction methods like sonication or maceration at room temperature. - Use a mildly acidic extraction solvent (e.g., 0.05 M sulfuric acid in water/methanol).
Inefficient extraction: Incorrect solvent or insufficient extraction time.- Use polar solvents such as methanol or acidified water/methanol mixtures. - Optimize extraction time and ensure thorough homogenization of the sample.
Inconsistent or variable results between replicate samples Sample heterogeneity: Uneven distribution of this compound in the plant material.- Grind the plant material to a fine, uniform powder to ensure homogeneity.
Inconsistent sample preparation: Variations in extraction time, temperature, or solvent volumes.- Strictly adhere to a validated and standardized protocol for all samples.
Instrumental variability: Fluctuations in LC-MS performance.- Perform regular system suitability tests and calibrations.
Appearance of unexpected peaks in the chromatogram Degradation products: Formation of hydrolysis or oxidation products.- Analyze the mass spectra of the unknown peaks to identify potential degradation products. - Modify the sample preparation protocol to minimize degradation (see solutions for low recovery).
Matrix interference: Co-elution of other compounds from the sample matrix.- Employ a more effective cleanup step, such as solid-phase extraction (SPE). - Optimize the chromatographic method to improve the separation of this compound from interfering peaks.
Peak tailing or broadening in the chromatogram Column overload: Injecting too high a concentration of the sample.- Dilute the sample extract before injection.
Poor column performance: Contamination or degradation of the analytical column.- Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.- Adjust the mobile phase pH to optimize the peak shape for this compound.

Quantitative Data on Pyrrolizidine Alkaloid Stability

While specific quantitative stability data for this compound under various conditions is limited in the available literature, the following table summarizes stability data for other pyrrolizidine alkaloids, which can provide general guidance.

Pyrrolizidine AlkaloidConditionMatrixStability/DegradationReference
Senecionine, SeneciphyllineEnsiling with molassesGrass silageDecreased concentrations over time
SenkirkineEnsilingGrass silageRemained stable after 90 days
RetrorsineHeating in boiling water bath (3 hours)Maize mealNot significantly affected by high temperature
Acetylated PA N-oxidesAlkaline SPE eluates with methanolSpiked milkSignificant deacetylation

Detailed Experimental Protocols

Protocol 1: Recommended Sample Preparation for this compound Analysis with Enhanced Stability

This protocol is designed to minimize the degradation of this compound during extraction and cleanup.

1. Sample Homogenization:

  • Dry the plant material (e.g., comfrey roots or leaves) at a low temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material to a fine powder (e.g., passing through a 0.5 mm sieve) to ensure homogeneity.

2. Extraction:

  • Weigh approximately 1 g of the homogenized powder into a 50 mL centrifuge tube.
  • Add 20 mL of an extraction solvent of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of methanol and water. The acidic condition helps to protonate the alkaloids, improving their solubility and stability.
  • Extract the sample using ultrasonication for 30 minutes at room temperature. Avoid elevated temperatures.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of 0.05 M sulfuric acid to remove neutral and acidic interferences.
  • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
  • Elute the this compound and other PAs from the cartridge with 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
  • Crucially, do not let the eluate stand for extended periods in the alkaline solution.

4. Final Sample Preparation for LC-MS Analysis:

  • Immediately after elution, evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase of the LC-MS system (e.g., 0.1% formic acid in water/acetonitrile).
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze the sample by LC-MS/MS as soon as possible. If storage is necessary, keep the vials at 4°C for no longer than 24 hours.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Low this compound Results check_sample 1. Check Sample Homogeneity start->check_sample homogeneous Is the sample a fine, uniform powder? check_sample->homogeneous check_protocol 2. Review Sample Preparation Protocol protocol_followed Was the protocol followed precisely? check_protocol->protocol_followed check_instrument 3. Verify Instrument Performance instrument_ok Is the system suitability test passing? check_instrument->instrument_ok homogeneous->check_protocol Yes grind_sample Action: Grind sample to a fine powder homogeneous->grind_sample No protocol_followed->check_instrument Yes standardize_protocol Action: Standardize and strictly follow the protocol protocol_followed->standardize_protocol No troubleshoot_instrument Action: Troubleshoot LC-MS system (e.g., clean ion source, check for leaks) instrument_ok->troubleshoot_instrument No reanalyze Re-analyze Sample instrument_ok->reanalyze Yes grind_sample->reanalyze standardize_protocol->reanalyze troubleshoot_instrument->reanalyze

Troubleshooting workflow for this compound analysis.

Degradation_Pathway This compound This compound hydrolysis Hydrolysis (Acidic or Alkaline Conditions) This compound->hydrolysis oxidation Oxidation This compound->oxidation hydrolysis_products Hydrolysis Products (e.g., Necine Base and Necic Acids) hydrolysis->hydrolysis_products oxidation_products Oxidation Products (e.g., N-oxide) oxidation->oxidation_products

Hypothetical degradation pathway of this compound.

References

Validation & Comparative

Symphytine vs. Lycopsamine: A Comparative Toxicity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine and lycopsamine are naturally occurring pyrrolizidine alkaloids (PAs) found in various plant species, notably in comfrey (Symphytum officinale).[1][2][3] PAs are recognized for their potential hepatotoxic, genotoxic, and carcinogenic properties, posing a significant concern for human health, particularly in the context of herbal remedies and contaminated food products.[2][4] This guide provides a comparative overview of the toxicity of this compound and lycopsamine, summarizing available experimental data to aid researchers and drug development professionals in assessing their relative risks.

The toxicity of PAs is intrinsically linked to their chemical structure, requiring metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These metabolites can then form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and the initiation of toxic responses. This guide will delve into the available data on the acute toxicity, cytotoxicity, and genotoxicity of this compound and lycopsamine, while also providing detailed experimental protocols for key toxicity assays.

Data Presentation

The following tables summarize the available quantitative data on the toxicity of this compound and lycopsamine. It is important to note that direct comparative studies for all toxicological endpoints are limited, and some data are derived from studies on individual compounds.

Table 1: Acute Toxicity Data
CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compoundMouseIntraperitoneal300
This compoundRatIntraperitoneal130
Lycopsamine--Not available-

LD50: The dose required to kill 50% of the test population.

Note: While a specific LD50 value for lycopsamine was not found in the reviewed literature, GHS hazard statements classify it as fatal if swallowed or in contact with skin. One study reported adverse effects, including angiectasis, in rats at a concentration of 1500 mg/kg, but this is not an LD50 value.

Table 2: In Vitro Cytotoxicity Data
CompoundCell LineAssayEndpointResultReference
LycopsamineHepD (human hepatocytes)CCK-8Cell Viability47.0% at 75 µg/mL; 23.5% at 100 µg/mL
Lycopsamine & Intermedine MixHepD (human hepatocytes)CCK-8Cell Viability32.9% at 75 µg/mL; 19.3% at 100 µg/mL
LycopsamineA549 (human lung cancer)MTTAntiproliferativeDose-dependent reduction in proliferation

IC50: The concentration of a substance that inhibits a biological process by 50%. Data for this compound was not available in the reviewed literature.

Note: A study on the combined hepatotoxicity of intermedine (a stereoisomer of lycopsamine) and lycopsamine suggests that a mixture of these PAs can have a more significant cytotoxic effect on liver cells than the individual compounds. Recent research also indicates that lycopsamine and its derivatives may be more toxic than their stereoisomers.

Table 3: Genotoxicity Data
CompoundAssaySystemFindingReference
This compoundRelative Genotoxic Potency-More genotoxic than lycopsamine
LycopsamineRelative Genotoxic Potency-Less genotoxic than this compound

Note: While a direct quantitative comparison from micronucleus or comet assays was not found, the available data suggests a higher genotoxic potential for this compound compared to lycopsamine.

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of this compound and lycopsamine are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line (e.g., HepG2 human liver cancer cells)

  • Complete cell culture medium

  • Test compounds (this compound, lycopsamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

In Vivo Micronucleus Assay

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a test compound in vivo.

Materials:

  • Test animals (e.g., mice or rats)

  • Test compounds (this compound, lycopsamine)

  • Positive control (e.g., cyclophosphamide)

  • Vehicle control (e.g., corn oil, water)

  • Fetal bovine serum

  • Microscope slides

  • Acridine orange or Giemsa stain

  • Microscope with appropriate filters

Procedure:

  • Animal Dosing: Administer the test compounds to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include positive and vehicle control groups. Typically, animals are dosed once or twice.

  • Sample Collection: At 24 and 48 hours after the last dose, collect bone marrow from the femur or peripheral blood.

  • Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides.

  • Staining: Stain the slides with acridine orange or Giemsa to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

  • Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods.

In Vivo Alkaline Comet Assay

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells from animal tissues.

Materials:

  • Test animals (e.g., rats)

  • Test compounds (this compound, lycopsamine)

  • Positive control (e.g., ethyl methanesulfonate)

  • Vehicle control

  • Mincing buffer

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt, EDTA, Triton X-100)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Animal Dosing and Tissue Collection: Dose animals as described for the micronucleus assay. At an appropriate time after dosing (e.g., 2-6 hours), euthanize the animals and collect the target organ (e.g., liver).

  • Cell Suspension Preparation: Mince a small piece of the organ in mincing buffer to obtain a single-cell suspension.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer for a period to allow the DNA to unwind. Then, apply an electric field to separate the fragmented DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Image Analysis: Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Common parameters include tail length, tail intensity, and tail moment.

  • Data Analysis: Compare the DNA damage parameters in the treated groups to the vehicle control group.

Mandatory Visualization

Experimental_Workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment Cytotoxicity Cytotoxicity Assay (MTT) Data_Analysis_invitro In Vitro Data Analysis Cytotoxicity->Data_Analysis_invitro Determine IC50 Genotoxicity_invitro Genotoxicity Assay (e.g., In Vitro Micronucleus) Genotoxicity_invitro->Data_Analysis_invitro Assess DNA Damage Acute_Toxicity Acute Toxicity (LD50) Data_Analysis_invivo In Vivo Data Analysis Acute_Toxicity->Data_Analysis_invivo Determine LD50 Hepatotoxicity Hepatotoxicity Assessment (Liver Function Tests, Histopathology) Hepatotoxicity->Data_Analysis_invivo Evaluate Liver Damage Genotoxicity_invivo Genotoxicity Assay (Comet Assay, Micronucleus Assay) Genotoxicity_invivo->Data_Analysis_invivo Quantify DNA Damage Test_Compounds This compound & Lycopsamine Test_Compounds->Cytotoxicity Cell-based Test_Compounds->Genotoxicity_invitro Cell-based Test_Compounds->Acute_Toxicity Animal Models Test_Compounds->Hepatotoxicity Animal Models Test_Compounds->Genotoxicity_invivo Animal Models Comparative_Analysis Comparative Toxicity Profile Data_Analysis_invitro->Comparative_Analysis Data_Analysis_invivo->Comparative_Analysis

Caption: Experimental workflow for comparative toxicity assessment.

PA_Toxicity_Pathway cluster_cellular_damage Cellular Damage cluster_toxic_outcomes Toxicological Outcomes PA Pyrrolizidine Alkaloids (this compound, Lycopsamine) Metabolic_Activation Metabolic Activation (Cytochrome P450 in Liver) PA->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (Apoptosis, Necrosis) Protein_Adducts->Cytotoxicity Oxidative_Stress->Cytotoxicity Hepatotoxicity Hepatotoxicity (Veno-occlusive Disease) Cytotoxicity->Hepatotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Proposed signaling pathway for PA-induced toxicity.

Conclusion

The available evidence indicates that both this compound and lycopsamine are toxic pyrrolizidine alkaloids with the potential to cause significant harm. While data suggests that this compound may be more genotoxic than lycopsamine, a comprehensive comparative toxicity profile is hampered by the lack of direct, head-to-head studies for all relevant toxicological endpoints. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the field. However, further research employing standardized methodologies to directly compare the toxicity of these two compounds is crucial for a more definitive risk assessment and to ensure the safety of herbal products and food supplies. The synergistic or additive effects of these and other co-occurring PAs also warrant further investigation.

References

A Comparative Analysis of the Bioactivity of Symphytine and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Symphytine and its Stereoisomers

This compound is a pyrrolizidine alkaloid (PA) found in several plant species, most notably in comfrey (Symphytum officinale). PAs are a large group of naturally occurring alkaloids known for their potential hepatotoxicity, cytotoxicity, and genotoxicity. This compound co-exists in comfrey with its stereoisomer, symlandine.[1] Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This difference in spatial arrangement can significantly impact their interaction with biological systems and, consequently, their bioactivity. While the separation of this compound and symlandine has been achieved, comparative bioactivity studies are lacking.[2]

Bioactivity Profile of this compound

The biological activities of this compound, primarily drawn from studies on comfrey and isolated compound testing, are multifaceted, encompassing both potential therapeutic effects and significant toxicity. The plant genus Symphytum has a long history in traditional medicine for its anti-inflammatory properties.[3][4] However, the presence of PAs like this compound has raised safety concerns.[5]

Cytotoxicity and Genotoxicity

This compound, like many unsaturated pyrrolizidine alkaloids, exhibits cytotoxic and genotoxic effects, which are primarily mediated by its metabolic activation in the liver to reactive pyrrolic metabolites. These metabolites can form adducts with DNA and proteins, leading to cellular damage. While direct IC50 values for this compound's cytotoxicity are not consistently reported across studies, its toxic potential is evident from in vivo data.

Table 1: Summary of Known Bioactivity Data for this compound

Bioactivity ParameterTest SystemResultsReference
Acute Toxicity (LD50) Mice (intraperitoneal)300 mg/kg
Rats (intraperitoneal)130 mg/kg
Genotoxicity Drosophila melanogaster (wing spot test)Genotoxic
Syrian hamster embryo cellsDid not induce morphological transformation
Carcinogenicity Rats (in vivo)Induction of hepatic tumors

It is important to note that quantitative in vitro cytotoxicity data (e.g., IC50 values) for this compound and its stereoisomers are scarce in the available literature, preventing a direct quantitative comparison.

The Role of Stereoisomerism in Pyrrolizidine Alkaloid Bioactivity

The influence of stereochemistry on the biological activity of chemicals is a well-established principle in pharmacology and toxicology. For pyrrolizidine alkaloids, stereoisomerism can affect their interaction with metabolizing enzymes and their binding to cellular targets.

One study noted that stereoisomeric pyrrolizidine alkaloids sometimes exhibited similar mutagenic activity in the Drosophila melanogaster wing spot test. However, this is a general observation and does not provide specific comparative data for this compound and symlandine. The precise impact of the stereochemical differences between this compound and symlandine on their bioactivity remains an area for future research.

Signaling Pathways Implicated in Pyrrolizidine Alkaloid-Induced Toxicity

The toxicity of pyrrolizidine alkaloids is often linked to the induction of oxidative stress and apoptosis. While the specific signaling pathways activated by this compound are not fully elucidated, the general mechanism of PA-induced cytotoxicity is thought to involve the activation of cell death pathways following metabolic activation and cellular damage.

Pyrrolizidine_Alkaloid_Toxicity_Pathway Proposed Signaling Pathway of Pyrrolizidine Alkaloid-Induced Cytotoxicity cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Cellular Response PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolites Reactive Pyrrolic Metabolites PA->Metabolites CYP450 Enzymes DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Metabolites->Protein_Adducts ROS Reactive Oxygen Species (ROS) Metabolites->ROS Stress_Pathways Stress-activated Pathways (e.g., MAPK) DNA_Adducts->Stress_Pathways Protein_Adducts->Stress_Pathways ROS->Stress_Pathways Apoptosis Apoptosis Stress_Pathways->Apoptosis Cytotoxicity Cytotoxicity & Genotoxicity Apoptosis->Cytotoxicity

Caption: Proposed signaling pathway for pyrrolizidine alkaloid-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are standard protocols for key in vitro assays used to evaluate the cytotoxicity of compounds like this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cell line (e.g., HepG2 human liver cancer cells)

  • Complete cell culture medium

  • This compound and its stereoisomers

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

MTT_Assay_Workflow General Experimental Workflow for In Vitro Cytotoxicity Testing cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound & Stereoisomers) A->B C 3. Incubation (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formazan formation) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (Microplate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound, a pyrrolizidine alkaloid present in comfrey, demonstrates significant toxicological properties, including cytotoxicity and genotoxicity. While its stereoisomer, symlandine, has been identified and isolated, there is a notable absence of direct comparative studies on their respective bioactivities. The general principle of stereoisomerism influencing biological activity suggests that differences in the three-dimensional structure of this compound and its stereoisomers could lead to variations in their toxicological profiles. Further research, including comparative in vitro and in vivo studies, is necessary to elucidate the specific bioactivities of this compound's stereoisomers and to understand the structure-activity relationships within this subclass of pyrrolizidine alkaloids. Such studies are crucial for a comprehensive risk assessment of comfrey-containing products and for the potential development of safer therapeutic agents.

References

Comparative Analysis of Symphytine Content in Symphytum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of symphytine content across various Symphytum species. The data presented is compiled from multiple scientific studies to facilitate informed decisions in research and development.

The genus Symphytum, commonly known as comfrey, is recognized for its medicinal properties, which are attributed to a range of bioactive compounds. However, the presence of pyrrolizidine alkaloids (PAs), including the hepatotoxic compound this compound, necessitates careful consideration for any therapeutic application. The concentration of these alkaloids varies significantly among different Symphytum species and even between different parts of the same plant.

Quantitative Comparison of this compound and Total Pyrrolizidine Alkaloid Content

The following table summarizes the quantitative data on this compound and total pyrrolizidine alkaloid (PA) content in various Symphytum species, compiled from available literature. It is important to note that PA content can be influenced by factors such as the plant's age, growing conditions, and the specific analytical methods employed.

SpeciesPlant PartThis compound ContentTotal Pyrrolizidine Alkaloid (PA) ContentReferences
Symphytum officinaleRootsMajor component1380 - 8320 µg/g (0.138% - 0.832%)[1][2]
LeavesLower than roots15 - 55 µg/g (0.0015% - 0.0055%)[1][2]
Symphytum x uplandicumRootsPresent100 - 900 µg/g (0.01% - 0.09%)[3]
LeavesPresent4.5 - 2200 µg/g (0.00045% - 0.22%)
Symphytum asperumRootsPresentNot specified
LeavesBelow detectable limitsBelow detectable limits
Symphytum cordatumRootsThis compound N-oxide identifiedNot specified
Symphytum tuberosumWhole PlantNot explicitly quantifiedAnadoline and echimidine isolated

Note: Content is expressed in µg/g of dry plant material unless otherwise specified. The term "Present" indicates that the compound has been identified, but specific quantitative data was not available in the cited sources.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound and other PAs is critical for the safety and efficacy assessment of Symphytum-derived products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Protocol 1: Quantification of this compound by GC-MS

This protocol provides a general workflow for the analysis of pyrrolizidine alkaloids, including this compound, in Symphytum plant material using GC-MS.

1. Sample Preparation and Extraction:

  • Drying and Grinding: Air-dry the plant material (roots or leaves) at ambient temperature for several weeks, protected from direct sunlight. Once completely dry, grind the material into a fine powder.

  • Extraction:

    • Weigh approximately 30 g of the powdered plant material into a conical flask.

    • Add 100 ml of a chloroform/methanol mixture (85:15 v/v) and 5 ml of 25% ammonium hydroxide solution.

    • Extract the mixture using a shaking water bath at room temperature for 90 minutes.

    • Filter the extract and transfer it to a separatory funnel.

    • Add 30 ml of 2M HCl to the filtrate to facilitate phase separation.

    • Separate the aqueous layer and neutralize it with sodium carbonate.

    • Perform a liquid-liquid extraction of the neutralized aqueous layer with chloroform (3 x 25 ml).

    • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it using a rotary evaporator.

    • Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.

    • Record the final weight of the crude PA extract.

2. GC-MS Analysis:

  • Derivatization (if necessary for improved volatility and peak shape): Dissolve a known amount of the extract in a suitable solvent and react with a derivatizing agent (e.g., silylation reagent) according to standard procedures.

  • Injection: Inject 1 µl of the dissolved (and derivatized, if applicable) extract into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: Use a capillary column suitable for alkaloid analysis (e.g., methyl silicone SE-30, 15 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of 100°C, held for a few minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/min, and a final hold at the high temperature.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: Scan from m/z 50 to 550.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). Characteristic fragment ions for unsaturated PAs include m/z 93, 120, 136, and 220.

  • Quantification: Create a calibration curve using a certified reference standard of this compound to quantify its concentration in the samples.

Protocol 2: Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of PAs and their N-oxides without the need for derivatization.

1. Sample Preparation and Extraction:

  • Weighing and Extraction:

    • Weigh 2.0 g of the finely ground plant material into a centrifuge tube.

    • Add 20 ml of 0.05 M aqueous sulfuric acid.

    • Sonicate the mixture for 15 minutes at room temperature.

    • Centrifuge the sample for 10 minutes at approximately 3800 x g.

    • Collect the supernatant. Repeat the extraction on the pellet with another 20 ml of the acidic solution.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Neutralize the combined extracts to pH 7 with an ammonia solution.

    • Condition a C18 SPE cartridge with 5 ml of methanol followed by 5 ml of water.

    • Load 10 ml of the neutralized extract onto the cartridge.

    • Wash the cartridge with 2 x 5 ml of water.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the PAs with 2 x 5 ml of methanol.

  • Sample Reconstitution:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 ml of the initial mobile phase (e.g., methanol/water, 5/95, v/v).

2. LC-MS/MS Analysis:

  • Liquid Chromatography Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient would start with a low percentage of solvent B, increasing to a high percentage over 15-20 minutes to elute the compounds of interest.

    • Flow Rate: 0.2-0.4 ml/min.

    • Column Temperature: 25-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and other PAs. These transitions are determined by infusing a standard of the analyte into the mass spectrometer.

  • Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing the peak areas of the analyte to the calibration curve.

Biosynthesis of this compound and Experimental Workflow

This compound Biosynthesis Pathway

This compound is a pyrrolizidine alkaloid, a class of secondary metabolites synthesized by plants as a defense mechanism. The biosynthesis of PAs involves the formation of a necine base and one or more necic acids, which are then esterified.

The necine base of most PAs, retronecine, is derived from the amino acids L-ornithine or L-arginine via putrescine and homospermidine. The necic acids of this compound are tiglic acid and angelic acid, which are derived from the amino acid L-isoleucine. The final step in the biosynthesis of this compound is the esterification of the retronecine base with these two necic acids. While the specific enzymes responsible for this final esterification in Symphytum have not been fully characterized, they are believed to be acyltransferases, potentially belonging to the BAHD family of enzymes.

This compound Biosynthesis Pathway cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis L-Ornithine/L-Arginine L-Ornithine/L-Arginine Putrescine Putrescine L-Ornithine/L-Arginine->Putrescine Decarboxylation Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Retronecine Retronecine Homospermidine->Retronecine Series of oxidations and cyclizations This compound This compound Retronecine->this compound Esterification (Acyltransferase?) L-Isoleucine L-Isoleucine Tiglyl-CoA / Angelyl-CoA Tiglyl-CoA / Angelyl-CoA L-Isoleucine->Tiglyl-CoA / Angelyl-CoA Deamination, decarboxylation, hydroxylation, dehydration Tiglyl-CoA / Angelyl-CoA->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the quantification of this compound in Symphytum species.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Symphytum Plant Material (Roots/Leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Derivatization (optional) LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification (using standards) GC_MS->Quantification LC_MSMS->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: General workflow for this compound analysis.

References

Cross-Validation of HPLC and GC Methods for the Analysis of Symphytine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of symphytine, a pyrrolizidine alkaloid found in plants of the Symphytum genus (comfrey). The selection of an appropriate analytical technique is critical for accurate quantification, quality control, and safety assessment of raw materials and finished products containing this compound. This document presents a summary of typical performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Data Presentation: Quantitative Performance Comparison

The following table summarizes typical quantitative performance parameters for HPLC and GC methods for the analysis of pyrrolizidine alkaloids, including this compound. It is important to note that a direct side-by-side cross-validation study for this compound was not found in the reviewed literature; therefore, the data presented is a synthesis of findings from various studies on pyrrolizidine alkaloids.

ParameterHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1]Typically in the low µg/kg range
Limit of Quantitation (LOQ) 0.05 - 2.5 µg/kg[1]Typically in the mid-to-high µg/kg range
Recovery 65% - 112%[1]Generally > 80%
Precision (RSD) < 15%[1]< 20%
**Linearity (R²) **> 0.99> 0.99
Derivatization Required NoYes (typically)
Analysis of N-oxides DirectRequires reduction step

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol outlines a general procedure for the extraction and analysis of this compound from a plant matrix using HPLC-MS/MS.

1. Sample Preparation and Extraction:

  • Weigh 1.0 g of the homogenized and dried plant material into a centrifuge tube.

  • Add 10 mL of 0.05 M sulfuric acid in methanol/water (1:1, v/v).

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent.

  • Combine the supernatants.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Neutralize the combined acidic extract with 25% ammonia solution to a pH of 8-9.

  • Apply the neutralized extract to the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

  • Elute the analytes with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-80% B; 10-12 min, 80% B; 12-12.1 min, 80-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general procedure for the analysis of this compound using GC-MS, which typically requires a reduction of N-oxides and derivatization.

1. Sample Preparation, Extraction, and N-oxide Reduction:

  • Follow the same extraction procedure as for HPLC-MS/MS (steps 1.1-1.5).

  • To the combined acidic extract, add zinc dust in small portions with stirring until the solution is saturated to reduce any this compound-N-oxide to this compound.

  • Allow the reaction to proceed for at least 1 hour.

  • Filter the solution to remove excess zinc dust.

  • Proceed with the SPE clean-up as described for the HPLC method (steps 2.2-2.6).

2. Derivatization:

  • After evaporating the eluate to dryness, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A typical program could be: initial temperature of 150°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference library.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC-MS/MS Workflow cluster_gc GC-MS Workflow Homogenization Homogenization of Plant Material Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_HPLC SPE Clean-up Supernatant_Collection->SPE_HPLC Direct to HPLC Prep Reduction N-oxide Reduction (if necessary) Supernatant_Collection->Reduction Optional for GC Prep Evaporation_Reconstitution_HPLC Evaporation & Reconstitution SPE_HPLC->Evaporation_Reconstitution_HPLC HPLC_Analysis HPLC-MS/MS Analysis Evaporation_Reconstitution_HPLC->HPLC_Analysis SPE_GC SPE Clean-up Reduction->SPE_GC Derivatization Derivatization SPE_GC->Derivatization GC_Analysis GC-MS Analysis Derivatization->GC_Analysis

Caption: General workflow for the analysis of this compound.

G cluster_params Key Comparison Metrics Start Start Cross-Validation Method_Development Method Development (HPLC & GC) Start->Method_Development Validation_Parameters Define Validation Parameters Method_Development->Validation_Parameters LOD_LOQ LOD & LOQ Validation_Parameters->LOD_LOQ Linearity Linearity Validation_Parameters->Linearity Accuracy Accuracy (Recovery) Validation_Parameters->Accuracy Precision Precision (RSD) Validation_Parameters->Precision Specificity Specificity Validation_Parameters->Specificity Data_Analysis Comparative Data Analysis LOD_LOQ->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis Conclusion Conclusion on Method Suitability Data_Analysis->Conclusion

Caption: Logical flow of a cross-validation process.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. HPLC-MS/MS generally offers higher sensitivity and the significant advantage of analyzing thermally labile N-oxides directly without a reduction step, making it a more straightforward and often preferred method for the comprehensive profiling of pyrrolizidine alkaloids. GC-MS, while requiring derivatization and a potential reduction step, can be a robust and reliable method for the quantification of the free base form of this compound, especially when extensive mass spectral libraries are available for confirmation. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need to quantify N-oxides, the desired level of sensitivity, available instrumentation, and throughput considerations. For regulatory purposes and the analysis of complex matrices where both the free base and N-oxide forms are of interest, HPLC-MS/MS is generally the more suitable technique.

References

Symphytine and Senecionine: A Comparative Analysis of Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxicity of two pyrrolizidine alkaloids (PAs), symphytine and senecionine. PAs are a large class of natural toxins produced by numerous plant species, and their potential for DNA damage is a significant concern for human health. This document synthesizes available experimental data to offer an objective overview for researchers in toxicology and drug development.

Executive Summary

Both this compound and senecionine are recognized genotoxic agents, a characteristic common to many pyrrolizidine alkaloids.[1][2][3] The primary mechanism of their genotoxicity involves metabolic activation in the liver by cytochrome P450 enzymes. This process converts the alkaloids into reactive pyrrolic esters, which are capable of forming adducts with DNA.[2] These DNA adducts can lead to mutations, chromosomal damage, and carcinogenesis.

Quantitative Genotoxicity Data

The following table summarizes available quantitative data on the genotoxicity of senecionine. At present, comparable quantitative data for this compound from a dedicated study is not available.

CompoundAssayCell LineConcentrationObserved EffectReference
Senecionine Micronucleus TestHepG212.5 µMSignificant increase in micronucleus formation(Yin et al., 2013)
25 µMFurther significant increase in micronucleus formation(Yin et al., 2013)
50 µMContinued dose-dependent increase in micronuclei(Yin et al., 2013)
This compound ---No quantitative data from direct studies available-

Note: The absence of quantitative data for this compound in a comparable in vitro assay highlights a gap in the current toxicological literature.

Signaling Pathway and Experimental Workflow

To understand the mechanisms of PA-induced genotoxicity and the methods used for its assessment, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

metabolic_activation cluster_0 In the Liver Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid Metabolic Activation (CYP450) Metabolic Activation (CYP450) Pyrrolizidine Alkaloid->Metabolic Activation (CYP450) Reactive Pyrrolic Esters Reactive Pyrrolic Esters Metabolic Activation (CYP450)->Reactive Pyrrolic Esters DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Binds to DNA Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Leads to

Metabolic activation of pyrrolizidine alkaloids.

experimental_workflow cluster_workflow In Vitro Micronucleus Test Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment (Exposure to this compound or Senecionine) A->B C 3. Incubation (Allow for cell division) B->C D 4. Cytokinesis Block (e.g., with Cytochalasin B) C->D E 5. Harvesting and Slide Preparation D->E F 6. Staining (e.g., Giemsa or fluorescent dye) E->F G 7. Microscopic Analysis (Scoring of micronuclei in binucleated cells) F->G H 8. Data Analysis G->H

A generalized workflow for the in vitro micronucleus test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for two key assays used in the assessment of genotoxicity.

In Vitro Micronucleus Assay

The in vitro micronucleus test is a widely used method to assess chromosomal damage.

1. Cell Culture:

  • Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in culture plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., senecionine) and a vehicle control for a specified period (e.g., 24 hours). A positive control (e.g., mitomycin C) is also included.

3. Incubation and Cytokinesis Block:

  • Following treatment, the cells are washed and fresh media is added.

  • Cytochalasin B is added to the media to block cytokinesis, resulting in the accumulation of binucleated cells. The incubation continues for a period equivalent to one and a half to two normal cell cycle lengths.

4. Harvesting and Slide Preparation:

  • Cells are harvested by trypsinization.

  • The cell suspension is then treated with a hypotonic solution and fixed with a methanol/acetic acid solution.

  • The fixed cells are dropped onto clean microscope slides and air-dried.

5. Staining:

  • The slides are stained with a DNA-specific dye such as Giemsa or a fluorescent stain like DAPI to visualize the nuclei and micronuclei.

6. Scoring and Data Analysis:

  • At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • The frequency of micronucleated cells is calculated and statistically analyzed to determine a significant increase compared to the negative control.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks.

1. Cell Preparation:

  • Cells are treated with the test compound as described in the micronucleus assay.

2. Slide Preparation:

  • A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

3. Lysis:

  • The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

4. Alkaline Unwinding and Electrophoresis:

  • The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis is then carried out, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

5. Neutralization and Staining:

  • The slides are neutralized with a buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

  • The "comets" are visualized using a fluorescence microscope.

  • Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Conclusion

References

A Comparative Analysis of Open-Chain versus Macrocyclic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structure, Toxicity, and Biological Activity of Open-Chain and Macrocyclic Pyrrolizidine Alkaloids, Supported by Experimental Data.

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species worldwide.[1] Their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human and animal health, with hepatotoxicity being a primary concern. Structurally, PAs are esters composed of a necine base and one or more necic acids.[2] They are broadly classified into two major structural types: open-chain esters and macrocyclic diesters. This guide provides a comparative overview of these two classes, focusing on their structural differences, biosynthesis, toxicity, and the experimental methods used for their evaluation.

Structural and Biosynthetic Distinctions

Pyrrolizidine alkaloids are characterized by a core necine base, which is a bicyclic structure with a nitrogen atom at the bridgehead.[3] The diversity of PAs arises from the nature of the necic acids attached to this base and the pattern of esterification.[2]

  • Open-Chain Pyrrolizidine Alkaloids: These can be monoesters or diesters. In open-chain diesters, two separate necic acids are esterified to the hydroxyl groups of the necine base.[4] Common examples include lycopsamine and intermedine, which are monoesters, and lasiocarpine, a diester.

  • Macrocyclic Pyrrolizidine Alkaloids: In this class, a single dicarboxylic necic acid is esterified to two hydroxyl groups on the necine base, forming a large ring structure. This cyclization of open-chain precursors is a key biosynthetic step. Well-known examples of macrocyclic PAs include senecionine and monocrotaline.

The biosynthesis of all PAs originates from the same precursors, but the formation of macrocyclic PAs involves an additional enzymatic cyclization step of an open-chain diester.

Comparative Toxicity: A Quantitative Overview

The toxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure. A critical feature for toxicity is the presence of a 1,2-unsaturated double bond in the necine base, which allows for metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The general consensus in the scientific literature is that the toxicity of PAs follows a hierarchical pattern:

Macrocyclic diesters > Open-chain diesters > Monoesters

This hierarchy is supported by both in vivo (LD50) and in vitro (EC50/IC50) data, although some studies suggest that the cytotoxicity difference between macrocyclic and open-chain diesters may be less pronounced under certain experimental conditions.

Table 1: Comparative In Vivo Acute Toxicity (LD50) of Pyrrolizidine Alkaloids in Rats
Pyrrolizidine AlkaloidClassLD50 (mg/kg body weight)Route of AdministrationReference
SenecionineMacrocyclic Diester65Oral
MonocrotalineMacrocyclic Diester30-80 (doses commonly used to induce pulmonary hypertension)Subcutaneous/Intraperitoneal
LasiocarpineOpen-Chain Diester150Oral
LasiocarpineOpen-Chain Diester78Intraperitoneal

Note: LD50 values can vary depending on the animal strain, sex, age, and the specific experimental protocol.

Table 2: Comparative In Vitro Cytotoxicity (EC50) of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells (24h exposure)
Pyrrolizidine AlkaloidClassEC50 (µM)
Macrocyclic Diesters
RetrorsineMacrocyclic Diester~30
SeneciphyllineMacrocyclic Diester26.2
SenecionineMacrocyclic Diester~40
RiddelliineMacrocyclic Diester~60
MonocrotalineMacrocyclic Diester>500 (weak cytotoxicity)
Open-Chain Diesters
LasiocarpineOpen-Chain Diester12.6
EchimidineOpen-Chain Diester~35
Open-Chain Monoesters
HeliotrineOpen-Chain Monoester~70
LycopsamineOpen-Chain Monoester>500 (weak cytotoxicity)
EuropineOpen-Chain Monoester>500 (weak cytotoxicity)
IndicineOpen-Chain Monoester>500 (weak cytotoxicity)

Data adapted from Haas et al., 2023. EC50 values are approximate and derived from graphical representations in the source. Lower EC50 values indicate higher cytotoxicity.

Experimental Protocols

The evaluation of pyrrolizidine alkaloid cytotoxicity is crucial for risk assessment and understanding their mechanisms of action. Standardized in vitro assays are commonly employed for this purpose.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrrolizidine alkaloids in a suitable solvent and add them to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) from the dose-response curve.

Visualizing Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

PA_Structure_Toxicity cluster_structure Structural Classification cluster_toxicity General Toxicity Hierarchy Pyrrolizidine Alkaloids Pyrrolizidine Alkaloids Macrocyclic Diesters Macrocyclic Diesters Pyrrolizidine Alkaloids->Macrocyclic Diesters Dicarboxylic Acid Esterification Open-Chain Esters Open-Chain Esters Pyrrolizidine Alkaloids->Open-Chain Esters Monocarboxylic Acid Esterification High Toxicity High Toxicity Macrocyclic Diesters->High Toxicity Generally Most Toxic Open-Chain Diesters Open-Chain Diesters Open-Chain Esters->Open-Chain Diesters Open-Chain Monoesters Open-Chain Monoesters Open-Chain Esters->Open-Chain Monoesters Intermediate Toxicity Intermediate Toxicity Open-Chain Diesters->Intermediate Toxicity Low Toxicity Low Toxicity Open-Chain Monoesters->Low Toxicity Generally Least Toxic

Caption: Structural classification and general toxicity hierarchy of pyrrolizidine alkaloids.

Cytotoxicity_Workflow start Start: Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment Treatment with Pyrrolizidine Alkaloids (Dose-response concentrations) seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Absorbance Measurement (Microplate Reader) assay->measurement analysis Data Analysis (Calculate % Viability and IC50) measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: A typical experimental workflow for in vitro cytotoxicity assessment of pyrrolizidine alkaloids.

Conclusion

The distinction between open-chain and macrocyclic pyrrolizidine alkaloids is fundamental to understanding their biological activity and toxic potential. While both classes require metabolic activation to exert their toxic effects, the structural rigidity and conformation of the macrocyclic ring generally lead to higher toxicity compared to their open-chain counterparts. However, as evidenced by the provided data, other structural features also play a significant role, and the toxicity of open-chain diesters can approach that of some macrocyclic diesters. For researchers in drug development and toxicology, a thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the accurate assessment of the risks and potential therapeutic applications of these compounds.

References

Validating the Anti-inflammatory Activity of Symphytine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of constituents found in Symphytum officinale (comfrey), with a focus on the available data for its extracts. While the specific anti-inflammatory activity of the isolated pyrrolizidine alkaloid, Symphytine, is not extensively documented in publicly available literature, this guide summarizes the significant anti-inflammatory properties of Symphytum officinale root extract, which contains this compound as a constituent. The data presented herein compares the extract's performance with established anti-inflammatory agents and details the experimental protocols used for validation.

Executive Summary

Symphytum officinale has a long history in traditional medicine for treating inflammatory conditions.[1][2] Modern preclinical and clinical studies have begun to validate these uses, demonstrating significant anti-inflammatory effects of its root extracts.[3][4] The primary mechanisms of action appear to be the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory enzyme activity, such as COX-2.[1] The anti-inflammatory properties of the extract are attributed to a synergistic effect of its various components, including allantoin, rosmarinic acid, polyphenols, and alkaloids like this compound. This guide will present the available quantitative data, detail the experimental methodologies, and visualize the key signaling pathways and workflows.

Quantitative Data Comparison

The following table summarizes the in vivo anti-inflammatory activity of Symphytum officinale root extract in comparison to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Treatment AgentDosageAssayKey FindingPercentage Inhibition of Edema
Symphytum officinale Root Extract 500 mg/kg (oral)Carrageenan-induced Rat Paw EdemaSuperior to Diclofenac at 1-hour post-induction55.6% at 1 hour
Diclofenac 20 mg/kg (oral)Carrageenan-induced Rat Paw EdemaStandard NSAID comparatorNot specified at 1 hour, maximal effect at 2-3 hours
Symphytum officinale Root Extract Ointment TopicalTreatment of Acute Ankle DistortionsStatistically significant superiority over Diclofenac gel in reducing pain on pressure80.6% reduction in pain on pressure
Diclofenac Gel TopicalTreatment of Acute Ankle DistortionsStandard topical NSAID comparator74.7% reduction in pain on pressure

Experimental Protocols

In vivo: Carrageenan-induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a test substance.

  • Animal Model: Male Wistar rats are typically used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test substance (Symphytum officinale root extract at 500 mg/kg) or the reference drug (Diclofenac at 20 mg/kg) is administered orally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw to induce inflammation.

    • The paw volume is then measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In vitro: Inhibition of NF-κB Activation

This assay investigates the molecular mechanism of anti-inflammatory action by measuring the inhibition of the NF-κB signaling pathway in cell culture.

  • Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.

  • Procedure:

    • HUVECs are cultured and then pre-treated with various concentrations of Symphytum officinale root extract or its fractions.

    • Inflammation is induced by adding a pro-inflammatory stimulus, such as Interleukin-1 (IL-1).

    • The activation of the NF-κB pathway is assessed by measuring several downstream effects:

      • Expression of Pro-inflammatory Markers: The mRNA and protein levels of NF-κB target genes like E-selectin, VCAM1, and ICAM1 are quantified using RT-qPCR and Western blotting, respectively.

      • IκBα Degradation: The level of IκBα, an inhibitory protein of NF-κB, is measured by Western blotting. A decrease in IκBα indicates NF-κB activation.

      • NF-κB p65 Nuclear Translocation: The movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy and cellular fractionation followed by Western blotting.

  • Data Analysis: The results are typically expressed as a percentage reduction in the expression of pro-inflammatory markers or a decrease in the nuclear translocation of NF-κB p65 in treated cells compared to untreated, stimulated cells.

Visualizations

Signaling Pathway: Inhibition of NF-κB by Symphytum officinale Extract

Caption: Dual inhibition of the NF-κB pathway by Symphytum officinale extract.

Experimental Workflow: Validating Anti-inflammatory Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Cell_Culture Cell Culture (e.g., HUVECs, Macrophages) Treatment Treatment with this compound/ Extract & Pro-inflammatory Stimulus (e.g., IL-1, LPS) Cell_Culture->Treatment Assays Molecular Assays: - NF-κB Activation - COX-2 Expression - Cytokine Levels (ELISA) Treatment->Assays Data_Analysis Quantitative Analysis (% Inhibition) Assays->Data_Analysis Animal_Model Animal Model (e.g., Wistar Rats) Induction Induction of Inflammation (e.g., Carrageenan Injection) Animal_Model->Induction Measurement Measurement of Edema Volume Induction->Measurement Measurement->Data_Analysis Comparison Comparison with Standard Drugs (e.g., Diclofenac) Data_Analysis->Comparison

Caption: General workflow for validating anti-inflammatory compounds.

Conclusion

The available scientific evidence strongly supports the anti-inflammatory activity of Symphytum officinale root extract. In both in vivo and in vitro models, the extract demonstrates potent effects, comparable and in some aspects superior, to the standard NSAID diclofenac. The mechanism of action is multifaceted, involving the inhibition of the critical pro-inflammatory NF-κB pathway at multiple points. While these findings are promising, further research is required to isolate and quantify the specific contribution of individual constituents, such as this compound, to the overall anti-inflammatory effect of the extract. Such studies would be invaluable for the development of novel, targeted anti-inflammatory therapies.

References

A comparative review of the hepatotoxicity of various comfrey alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxicity of various pyrrolizidine alkaloids (PAs) found in comfrey (Symphytum spp.), supported by experimental data. The ingestion of comfrey and its extracts has been associated with significant liver damage, primarily due to the presence of these toxic alkaloids. This review aims to summarize the current understanding of their comparative toxicity, mechanisms of action, and the experimental approaches used for their evaluation.

Introduction to Comfrey Alkaloids and Hepatotoxicity

Comfrey contains a variety of pyrrolizidine alkaloids, with the most significant contributors to its hepatotoxicity being intermedine, lycopsamine, symphytine, and echimidine.[1][2] These PAs are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrole metabolites.[[“]][4] These metabolites can form adducts with cellular macromolecules, leading to cell damage, and induce oxidative stress, which in turn triggers apoptosis, or programmed cell death.[5] The primary pathological manifestation of comfrey alkaloid toxicity is hepatic sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD).

Comparative Cytotoxicity of Comfrey Alkaloids

The cytotoxic potential of different PAs varies depending on their chemical structure. In vitro studies using cell-based assays provide a means to compare the direct toxicity of these alkaloids to hepatocytes. The half-maximal inhibitory concentration (IC50) is a common metric used, representing the concentration of an alkaloid required to inhibit cell viability by 50%. Lower IC50 values indicate higher cytotoxicity.

A study comparing the cytotoxicity of intermedine and lycopsamine in various cell lines, including human hepatocytes (HepD), found that the mixture of these two alkaloids exhibited more significant cytotoxicity than either compound alone. Another study provided IC50 values for intermedine and lycopsamine, as well as other PAs, in several cell lines.

Pyrrolizidine AlkaloidCell LineIC50 (µM)Reference
IntermedineHepD239.39
LycopsamineHepDNot explicitly provided, but similar to Intermedine
Intermedine + LycopsamineHepDMore cytotoxic than individual alkaloids
RetrorsineHepDNot specified in the provided text
SenecionineHepDNot specified in the provided text

Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

An in vivo study in chicks compared the toxicity of a crude comfrey alkaloid extract with purified lycopsamine and intermedine. The results indicated that the crude extract was more toxic than the individual purified alkaloids, suggesting a synergistic or additive effect of the alkaloid mixture.

Mechanisms of Hepatotoxicity

The hepatotoxicity of comfrey alkaloids is a multi-step process involving metabolic activation and the induction of cellular damage pathways.

Metabolic Activation

Pyrrolizidine alkaloids are bioactivated by cytochrome P450 (CYP) enzymes in the liver, particularly isoforms like CYP3A4, to form reactive pyrrolic metabolites. These metabolites are highly electrophilic and can readily react with cellular nucleophiles.

PA Pyrrolizidine Alkaloid (e.g., Intermedine, Lycopsamine) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolism Pyrrolic_Metabolites Reactive Pyrrolic Metabolites CYP450->Pyrrolic_Metabolites Cellular_Damage Cellular Damage Pyrrolic_Metabolites->Cellular_Damage Adduct Formation & Oxidative Stress

Metabolic activation of pyrrolizidine alkaloids.

Cellular Damage Pathways

The reactive pyrrolic metabolites can cause cellular damage through two primary mechanisms:

  • Adduct Formation: The electrophilic pyrrole metabolites can form covalent bonds (adducts) with cellular macromolecules such as proteins and DNA. This can disrupt normal cellular function and lead to cell death.

  • Oxidative Stress and Apoptosis: The metabolic process and the presence of pyrrolic metabolites can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress. This oxidative stress can damage cellular components, including mitochondria. Mitochondrial damage leads to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases, ultimately resulting in apoptosis. Studies have also implicated the involvement of endoplasmic reticulum stress in this process.

cluster_activation Metabolic Activation cluster_damage Cellular Damage Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid CYP450 CYP450 Pyrrolizidine Alkaloid->CYP450 Bioactivation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive Pyrrolic Metabolites Macromolecule Adducts Macromolecule Adducts Reactive Pyrrolic Metabolites->Macromolecule Adducts Covalent Binding ROS Production ROS Production Reactive Pyrrolic Metabolites->ROS Production Induces Cell Dysfunction & Death Cell Dysfunction & Death Macromolecule Adducts->Cell Dysfunction & Death Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage Causes Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Leads to Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Activates Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Viability Assay Viability Assay Compound Treatment->Viability Assay IC50 Determination IC50 Determination Viability Assay->IC50 Determination Comparative Cytotoxicity Comparative Cytotoxicity IC50 Determination->Comparative Cytotoxicity Animal Model Animal Model Dosing Dosing Animal Model->Dosing Clinical Observation Clinical Observation Dosing->Clinical Observation Sample Collection Sample Collection Clinical Observation->Sample Collection Serum Biochemistry Serum Biochemistry Sample Collection->Serum Biochemistry Histopathology Histopathology Sample Collection->Histopathology Molecular Analysis Molecular Analysis Sample Collection->Molecular Analysis Liver Enzyme Analysis Liver Enzyme Analysis Serum Biochemistry->Liver Enzyme Analysis Microscopic Examination Microscopic Examination Histopathology->Microscopic Examination qPCR / TUNEL Assay qPCR / TUNEL Assay Molecular Analysis->qPCR / TUNEL Assay Hepatotoxicity Assessment Hepatotoxicity Assessment Liver Enzyme Analysis->Hepatotoxicity Assessment Microscopic Examination->Hepatotoxicity Assessment Apoptosis Confirmation Apoptosis Confirmation qPCR / TUNEL Assay->Apoptosis Confirmation Overall Conclusion Overall Conclusion Comparative Cytotoxicity->Overall Conclusion Hepatotoxicity Assessment->Overall Conclusion Apoptosis Confirmation->Overall Conclusion

References

A Guide to the Inter-laboratory Comparison of Symphytine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Symphytine, a pyrrolizidine alkaloid (PA) of significant interest due to its potential toxicity. As direct inter-laboratory comparison data for this compound is limited, this document focuses on the well-established methodologies for the broader class of pyrrolizidine alkaloids, which are directly applicable to this compound analysis. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method for the quantification of this compound and other PAs is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key quantitative performance characteristics of the most common analytical techniques.

Parameter LC-MS/MS GC-MS HPLC-UV ELISA
Limit of Detection (LOD) 0.015 - 0.75 µg/kg (matrix dependent)[1]~1 µg/kg (in honey)[2]Generally higher than MS methods< 25 µg/kg[3][4]
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg (matrix dependent)[1]1 µg/kg (in honey)Higher than MS methods, matrix dependent< 25 µg/kg
Linearity (R²) > 0.99> 0.99Typically > 0.99N/A (uses a standard curve)
Precision (%RSD) < 15% (intraday and interday)Repeatability: 3.9-8.6%, Reproducibility: 10.6-17.8%Dependent on concentration and matrixTypically < 15-20%
Accuracy (Recovery) 65-112% (matrix dependent)73.1 - 93.6%Dependent on extraction efficiency80-120% (typical acceptable range)
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)Variable (potential for cross-reactivity)
Throughput HighModerate (due to derivatization)HighHigh (for screening)
N-oxide Detection DirectIndirect (requires reduction)DirectIndirect (requires reduction)

Experimental Protocols: A Detailed Look at the Methodologies

Accurate and reproducible quantification of this compound relies on well-defined and validated experimental protocols. This section outlines the typical methodologies for the most prominent analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used method for the quantification of PAs due to its high sensitivity, selectivity, and ability to directly detect both the free base and N-oxide forms of the alkaloids.

1. Sample Preparation:

  • Extraction: A known weight of the homogenized plant material is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water). Sonication or shaking is used to facilitate the extraction process.

  • Purification: The crude extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE) with a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridge. The cartridge is conditioned, the sample is loaded, and interfering substances are washed away. The PAs are then eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

  • Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is employed using a mixture of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., formic acid) and a salt (e.g., ammonium formate) to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each target PA are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for PA quantification, though it involves a more complex sample preparation process.

1. Sample Preparation:

  • Extraction and Purification: Similar to the LC-MS/MS protocol, PAs are extracted from the sample using an acidic solution and purified by SPE.

  • Reduction: As PA N-oxides are not volatile, a reduction step is necessary to convert them to their corresponding free base forms. This is often achieved using a reducing agent like zinc dust.

  • Derivatization: The reduced PAs are then derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is heptafluorobutyric anhydride (HFBA).

2. Chromatographic Separation:

  • Column: A capillary column, such as a DB-5ms, is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to separate the derivatized PAs.

3. Mass Spectrometric Detection:

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less sensitive than MS-based methods, HPLC-UV can be a cost-effective alternative for screening samples with higher concentrations of PAs.

1. Sample Preparation:

  • The extraction and purification steps are similar to those for LC-MS/MS.

2. Chromatographic Separation:

  • The chromatographic conditions are also similar to those used for LC-MS/MS, employing a C18 column and a gradient elution with an acidified mobile phase.

3. UV Detection:

  • Detection is typically performed at a low wavelength, around 210-220 nm, where PAs exhibit some absorbance. However, this can lead to interference from other co-eluting compounds.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that provides a semi-quantitative or quantitative measure of total PAs.

1. Principle:

  • This is a competitive immunoassay where PAs in the sample compete with a PA-enzyme conjugate for binding to a limited number of anti-PA antibody sites coated on a microplate.

2. Sample Preparation:

  • Samples are extracted, and a zinc reduction step is included to convert PA N-oxides to their free bases, allowing for the detection of both forms.

3. Assay Procedure:

  • The prepared sample extract and the PA-enzyme conjugate are added to the antibody-coated wells.

  • After incubation, the plate is washed to remove unbound reagents.

  • A substrate is added, which reacts with the bound enzyme to produce a color.

  • The intensity of the color is inversely proportional to the concentration of PAs in the sample. The results are read using a microplate reader.

Mandatory Visualization: Workflows and Pathways

To visually represent the complex processes involved in the inter-laboratory comparison and analysis of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for an inter-laboratory comparison study of analytical methods.

Symphytine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis A Homogenization of Herbal Matrix B Acidic Extraction A->B C Solid-Phase Extraction (SPE) Cleanup B->C D LC-MS/MS C->D E GC-MS (with Reduction & Derivatization) C->E F HPLC-UV C->F G ELISA (with Reduction) C->G H Quantification & Validation D->H E->H F->H G->H I Method Comparison H->I

Caption: General workflow for the quantification of this compound from a herbal matrix.

References

Symphytine vs. Symphytine N-oxide: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of the pyrrolizidine alkaloid (PA) Symphytine and its corresponding N-oxide. The information presented herein is based on available experimental data and is intended to inform research and development in toxicology and pharmacology.

Executive Summary

This compound and its N-oxide are naturally occurring compounds found in plants of the Symphytum genus, commonly known as comfrey. Both compounds are recognized for their potential hepatotoxicity. The core difference in their potency lies in their metabolic activation. This compound is a tertiary amine that can be directly metabolized by hepatic cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity and genotoxicity. In contrast, this compound N-oxide is less potent and requires an initial metabolic reduction to this compound before it can undergo the same toxic activation pathway. This additional metabolic step significantly attenuates its overall toxicity.

Data Presentation: Relative Potency

Quantitative data directly comparing the in vivo and in vitro potency of this compound and this compound N-oxide is limited. However, available data for this compound and the established principles of pyrrolizidine alkaloid toxicology allow for a comparative assessment.

CompoundMetricValueSpeciesRoute of AdministrationReference
This compound LD50130 mg/kgRatIntraperitoneal[1]
LD50300 mg/kgMouseIntraperitoneal[1]
This compound N-oxide LD50Not available. Expected to be significantly higher than this compound.--
This compound In vitro Cytotoxicity (IC50)Data not available.--
This compound N-oxide In vitro Cytotoxicity (IC50)Data not available. Expected to be significantly higher than this compound.--

Note: The lower the LD50 value, the higher the acute toxicity. The significantly lower expected potency of this compound N-oxide is due to its requirement for metabolic reduction prior to activation.

Metabolic Activation Pathway

The differential potency of this compound and its N-oxide is primarily dictated by their metabolic pathways. The following diagram illustrates the key steps involved in their bioactivation.

Metabolic_Activation cluster_0 In Vivo Metabolism Symphytine_N_oxide This compound N-oxide (Less Potent) This compound This compound Symphytine_N_oxide->this compound Metabolic Reduction (e.g., in gut microbiota) CYP450 Hepatic Cytochrome P450 Enzymes This compound->CYP450 Metabolic Oxidation Pyrrolic_Esters Reactive Pyrrolic Esters (Toxic Metabolites) CYP450->Pyrrolic_Esters Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Pyrrolic_Esters->Cellular_Macromolecules Adduct Formation Toxicity Hepatotoxicity (Cell Death, Carcinogenesis) Cellular_Macromolecules->Toxicity

References

Benchmarking Symphytine's Activity Against Known Toxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profile of Symphytine, a pyrrolizidine alkaloid, against other well-characterized toxins. The data presented herein is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development to better understand the relative potency and mechanisms of action of these compounds. All experimental data are summarized in comparative tables, and detailed protocols for the key assays are provided.

Executive Summary

This compound, a pyrrolizidine alkaloid found in plants of the Symphytum genus (comfrey), exhibits significant hepatotoxicity, a characteristic shared with other pyrrolizidine alkaloids. This toxicity is primarily mediated by metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules, leading to cytotoxicity and genotoxicity. This guide benchmarks the cytotoxic and genotoxic potential of this compound against other hepatotoxins, including other pyrrolizidine alkaloids (Lasiocarpine and Monocrotaline), a mycotoxin (Aflatoxin B1), and a common analgesic with known hepatotoxic potential (Acetaminophen).

Data Presentation

Table 1: Comparative Cytotoxicity of Selected Toxins in Liver Cells

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other toxins in various liver cell models. The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological function, in this case, cell viability.

ToxinCell Line/SystemExposure TimeIC50Reference
This compound Ehrlich Ascites Carcinoma CellsNot SpecifiedCytotoxic activity observed[1]
LasiocarpinePrimary Human Hepatocytes24 h45 µM[2]
MonocrotalinePrimary Rat HepatocytesNot Specified225 µM[3]
MonocrotalineHepG2 CellsNot Specified24.97 µg/mL[4]
Aflatoxin B1Primary Rat HepatocytesNot Specified3 x 10⁻⁸ M[5]
Aflatoxin B1HepG2 Cells24 h16.9 µM
AcetaminophenPrimary Human HepatocytesNot Specified20 mM
AcetaminophenHuH-7 Cells4 h / Overnight10 mM

Note: A direct IC50 value for this compound in a hepatocyte cell line was not available in the reviewed literature. However, its cytotoxic activity has been demonstrated.

Table 2: Genotoxicity Profile of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are known to be genotoxic, causing damage to the DNA of cells. This table summarizes the types of genotoxic damage observed.

Toxin FamilyGenotoxic EffectsAssayReference
Pyrrolizidine Alkaloids (including this compound)DNA Adducts, DNA Cross-linking, DNA Breaks, Sister Chromatid Exchange, Micronuclei, Chromosomal Aberrations, Gene MutationsVarious in vitro and in vivo assays

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Toxin Exposure: Treat the cells with various concentrations of the test toxin (e.g., this compound, Lasiocarpine) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of hepatocytes at a concentration of approximately 10⁵ cells/mL in ice-cold PBS.

  • Embedding in Agarose: Mix 30 µL of the cell suspension with 250 µL of low melting point agarose and immediately pipette 50 µL onto a coated microscope slide.

  • Cell Lysis: Immerse the slides in a chilled lysis solution for 60 minutes at 4°C to remove cell membranes and histones.

  • Alkaline Unwinding: Immerse the slides in an alkaline solution for 60 minutes at room temperature to unwind the DNA.

  • Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer and apply a voltage of 1.15 V/cm for 60 minutes.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR® Green I) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head".

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus test is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the nucleus at anaphase.

Protocol:

  • Cell Culture and Treatment: Culture hepatocytes and treat with several concentrations of the test compound for a short period (e.g., 3-4 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 21-24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye such as Giemsa.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Mandatory Visualization

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the key steps in the metabolic activation of pyrrolizidine alkaloids and the subsequent cellular damage.

PA_Toxicity_Pathway cluster_0 Ingestion and Absorption cluster_1 Hepatic Metabolism cluster_2 Cellular Damage cluster_3 Signaling Pathway Modulation PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Bioactivation Detoxification Detoxification (e.g., N-oxidation, Hydrolysis) PA->Detoxification ReactivePyrroles Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450->ReactivePyrroles DNA_Adducts DNA Adducts & Cross-linking ReactivePyrroles->DNA_Adducts Protein_Adducts Protein Adducts ReactivePyrroles->Protein_Adducts Excretion Excretion Detoxification->Excretion Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (Apoptosis, Necrosis) Protein_Adducts->Cytotoxicity NFkB_Inhibition NF-κB Inhibition Inflammation_Mod Modulation of Inflammation NFkB_Inhibition->Inflammation_Mod PA_Extract Symphytum officinale Extract PA_Extract->NFkB_Inhibition

Caption: Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.

Experimental Workflow for Cytotoxicity and Genotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxic and genotoxic effects of a test compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment start Start: Test Compound (e.g., this compound) cell_culture Hepatocyte Cell Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture treatment Treatment with Test Compound (Dose-response and Time-course) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay comet_assay Comet Assay treatment->comet_assay micronucleus_assay Micronucleus Assay treatment->micronucleus_assay ic50 Determine IC50 Value mtt_assay->ic50 analysis Data Analysis and Comparison ic50->analysis dna_damage Quantify DNA Damage comet_assay->dna_damage chromosome_damage Assess Chromosomal Damage micronucleus_assay->chromosome_damage dna_damage->analysis chromosome_damage->analysis

Caption: Workflow for in vitro cytotoxicity and genotoxicity testing.

Discussion

The data compiled in this guide highlight the hepatotoxic potential of this compound, consistent with its classification as a pyrrolizidine alkaloid. The primary mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes in the liver to highly reactive pyrrolic metabolites. These metabolites can then form adducts with cellular macromolecules, including DNA and proteins, leading to both cytotoxicity and genotoxicity.

The comparative cytotoxicity data, while lacking a specific IC50 for pure this compound in hepatocytes, positions pyrrolizidine alkaloids as potent hepatotoxins. For instance, the IC50 of Lasiocarpine in primary human hepatocytes is in the micromolar range, indicating significant toxicity. In comparison, the well-known hepatotoxin Acetaminophen requires much higher concentrations (in the millimolar range) to induce similar levels of cytotoxicity in vitro.

The genotoxic potential of pyrrolizidine alkaloids is a significant concern, as DNA damage can lead to mutations and potentially cancer. The ability of these compounds to induce a range of genotoxic effects, from DNA adducts to chromosomal aberrations, underscores the need for careful risk assessment.

Interestingly, extracts from Symphytum officinale have been shown to inhibit the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition could explain some of the traditional anti-inflammatory uses of comfrey. However, the relationship between the anti-inflammatory effects and the hepatotoxicity of the constituent pyrrolizidine alkaloids is complex and requires further investigation. It is possible that different compounds within the plant extract have opposing effects on this pathway, or that the modulation of NF-κB is context-dependent.

Conclusion

This compound, as a representative pyrrolizidine alkaloid, poses a significant risk of hepatotoxicity, driven by its metabolic activation to reactive metabolites that cause cellular and genetic damage. This guide provides a framework for comparing the toxicological profile of this compound with other known toxins. The provided experimental protocols offer standardized methods for further investigation into the cytotoxic and genotoxic effects of this and other compounds. Further research is warranted to determine a specific IC50 value for this compound in relevant liver cell models and to fully elucidate its effects on key signaling pathways such as NF-κB. This will enable a more precise risk assessment and a deeper understanding of its mechanism of action.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Symphytine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Symphytine, a pyrrolizidine alkaloid (PA). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard: this compound Chemical Profile

This compound is a toxic pyrrolizidine alkaloid that requires careful handling and disposal.[1][2] It is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Under fire conditions, it may decompose to emit toxic fumes.[3]

PropertyValueSource
Chemical Formula C₂₀H₃₁NO₆PubChem
Molar Mass 381.46 g/mol PubChem
Appearance Not specified (likely solid)-
Solubility Data not available-
Toxicity Pyrrolizidine alkaloid with potential hepatotoxicity[1]
Incompatibilities Strong acids, strong alkalis, strong oxidizing/reducing agents
Hazardous Decomposition Toxic fumes under fire conditions

Experimental Protocol: Chemical Inactivation of this compound via Alkaline Hydrolysis

Pyrrolizidine alkaloids are known to undergo hydrolysis, a process that can be accelerated under alkaline conditions, leading to their degradation. This chemical inactivation method is recommended prior to final disposal.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hydroxide (NaOH) solution, 2M

  • Suitable waste container (e.g., borosilicate glass or high-density polyethylene) compatible with alkaline solutions

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all required PPE is worn correctly.

  • Dilution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or methanol) before proceeding. If it is already in a non-aqueous solvent, proceed to the next step. For aqueous solutions, proceed to step 4.

  • Solvent Evaporation (for non-aqueous solutions): If the this compound is in a volatile organic solvent, evaporate the solvent under a gentle stream of nitrogen in the fume hood.

  • Alkaline Hydrolysis:

    • To the this compound residue or aqueous solution, slowly add a 2M sodium hydroxide (NaOH) solution. A general guideline is to add at least 10 volumes of the NaOH solution relative to the volume of the this compound solution or an amount sufficient to ensure the final pH is ≥ 12.

    • Stir the mixture gently.

    • Loosely cap the container to prevent pressure buildup and allow it to stand in the fume hood at room temperature for at least 24 hours. Studies have shown that PAs can degrade by 50% within 24 hours under alkaline conditions. To ensure more complete degradation, a longer reaction time of 48-72 hours is recommended.

  • Neutralization: After the incubation period, carefully neutralize the alkaline solution by adding a suitable acid (e.g., 1M hydrochloric acid) dropwise while stirring. Monitor the pH using pH strips or a pH meter until it is between 6.0 and 8.0.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC-MS), an aliquot of the neutralized solution can be analyzed to confirm the absence of this compound.

Disposal Pathway for Treated and Untreated this compound Waste

The appropriate disposal route depends on whether the this compound waste has been chemically inactivated. The following diagram illustrates the decision-making process for proper disposal.

G cluster_0 This compound Waste Disposal Workflow start This compound Waste Generated inactivation Chemical Inactivation (Alkaline Hydrolysis) start->inactivation hazardous_waste Dispose as Hazardous Chemical Waste start->hazardous_waste Direct Disposal (Untreated) verification Verification of Degradation (Optional) inactivation->verification verification->hazardous_waste Degradation Incomplete or Not Verified non_hazardous_waste Dispose as Non-Hazardous Chemical Waste (pending verification) verification->non_hazardous_waste Degradation Complete

Caption: Workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures

Disposal of Untreated this compound Waste (Hazardous)

All untreated this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.

Waste TypeDisposal ContainerLabeling Requirements
Solid this compound Sealable, leak-proof, and chemically compatible container."Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
Contaminated Labware (disposable) Puncture-resistant sharps container or a designated hazardous waste container."Hazardous Waste," "this compound Contaminated," and relevant hazard pictograms.
Contaminated PPE Labeled hazardous waste bag or container."Hazardous Waste," "this compound Contaminated PPE."
Solutions of this compound Sealable, leak-proof, and chemically compatible liquid waste container."Hazardous Waste," "this compound in [Solvent]," and relevant hazard pictograms.

General Instructions for Hazardous Waste:

  • Storage: Store all hazardous waste in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.

  • Segregation: Ensure that this compound waste is not mixed with incompatible chemicals.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal according to federal and local regulations.

Disposal of Treated this compound Waste (Post-Hydrolysis)

Important Note on Toxicity of Degradation Products: The degradation products of pyrrolizidine alkaloids may include isomers with similar toxicity to the parent compound. Therefore, even after chemical treatment, the resulting solution should be handled with caution.

  • Without Verification of Complete Degradation: If the absence of this compound and its toxic byproducts has not been analytically confirmed, the neutralized solution must be disposed of as hazardous chemical waste . Follow the procedures outlined in section 4.1 for liquid waste.

  • With Verification of Complete Degradation: If analytical testing confirms the complete degradation of this compound and the absence of toxic byproducts, the neutralized aqueous solution may be considered for disposal as non-hazardous chemical waste. However, you must consult with and receive approval from your institution's EHS department before disposing of it down the drain. Local regulations may vary.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Report: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Cleanup (only if trained and equipped):

    • Wear appropriate PPE, including a respirator if dealing with a powder.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect all contaminated materials into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

By following these procedures, you will contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Symphytine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling and disposal of Symphytine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a pyrrolizidine alkaloid found in plant species of the Symphytum genus, commonly known as comfrey.[1][2] It is recognized for its toxicity, particularly hepatotoxicity, and requires careful handling to minimize exposure risks.[2][3] The International Agency for Research on Cancer (IARC) classifies this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[4]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. The lack of complete data underscores the importance of treating this compound with a high degree of caution.

PropertyData
Appearance Solid
Molecular Formula C₂₀H₃₁NO₆
Molecular Weight 381.5 g/mol
Odor No data available
Melting/Freezing Point No data available
Boiling Point/Range No data available
Solubility in Water No data available
Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all procedures involving this compound to prevent skin and respiratory exposure.

PPE ComponentSpecificationRecommended Use
Hand Protection Chemotherapy-tested nitrile gloves (double-gloved)Required for all handling activities, including preparation, administration, and disposal. Change outer gloves every 30-60 minutes or immediately if contaminated.
Body Protection Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required when there is any potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when aerosols may be generated.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

Experimental Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Work Area (BSC/Fume Hood) gather_materials Assemble All Necessary Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE in Correct Order (Gown, Inner Gloves, Respirator, Goggles, Outer Gloves) gather_materials->don_ppe weigh_transfer Carefully Weigh & Transfer This compound (Solid) don_ppe->weigh_transfer Enter Designated Area reconstitution Reconstitute in Solution (Avoid Splashes & Aerosols) weigh_transfer->reconstitution experiment Perform Experimental Procedure reconstitution->experiment decontaminate Decontaminate All Surfaces & Equipment experiment->decontaminate Complete Experiment doff_ppe Doff PPE in Correct Order (Outer Gloves, Gown, Inner Gloves, Goggles, Respirator) decontaminate->doff_ppe wash_hands Thoroughly Wash Hands with Soap & Water doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be considered hazardous waste.

  • These materials should be collected in a designated, clearly labeled, leak-proof hazardous waste container.

Disposal Protocol:

  • Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.

  • Do not dispose of this compound waste down the drain.

  • Contaminated plant material or other organic matter should be destroyed, for instance by incineration, and should not be composted to prevent reintroduction of the alkaloid into the environment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Immediately notify others in the vicinity and restrict access to the affected area.

  • Don PPE: If not already wearing it, don the full required PPE, including double gloves, a gown, eye protection, and a respirator.

  • Containment:

    • Solid Spill: Gently cover the spill with a damp absorbent pad to avoid generating dust.

    • Liquid Spill: Cover the spill with an absorbent pad, working from the outside in.

  • Cleanup: Use a chemotherapy spill kit to clean the area. Place all contaminated materials, including absorbent pads and used PPE, into a designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Reporting: Report the incident to your institution's environmental health and safety department.

Mechanism of Toxicity

The toxicity of pyrrolizidine alkaloids like this compound is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the alkaloids into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and carcinogenicity.

G This compound This compound (Pyrrolizidine Alkaloid) Liver Liver (Cytochrome P450 Enzymes) This compound->Liver Metabolic Activation Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Liver->Metabolites Macromolecules Cellular Macromolecules (DNA, Proteins) Metabolites->Macromolecules Adduct Formation Toxicity Hepatotoxicity & Cytotoxicity Macromolecules->Toxicity

Caption: Metabolic activation pathway of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Symphytine
Reactant of Route 2
Reactant of Route 2
Symphytine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.